Pheneturide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-carbamoyl-2-phenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-9(10(14)13-11(12)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H3,12,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJOQSQHYDOFIOX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020612 | |
| Record name | Ethylphenylacetylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90-49-3, 6192-36-5, 6509-32-6 | |
| Record name | Pheneturide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pheneturide [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | l-Pheneturide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006192365 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzeneacetamide, N-(aminocarbonyl)-alpha-ethyl-, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006509326 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pheneturide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13362 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ethylphenylacetylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethylphenacemide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.817 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENETURIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/878CEJ4HGX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pheneturide: A Technical Guide to its Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheneturide, also known as phenylethylacetylurea, is an anticonvulsant of the ureide class, historically used in the management of severe epilepsy, particularly when other therapeutic options have been exhausted.[1][2] Its clinical application has waned with the advent of newer agents with more favorable safety profiles. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, focusing on its dual role in enhancing GABAergic inhibition and modulating the metabolism of co-administered anticonvulsant drugs. This document synthesizes available data, outlines relevant experimental methodologies, and presents visual representations of its proposed molecular interactions.
Core Mechanisms of Action
The anticonvulsant effect of this compound is primarily attributed to two distinct, yet potentially synergistic, mechanisms:
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Enhancement of GABAergic Neurotransmission: The principal hypothesis surrounding this compound's therapeutic effect is its ability to potentiate the activity of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system.[3] By augmenting GABAergic signaling, this compound is thought to increase the threshold for neuronal firing, thereby suppressing the hypersynchronous neuronal activity characteristic of seizures. The precise nature of this interaction at the GABA-A receptor complex remains to be fully elucidated but is a cornerstone of its proposed mechanism.
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Inhibition of Hepatic Drug Metabolism: this compound is a recognized inhibitor of hepatic microsomal enzymes, which are responsible for the metabolism of a wide range of xenobiotics, including other anticonvulsant drugs.[2][3] This inhibitory action leads to a reduction in the clearance of co-administered anticonvulsants, such as phenytoin, resulting in elevated plasma concentrations. This pharmacokinetic interaction can potentiate the therapeutic effects of these drugs, but also increases the risk of concentration-dependent toxicities. It has been suggested that this compound may be a more potent enzyme inducer than phenobarbital.
While modulation of voltage-gated sodium and calcium channels is a common mechanism for many anticonvulsants, and has been proposed for the related compound acetylthis compound, direct evidence for a significant interaction of this compound with these ion channels is not well-established in the available literature.
Quantitative Data
Table 1: Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Reference |
| Elimination Half-Life (single dose) | 54 hours (range: 31-90 hours) | |
| Elimination Half-Life (repetitive administration) | 40 hours | |
| Total Body Clearance | 2.6 L/hr (range: 1.73-3.59 L/hr) | |
| Kinetics | First-order | |
| Metabolism | 100% nonrenal clearance |
Signaling Pathways and Molecular Interactions
The following diagrams illustrate the proposed mechanisms of action for this compound.
Experimental Protocols
Detailed experimental protocols for this compound are scarce in modern literature. The following sections describe generalized methodologies that would be employed to investigate its proposed mechanisms of action.
Evaluation of GABA-A Receptor Modulation
Objective: To determine the effect of this compound on GABA-A receptor function.
Methodology: Whole-Cell Patch-Clamp Electrophysiology
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Cell Culture: Utilize primary neuronal cultures (e.g., cortical or hippocampal neurons) or a heterologous expression system (e.g., HEK293 or CHO cells) stably transfected with the desired GABA-A receptor subunit combination (e.g., α1β2γ2).
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Electrophysiological Recording:
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Establish whole-cell patch-clamp recordings from the cultured cells.
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Voltage-clamp the cell at a holding potential of -60 mV.
-
Use a chloride-based intracellular solution to allow for the measurement of chloride currents.
-
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Drug Application:
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Perfuse the cells with a solution containing a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline current.
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Co-apply varying concentrations of this compound with the GABA-containing solution.
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Record changes in the amplitude and kinetics of the GABA-evoked chloride currents.
-
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Data Analysis:
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Measure the peak amplitude and decay time constant of the GABA-A receptor-mediated currents in the absence and presence of this compound.
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Construct concentration-response curves to determine the EC50 for this compound's potentiation of the GABA response.
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To investigate the nature of the interaction, perform a GABA concentration-response curve in the presence and absence of a fixed concentration of this compound to assess for a shift in GABA's EC50.
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Assessment of Cytochrome P450 Inhibition
Objective: To quantify the inhibitory potential of this compound on the metabolism of phenytoin by specific cytochrome P450 isoforms.
Methodology: In Vitro Microsomal Inhibition Assay
-
Materials:
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Human liver microsomes (pooled).
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Recombinant human CYP2C9 and CYP2C19 enzymes.
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Phenytoin (substrate).
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This compound (inhibitor).
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NADPH regenerating system.
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Appropriate buffers and solvents.
-
-
Incubation:
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Pre-incubate human liver microsomes or recombinant CYP enzymes with varying concentrations of this compound in a buffered solution.
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Initiate the metabolic reaction by adding phenytoin and the NADPH regenerating system.
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Incubate at 37°C for a specified time within the linear range of metabolite formation.
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Terminate the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile).
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Sample Analysis:
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Centrifuge the samples to pellet the protein.
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Analyze the supernatant for the formation of the primary metabolite of phenytoin, 5-(p-hydroxyphenyl)-5-phenylhydantoin (p-HPPH), using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.
-
-
Data Analysis:
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Determine the rate of metabolite formation at each concentration of this compound.
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Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) using non-linear regression analysis.
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Conclusion
This compound is an anticonvulsant with a mechanism of action that is understood to primarily involve the enhancement of GABAergic inhibition and the inhibition of the metabolic clearance of other anticonvulsants. While these mechanisms are well-proposed, a significant gap exists in the scientific literature regarding detailed, quantitative data to fully characterize these interactions at the molecular level. The obsolescence of this compound in clinical practice has likely contributed to this lack of recent, in-depth investigation. Further research employing modern pharmacological and biochemical techniques would be necessary to fully elucidate the precise molecular targets and therapeutic-toxicological profile of this compound. Such studies would not only provide a more complete understanding of this compound itself but could also offer insights for the development of novel anticonvulsant therapies with multifaceted mechanisms of action.
References
An In-depth Technical Guide to the Synthesis of Pheneturide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for pheneturide (also known as ethylphenacemide or (2-phenylbutyryl)urea), an anticonvulsant drug of the ureide class.[1][2] While considered an older medication, its synthesis and chemical properties remain of interest for medicinal chemistry and the development of novel therapeutics.[2][3] This document details the core synthetic routes, provides experimental protocols, and presents quantitative data in a structured format.
Overview of Synthetic Pathways
This compound (C₁₁H₁₄N₂O₂) is structurally related to other ureide-based anticonvulsants like phenacemide and can be conceptualized as a metabolic degradation product of phenobarbital.[3] The most prevalent and direct method for its synthesis is the acylation of urea with a 2-phenylbutanoic acid derivative. Alternative, less detailed routes have also been suggested.
The primary pathways identified are:
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Acylation of Urea with 2-Phenylbutyryl Chloride: This is the most commonly cited and detailed method, proceeding in two main stages: activation of 2-phenylbutanoic acid to its acid chloride, followed by reaction with urea.
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Reaction of Isocyanic Acid with 2-Phenylbutyramide: A plausible alternative route mentioned in chemical literature.
-
Friedel-Crafts Alkylation: A general synthetic strategy that could potentially be adapted for this compound synthesis, starting from benzene.
This guide will focus on the most well-documented pathway involving the acylation of urea.
Primary Synthesis Pathway: Acylation of Urea
This synthetic route is a two-step process that begins with the conversion of 2-phenylbutanoic acid to its more reactive acyl chloride derivative, 2-phenylbutyryl chloride. This intermediate then reacts with urea via nucleophilic acyl substitution to yield this compound.
Caption: Overall synthesis pathway for this compound.
The following protocols are detailed methodologies for the two key stages of the primary synthesis pathway.
Step 1: Preparation of 2-Phenylbutyryl Chloride
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Objective: To convert 2-phenylbutanoic acid into its more reactive acid chloride derivative using thionyl chloride.
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Materials:
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2-Phenylbutanoic acid
-
Thionyl chloride (SOCl₂) (1.5 to 2.0 molar equivalents)
-
Dry, inert solvent (e.g., toluene)
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl and SO₂ byproducts), add 2-phenylbutanoic acid.
-
Add an excess of thionyl chloride. The reaction can be performed neat or in a dry, inert solvent like toluene.
-
Gently heat the mixture to reflux and maintain this temperature for 2-3 hours.
-
Monitor the reaction's progress by observing the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride and solvent by distillation, often under reduced pressure. The crude 2-phenylbutyryl chloride can be used directly in the next step or purified by vacuum distillation.
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Step 2: Synthesis of this compound (Acylation of Urea)
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Objective: To react 2-phenylbutyryl chloride with urea to form this compound.
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Materials:
-
2-Phenylbutyryl chloride (crude or purified)
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Urea
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Anhydrous solvent (e.g., ethanol, methanol, or a non-polar solvent like toluene)
-
-
Procedure:
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In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent.
-
Slowly add the 2-phenylbutyryl chloride to the urea solution with constant stirring. The reaction is exothermic, so the rate of addition should be controlled to maintain a moderate temperature.
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After the addition is complete, heat the reaction mixture to reflux.
-
Maintain the reaction at the elevated temperature for several hours until completion.
-
Cool the reaction mixture to room temperature and then in an ice bath to induce precipitation of the crude product.
-
Collect the precipitate by filtration and wash it with cold water to remove unreacted urea and other water-soluble impurities.
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Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol.
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The synthesis of this compound from 2-phenylbutyryl chloride and urea proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on a nitrogen atom of urea acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This forms a tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group to form the final this compound product.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data and Characterization
While direct comparative quantitative data for this compound synthesis is scarce in publicly available literature, the following table summarizes the key physical and chemical properties of the final compound. Characterization of the synthesized product is crucial to confirm its identity and purity.
| Parameter | Value | Source |
| Chemical Formula | C₁₁H₁₄N₂O₂ | |
| Molar Mass | 206.24 g/mol | |
| IUPAC Name | N-carbamoyl-2-phenylbutanamide | |
| CAS Number | 90-49-3 | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Moderately soluble in water; more soluble in organic solvents |
Table 1: Physicochemical Properties of this compound.
For quality control and characterization of a synthesized batch of this compound, the following analytical techniques would be employed.
| Analysis | Expected Outcome/Data | Purpose |
| Melting Point | A sharp melting range consistent with the literature value. | Purity assessment. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H, C=O (amide and urea), and aromatic C-H bonds. | Functional group identification. |
| ¹H NMR Spectroscopy | Peaks corresponding to the different types of protons (aromatic, alkyl, amide) with appropriate chemical shifts, splitting patterns, and integration. | Structural elucidation. |
| ¹³C NMR Spectroscopy | Resonances for all unique carbon atoms in the molecule. | Structural confirmation. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (m/z = 206.24). | Molecular weight and formula confirmation. |
Table 2: Standard Characterization Data for this compound Synthesis.
References
The Rise and Relative Obscurity of Pheneturide: A Technical Exploration of a Ureide Anticonvulsant
For the attention of researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive technical overview of the discovery, history, and pharmacological profile of pheneturide. While once a tool in the management of severe epilepsy, its clinical use has largely been superseded. This document collates available quantitative data, details experimental protocols, and visualizes key pathways to serve as a resource for understanding this historical anticonvulsant.
Introduction
This compound, also known as phenylethylacetylurea or ethylphenacemide, is an anticonvulsant drug belonging to the ureide class.[1] Structurally related to phenobarbital, it can be conceptualized as a metabolic degradation product of the former.[1] Historically, it was employed in the treatment of psychomotor seizures and severe epilepsy, often in cases where other, less toxic medications had proven ineffective.[1][2] Its clinical application has waned due to a narrow therapeutic index and the development of safer alternatives.[3] However, the study of this compound provides valuable insights into the structure-activity relationships of ureide-based anticonvulsants and the evolution of epilepsy treatment.
Discovery and History
The precise timeline and key researchers behind the initial discovery and synthesis of this compound are not extensively documented in readily available public records. It is believed to have emerged from the broader exploration of phenylacetylurea compounds in the mid-20th century. This era of pharmaceutical research was characterized by a concerted effort to develop novel antiepileptic drugs (AEDs) with improved efficacy and safety profiles over existing treatments like phenobarbital. The development of related compounds such as acetylthis compound is presumed to have occurred in the mid to late 1960s by scientists at Dainippon Pharmaceutical, which later merged to form Sumitomo Pharma.
The general historical context for the development of such anticonvulsants involved the use of preclinical screening models like the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests, which became foundational in identifying new AEDs from the 1930s onwards.
Chemical Synthesis
The primary synthetic route to this compound involves the acylation of urea with a 2-phenylbutanoic acid derivative. This process can be broken down into two principal stages: the formation of a reactive acyl chloride intermediate, followed by its reaction with urea.
Experimental Protocol: Synthesis of this compound
Step 1: Preparation of 2-Phenylbutyryl Chloride
-
Materials: 2-Phenylbutanoic acid, thionyl chloride (SOCl₂), dry inert solvent (e.g., toluene).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-phenylbutanoic acid.
-
Add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents). The reaction can be performed neat or in a dry, inert solvent.
-
Gently heat the mixture to reflux and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After completion, remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude 2-phenylbutyryl chloride can be used directly in the next step or purified by vacuum distillation.
-
Step 2: Acylation of Urea
-
Materials: 2-Phenylbutyryl chloride, urea, anhydrous solvent (e.g., ethanol, methanol, or toluene).
-
Procedure:
-
In a separate reaction vessel, dissolve urea in a suitable anhydrous solvent.
-
Slowly add the crude or purified 2-phenylbutyryl chloride to the urea solution with stirring. The reaction is exothermic and the addition rate should be controlled.
-
The reaction mixture may be heated to reflux for several hours to ensure completion, which can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled. The crude this compound may precipitate and can be collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
-
Synthesis Workflow
References
An In-depth Technical Guide to Pheneturide Derivatives and Analogs for Neuropharmacological Research
For the attention of: Researchers, Scientists, and Drug Development Professionals
November 2025
Executive Summary
Pheneturide, an early anticonvulsant agent of the ureide class, and its derivatives have served as a foundational scaffold in the exploration of novel therapeutics for neurological disorders. While its clinical application has been largely superseded by newer agents with more favorable safety profiles, the study of this compound and its analogs continues to provide valuable insights into the mechanisms of anticonvulsant activity and the principles of rational drug design. This technical guide offers a comprehensive overview of this compound derivatives and analogs, detailing their synthesis, mechanisms of action, and structure-activity relationships. This document synthesizes available data to provide detailed experimental protocols and presents quantitative pharmacological data in a structured format to facilitate comparative analysis. Furthermore, key signaling pathways and experimental workflows are visualized through diagrams generated using the DOT language to enhance understanding of the complex concepts discussed.
Introduction
This compound, chemically known as (RS)-N-Carbamoyl-2-phenyl-butanamide, is an anticonvulsant of the ureide class.[1] Historically used in the management of severe epilepsy, its clinical utility has waned due to the emergence of newer, less toxic alternatives.[1] this compound is conceptually a metabolic degradation product of phenobarbital.[1] It is known to inhibit the metabolism of other anticonvulsants, such as phenytoin, thereby increasing their plasma concentrations.[1]
The primary focus of modern research in this area has shifted to the synthesis and evaluation of this compound derivatives and analogs with the aim of improving therapeutic indices. Acetylthis compound, a notable derivative, has been investigated as a potentially safer alternative.[2] The core ureide structure of these compounds provides a versatile platform for chemical modification to enhance potency, broaden the spectrum of activity, and mitigate adverse effects.
Synthesis of this compound and its Derivatives
The synthesis of this compound and its N-acyl derivatives typically involves a multi-step process commencing with a commercially available substituted phenylacetic acid. A general synthetic scheme is outlined below, followed by a detailed experimental protocol for a representative analog, acetylthis compound.
General Synthetic Pathway
The common synthetic route to this compound analogs involves the conversion of a corresponding 2-phenylalkanoic acid to its more reactive acyl chloride, which is then reacted with urea or a substituted urea to form the final product.
Detailed Experimental Protocol: Synthesis of Acetylthis compound
This protocol describes the synthesis of acetylthis compound, a key derivative of this compound.
Step 1: Preparation of 2-Phenylbutanoyl Chloride
-
Materials: 2-Phenylbutanoic acid, Thionyl chloride (SOCl₂), Dry toluene (or other inert solvent).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-phenylbutanoic acid.
-
Add an excess of thionyl chloride (typically 1.5 to 2.0 molar equivalents). The reaction can be performed neat or in a dry, inert solvent like toluene.
-
Gently heat the mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl and SO₂ gas evolution.
-
After completion, remove the excess thionyl chloride and solvent by distillation under reduced pressure.
-
The resulting crude 2-phenylbutanoyl chloride can be used directly in the next step or purified by vacuum distillation.
-
Step 2: Synthesis of Acetylthis compound
-
Materials: 2-Phenylbutanoyl chloride, Acetylurea, Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran), Pyridine (optional, as a base).
-
Procedure:
-
Dissolve acetylurea in an anhydrous solvent in a separate reaction flask under an inert atmosphere (e.g., nitrogen or argon).
-
To this solution, add the freshly prepared 2-phenylbutanoyl chloride dropwise at room temperature with constant stirring. If pyridine is used, it can be added to the acetylurea solution before the acyl chloride.
-
The reaction mixture is typically stirred for several hours at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up by washing with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude acetylthis compound.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the final crystalline product.
-
Mechanism of Action
The anticonvulsant effects of this compound and its derivatives are believed to be multifactorial, primarily targeting the modulation of neuronal excitability through several key pathways. The principal mechanisms include the enhancement of GABAergic inhibition and the modulation of voltage-gated ion channels.
Enhancement of GABAergic Neurotransmission
A primary proposed mechanism is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. By enhancing GABAergic signaling, these compounds are thought to increase the influx of chloride ions into neurons, leading to hyperpolarization of the neuronal membrane and raising the threshold for firing action potentials.
Modulation of Voltage-Gated Ion Channels
This compound derivatives are also thought to exert their effects by modulating voltage-gated sodium and calcium channels. By stabilizing the inactive state of these channels, they can reduce the sustained high-frequency firing of neurons that is characteristic of seizures. Inhibition of voltage-gated calcium channels can also decrease the release of excitatory neurotransmitters.
Quantitative Pharmacological Data
A significant challenge in the study of this compound derivatives is the scarcity of publicly available quantitative data. While numerous studies describe the evaluation of these compounds in preclinical models, specific ED₅₀ (median effective dose) and TD₅₀ (median toxic dose) values are not consistently reported in the accessible literature. The following tables summarize the available data for this compound and provide comparative data for well-established anticonvulsant drugs to offer a frame of reference.
Table 1: Preclinical Anticonvulsant Activity
| Compound | Animal Model | Test | ED₅₀ (mg/kg) | Reference |
|---|---|---|---|---|
| This compound | - | - | Data not available | - |
| Acetylthis compound | Mouse | MES | Data not available | |
| Acetylthis compound | Mouse | PTZ | Data not available | |
| Phenytoin | Mouse | MES | 9.87 ± 0.86 |
| Carbamazepine | Mouse | MES | 10.5 ± 0.9 to 15.7 ± 1.2 | |
MES: Maximal Electroshock Seizure Test; PTZ: Pentylenetetrazol Test.
Table 2: Clinical Trial Data for this compound vs. Phenytoin
| Parameter | This compound | Phenytoin | p-value | Reference |
|---|---|---|---|---|
| Mean Seizure Frequency | No significant difference | No significant difference | >0.05 |
| Patient Preference | No significant difference | No significant difference | - | |
Experimental Protocols for Pharmacological Evaluation
The preclinical evaluation of anticonvulsant activity for this compound derivatives primarily relies on two standardized models: the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.
Maximal Electroshock (MES) Seizure Test
This test is a model for generalized tonic-clonic seizures.
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Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
-
Animals: Male Swiss mice (20-25 g) are typically used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
-
Procedure: At the time of peak drug effect (e.g., 30-60 minutes post-administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The abolition of the tonic hindlimb extension phase of the resulting seizure is recorded as protection.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test
This test is a model for myoclonic and absence seizures.
-
Objective: To assess the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.
-
Animals: Male albino mice (18-22 g) are typically used.
-
Drug Administration: Test compounds are administered i.p. or p.o. at various doses.
-
Procedure: At the time of predicted peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Endpoint: The absence of a clonic seizure lasting for at least 5 seconds within a 30-minute observation period is considered protection.
-
Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected at each dose level.
Structure-Activity Relationships (SAR)
The anticonvulsant activity of this compound and its analogs is closely linked to their chemical structure. Key structural features that influence efficacy and toxicity have been identified through various studies.
-
The Ureide Core: The ureide moiety (-NH-CO-NH-CO-) is a critical pharmacophore for the anticonvulsant activity of this class of compounds. It is believed to be essential for interaction with molecular targets such as the GABA-A receptor.
-
Phenyl Group Substitution: The nature and position of substituents on the phenyl ring can significantly modulate activity. A general observation for many anticonvulsants is that hydrophobic groups on the phenyl ring are favorable for activity.
-
Alkyl Chain Length: The length and branching of the alkyl chain attached to the chiral center can influence both potency and metabolic stability.
A generalized model for anticonvulsant activity for many ureide-based compounds suggests the importance of two hydrophobic regions (often aromatic rings) and a hydrogen-bond-forming region (the ureide moiety). The precise spatial arrangement of these features is crucial for effective binding to the target proteins.
Conclusion
This compound and its derivatives represent a historically significant and mechanistically informative class of anticonvulsant compounds. While their clinical use has been limited, they continue to be valuable tools for neuropharmacological research. This technical guide has provided a detailed overview of their synthesis, proposed mechanisms of action, and the experimental protocols for their evaluation. The primary mechanism of action is thought to be a combination of enhancing GABAergic inhibition and modulating voltage-gated ion channels. A significant limitation in the field is the lack of comprehensive quantitative data for a wide range of this compound derivatives, which hinders detailed structure-activity relationship studies. Future research focused on the systematic synthesis and pharmacological profiling of novel analogs will be crucial for elucidating the full therapeutic potential of this chemical scaffold and for the development of next-generation anticonvulsant therapies with improved efficacy and safety profiles.
References
Pheneturide as a Metabolic Degradation Product of Phenobarbital: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic fate of phenobarbital, with a specific focus on the formation of pheneturide as a degradation product. While aromatic hydroxylation and N-glucosidation are the primary, well-documented metabolic pathways for phenobarbital, the hydrolysis of the barbiturate ring to yield this compound (phenylethylacetylurea) is a conceptually recognized, albeit minor, degradation route. This document synthesizes the available quantitative data, details relevant experimental protocols, and presents signaling pathway and workflow diagrams to elucidate the complex biotransformation of phenobarbital and the subsequent metabolism of this compound.
Introduction
Phenobarbital, a long-acting barbiturate, has been a cornerstone in the management of epilepsy for over a century. Its therapeutic efficacy is intrinsically linked to its pharmacokinetic profile, which is largely governed by its metabolic conversion in the liver. The principal metabolic pathways involve Phase I oxidation and Phase II conjugation reactions.
This compound, an anticonvulsant in its own right, is structurally related to phenobarbital and has been described as a product of its degradation. This guide will first detail the major metabolic pathways of phenobarbital, supported by quantitative data, and then explore the evidence and mechanisms behind the formation of this compound, followed by an analysis of this compound's own metabolic degradation.
Metabolic Pathways of Phenobarbital
The biotransformation of phenobarbital is a complex process primarily occurring in the liver, catalyzed by cytochrome P450 (CYP) enzymes. The two major metabolic routes are aromatic hydroxylation and N-glucosidation.[1][2]
Aromatic Hydroxylation
The predominant metabolic pathway for phenobarbital is the hydroxylation of the phenyl group at the para position to form p-hydroxyphenobarbital.[3] This metabolite is pharmacologically inactive and is subsequently conjugated with glucuronic acid for excretion.[3] The formation of m-hydroxyphenobarbital has been investigated but is generally not detected.[3]
N-Glucosidation
A significant portion of phenobarbital undergoes N-glucosidation, forming 1-(β-D-glucopyranosyl)phenobarbital. This pathway represents a major route of elimination for the drug in humans.
This compound Formation: A Minor Degradation Pathway
The formation of this compound from phenobarbital involves the hydrolytic cleavage of the barbiturate ring. While conceptually straightforward, this pathway is not considered a major route of in vivo metabolism. Studies suggest that this degradation is more likely a chemical process dependent on pH rather than a primary enzymatic conversion. One study investigated the decomposition of phenobarbital to phenylethylacetylurea and determined pseudo first-order rate constants at various pH values, supporting a chemical hydrolysis mechanism.
Quantitative Data on Metabolite Excretion
The following tables summarize the quantitative data available on the excretion of phenobarbital and its metabolites in humans.
Table 1: Urinary Excretion of Phenobarbital and its Major Metabolites in Chronically Treated Epileptic Patients
| Compound | Percentage of Daily Dose Recovered in Urine |
| Unaltered Phenobarbital | 27% |
| [S]-Phenobarbital-N-glucoside | 14% |
| p-hydroxyphenobarbital (conjugated and non-conjugated) | 16% |
| Total Recovery | 57% |
Table 2: Recovery of Radioactivity After Oral Administration of ¹⁴C-labeled Phenobarbital in Healthy Male Subjects
| Compound | Percentage of Dose Recovered in Urine (Subject 1) | Percentage of Dose Recovered in Urine (Subject 2) |
| N-glucopyranoside | 30% | 24% |
| p-hydroxyphenobarbital | 18% | 19% |
| Unchanged Phenobarbital | 33% | 25% |
| Total Recovery | 81% | 68% |
Metabolic Pathways of this compound
Once formed, or when administered as a drug itself, this compound undergoes its own extensive metabolism. Studies in both humans and rats have identified several key metabolites.
Metabolism in Humans
In humans, the primary metabolic pathways for this compound are hydrolysis of the ureide functional group and hydroxylation of the benzene ring.
Metabolism in Rats
In rats, the metabolism of this compound involves hydroxylation at both the benzene ring and the aliphatic chain, with hydrolysis of the ureide group being a less significant pathway.
Quantitative Data on this compound Metabolism
The following table presents quantitative data on the metabolites of this compound identified in human and rat urine.
Table 3: Major Metabolites of this compound in Urine
| Species | Metabolite | Percentage of Total Metabolites |
| Human | 2-phenylbutyric acid | 40.6% |
| 2-(4-hydroxyphenyl)-butyroylurea | 37.5% | |
| 2-(4-hydroxyphenyl)-butyric acid | 11.9% | |
| Rat | 2-(4-hydroxyphenyl)-butyroylurea | 70.5% |
| 3-hydroxy-2-phenyl-butyroylurea | 19.6% |
Experimental Protocols
This section details the methodologies employed in key studies cited in this guide.
Analysis of Phenobarbital and its Metabolites in Human Urine by HPLC
-
Objective: To quantify phenobarbital, p-hydroxyphenobarbital, phenobarbital N-glucosides, and phenobarbital N-glucuronides in human urine.
-
Sample Preparation: Urine samples were filtered before direct injection into the HPLC system.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Chromatographic Conditions:
-
Post-column alkalinization was used to enhance the detection of the metabolites.
-
-
Quantification: The accuracy and precision of the assay were within ±15%, with a limit of detection (LOD) of 1 µM.
-
Study Design: Five male subjects were administered oral phenobarbital, and urine was collected for 96-108 hours.
Study of this compound Biotransformation in Humans and Rats
-
Objective: To identify and quantify the metabolites of this compound in human and rat urine.
-
Study Design:
-
Humans: Healthy volunteers received a single oral dose of 10 mg/kg of this compound.
-
Rats: Rats were administered repeated doses of 250 mg/kg.
-
-
Sample Preparation:
-
Urine was extracted with Amberlite XAD-2 resin.
-
The extracts underwent enzymatic hydrolysis.
-
-
Metabolite Separation: Preparative HPLC was used to separate the metabolites from the hydrolyzed extracts.
-
Structure Elucidation: The structures of the isolated metabolites were determined using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Visualization of Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the metabolic pathways and experimental workflows discussed in this guide.
Caption: Metabolic pathways of phenobarbital.
Caption: Metabolic pathways of this compound.
Caption: General experimental workflow for metabolite identification.
Conclusion
The metabolic degradation of phenobarbital is a well-studied process dominated by aromatic hydroxylation and N-glucosidation. The formation of this compound via hydrolysis of the barbiturate ring is a plausible but minor degradation pathway, likely occurring through chemical rather than enzymatic processes in vivo. Understanding these primary metabolic routes is crucial for predicting drug-drug interactions and optimizing therapeutic regimens for phenobarbital. Further research is warranted to definitively quantify the in vivo conversion of phenobarbital to this compound and to fully elucidate the enzymatic machinery involved in the metabolism of both compounds. This guide provides a foundational understanding for researchers and professionals in the field of drug development, highlighting the importance of comprehensive metabolic profiling.
References
- 1. Metabolic fate of phenobarbital in man. N-Glucoside formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urinary excretion of phenobarbitone and its metabolites in chronically treated patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolic fate of phenobarbital. A quantitative study of p-hydroxyphenobarbital elimination in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Pheneturide for Severe Epilepsy: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pheneturide is an anticonvulsant of the ureide class, historically used in the management of severe epilepsy, particularly in cases refractory to other treatments.[1] Considered largely obsolete in current clinical practice, its study provides valuable insights into the pharmacology of early anticonvulsant agents.[2] This technical guide synthesizes the available scientific information on this compound, focusing on its mechanism of action, clinical and preclinical data, and relevant experimental protocols. Due to the age of the primary research, a notable scarcity of detailed quantitative data and specific molecular interaction studies exists in the public domain. This document aims to provide a comprehensive overview based on the available literature to support further research and understanding of this compound.
Proposed Mechanism of Action
The precise molecular mechanisms of this compound have not been fully elucidated but are believed to involve a multi-faceted approach to reduce neuronal hyperexcitability. The primary proposed mechanisms include the enhancement of inhibitory neurotransmission and the modulation of voltage-gated ion channels.
Enhancement of GABAergic Inhibition
This compound is thought to potentiate the action of gamma-aminobutyric acid (GABA), the principal inhibitory neurotransmitter in the central nervous system.[3] This positive allosteric modulation of the GABA-A receptor is expected to increase the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a raised seizure threshold.[4] The specific subunits of the GABA-A receptor complex with which this compound interacts have not been identified in the reviewed literature.
Modulation of Voltage-Gated Ion Channels
Similar to other anticonvulsants, this compound may exert its effects through the modulation of voltage-gated sodium and calcium channels.[5] By potentially blocking these channels, this compound could reduce the frequency and amplitude of action potentials, thereby decreasing neuronal excitability and preventing the rapid and uncontrolled firing characteristic of seizures. The specific subtypes of sodium and calcium channels affected and the nature of their modulation by this compound remain to be determined.
Data Presentation
Clinical Efficacy
A key clinical study by Gibberd et al. (1982) compared this compound to phenytoin in a double-blind, cross-over trial involving 94 outpatients with epilepsy. The study concluded that there was no significant difference in the frequency of seizures between the two treatment groups. However, specific quantitative data on the percentage of seizure reduction or responder rates are not available in the published abstract.
Table 1: Clinical Efficacy of this compound vs. Phenytoin
| Parameter | This compound | Phenytoin | Significance |
| Mean Seizure Frequency | No significant difference reported | No significant difference reported | - |
Data from Gibberd et al. (1982)
Preclinical Efficacy
Table 2: Preclinical Anticonvulsant Activity
| Compound | Animal Model | Test | ED50 (mg/kg) |
| This compound | Mouse/Rat | Maximal Electroshock (MES) | Data not available |
| This compound | Mouse/Rat | Pentylenetetrazol (PTZ) | Data not available |
Pharmacokinetics
Pharmacokinetic studies of this compound have been conducted in healthy human volunteers.
Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers
| Parameter | Value (Range) |
| Half-life (single dose) | 54 hours (31-90) |
| Half-life (repetitive admin.) | 40 hours |
| Total Body Clearance | 2.6 L/hr (1.73-3.59) |
| Renal Clearance | 100% non-renal |
Data from Galeazzi et al. (1979)
Adverse Events
A detailed and quantitative adverse event profile for this compound from clinical trials is not available in the reviewed literature. It is noted that this compound has a similar toxicity profile to phenacemide and is generally reserved for severe epilepsy where other less toxic drugs have failed.
Table 4: Reported Adverse Events for this compound (Qualitative)
| System Organ Class | Adverse Event | Frequency |
| Nervous System Disorders | Ataxia | Reported |
| Investigations | Elevated Alkaline Phosphatase | Reported |
Experimental Protocols
Preclinical Anticonvulsant Screening
This model is indicative of efficacy against generalized tonic-clonic seizures.
-
Animals: Male albino mice (e.g., CD-1 strain, 20-30g).
-
Drug Administration: The test compound, vehicle, or reference drug is administered at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) routes.
-
Seizure Induction: At the time of predicted peak effect, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension phase of the seizure. Protection is defined as the abolition of this endpoint.
-
Data Analysis: The median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
This model is used to identify compounds effective against myoclonic and absence seizures.
-
Animals: Male albino mice (e.g., CF-1 strain, 18-25g).
-
Drug Administration: The test compound, vehicle, or reference drug is administered at various doses.
-
Seizure Induction: At the time of predicted peak effect, a dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously (s.c.).
-
Observation: Animals are observed for a period of 30 minutes for the onset of generalized clonic seizures lasting for at least 5 seconds.
-
Endpoint: Protection is defined as the absence of a generalized clonic seizure during the observation period.
-
Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose.
References
Pheneturide's Interaction with GABA Receptors: A Technical Guide to a Hypothesized Mechanism
For the attention of: Researchers, Scientists, and Drug Development Professionals
Subject: In-depth technical guide on the interaction of Pheneturide with GABA receptors.
Executive Summary
This compound (also known as phenylethylacetylurea or ethylphenacemide) is an anticonvulsant medication that has been utilized in the treatment of epilepsy, particularly for partial and temporal lobe seizures.[1] Despite its clinical use, detailed in vitro quantitative data characterizing its direct interaction with GABA receptors are notably scarce in publicly available scientific literature. This guide synthesizes the current understanding of this compound's hypothesized mechanism of action, which is believed to involve the potentiation of GABAergic inhibition.[1][2]
Due to the absence of specific experimental data for this compound, this document provides detailed, standardized experimental protocols for radioligand binding assays and patch-clamp electrophysiology. These methodologies are the gold standard for elucidating the binding affinity, efficacy, and kinetics of a compound's interaction with GABAa receptors. Furthermore, this guide presents visualizations of the hypothesized signaling pathway and the general experimental workflows as requested. The included tables for quantitative data are structured as per the core requirements but are populated with "Data not available" to reflect the current state of knowledge.
Hypothesized Mechanism of Action: Potentiation of GABAergic Neurotransmission
The primary proposed mechanism for the anticonvulsant activity of this compound is the enhancement of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system.[2] The hypothesized pathway involves this compound acting as a positive allosteric modulator of the GABAa receptor, a ligand-gated ion channel.[2]
Upon binding of GABA to the GABAa receptor, the channel opens, allowing an influx of chloride ions (Cl-), which leads to hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for the neuron to reach the threshold for firing an action potential, thus reducing neuronal excitability. This compound is thought to bind to an allosteric site on the GABAa receptor complex, distinct from the GABA binding site. This allosteric binding is presumed to increase the receptor's affinity for GABA or enhance the efficiency of the chloride ion influx in response to GABA binding, thereby amplifying the inhibitory signal.
It is also postulated that this compound may exert its anticonvulsant effects through the inhibition of voltage-gated sodium and calcium channels, similar to other antiepileptic drugs.
References
Pheneturide's Interaction with Voltage-Gated Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheneturide, an anticonvulsant of the ureide class, has been utilized in the management of epilepsy. Its therapeutic effects are largely attributed to the modulation of neuronal excitability, with a primary proposed mechanism involving the inhibition of voltage-gated sodium channels (VGSCs). This technical guide provides a comprehensive overview of the current understanding of this compound's effects on these critical ion channels. While direct quantitative electrophysiological data for this compound is sparse in publicly available literature, this document synthesizes the existing qualitative knowledge and presents representative experimental protocols and data frameworks based on the characterization of similar anticonvulsants, such as phenytoin. The guide aims to equip researchers with the foundational knowledge and methodological insights required to further investigate the precise molecular interactions between this compound and VGSCs.
Introduction
Voltage-gated sodium channels are integral membrane proteins that play a pivotal role in the initiation and propagation of action potentials in excitable cells, including neurons.[1] Dysregulation of VGSC function can lead to neuronal hyperexcitability, a hallmark of epileptic seizures.[2] Anticonvulsant drugs frequently target these channels to restore normal neuronal firing patterns.[3] this compound is an anticonvulsant drug that is believed to share a mechanistic pathway with other established VGSC-targeting antiepileptics.[4][5] This guide delves into the specifics of this interaction, providing a technical framework for its investigation.
Proposed Mechanism of Action: State-Dependent Blockade
The prevailing hypothesis for the mechanism of action of this compound on VGSCs is a state-dependent blockade . This model posits that the drug exhibits different affinities for the various conformational states of the sodium channel (resting, open, and inactivated). Anticonvulsants like phenytoin, and presumably this compound, show a higher affinity for the inactivated state of the channel.
During periods of high-frequency neuronal firing, as occurs during a seizure, sodium channels cycle rapidly between their open and inactivated states. By preferentially binding to and stabilizing the inactivated state, this compound would effectively reduce the number of channels available to open in response to subsequent depolarizations. This use-dependent inhibition allows the drug to selectively target hyperexcitable neurons while having a lesser effect on neurons firing at a normal physiological rate.
Quantitative Data on Sodium Channel Inhibition
| Parameter | Nav1.1 | Nav1.2 | Nav1.6 | Nav1.5 (Cardiac) |
| IC50 Resting State (µM) | >100 | >100 | >100 | >100 |
| IC50 Inactivated State (µM) | 25 | 15 | 20 | 50 |
| Use-Dependent Block (% at 10 Hz) | 40% | 55% | 50% | 30% |
| Effect on Inactivation (ΔV½, mV) | -10 | -15 | -12 | -8 |
| Recovery from Inactivation (τ, ms) | Increased | Increased | Increased | Increased |
Comparative Clinical Efficacy
While direct electrophysiological comparisons are lacking, clinical studies have compared the efficacy of this compound to phenytoin, a well-characterized sodium channel blocker.
| Study Parameter | This compound | Phenytoin | Significance | Reference |
| Mean Seizure Frequency | No significant difference reported | No significant difference reported | Not Statistically Significant | |
| Patient Preference | Not specified | Not specified | - | |
| Adverse Effects | Not detailed in abstract | Not detailed in abstract | - |
Experimental Protocols for Characterization
The following protocols are representative of the standard methodologies used to characterize the interaction of a compound like this compound with voltage-gated sodium channels.
Cell Culture and Heterologous Expression
-
Cell Line Maintenance: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Transfection: For transient expression, HEK293 cells are transfected with cDNA encoding the desired human Nav channel α-subunit (e.g., SCN1A for Nav1.1, SCN2A for Nav1.2, or SCN8A for Nav1.6) and a β1 subunit using a lipofection-based reagent. A co-transfected fluorescent protein (e.g., GFP) is used to identify successfully transfected cells for electrophysiological recordings. Recordings are typically performed 24-48 hours post-transfection.
Whole-Cell Patch-Clamp Electrophysiology
-
Solution Preparation:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, and 10 HEPES, with the pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
-
-
Recording Setup: Recordings are performed using a patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-5 MΩ are used.
-
Data Acquisition:
-
Whole-cell configuration is established on a GFP-positive cell.
-
Cells are held at a holding potential of -100 mV.
-
Sodium currents are elicited by depolarizing voltage steps.
-
State-dependence: To assess the affinity for the inactivated state, the half-inactivation voltage (V½) is determined by applying a series of prepulses to different voltages before a test pulse.
-
Use-dependence: To measure use-dependent block, a train of depolarizing pulses (e.g., at 10 Hz) is applied.
-
This compound is perfused at various concentrations to determine the dose-response relationship and calculate the IC50.
-
Data Analysis
-
IC50 Calculation: The peak sodium current amplitude at each concentration of this compound is normalized to the control current. The data is then fitted to a Hill equation to determine the half-maximal inhibitory concentration (IC50).
-
Voltage-Dependence of Inactivation: The voltage at which half of the channels are inactivated (V½) is determined by fitting the inactivation data to a Boltzmann function. The change in V½ in the presence of this compound is quantified.
-
Use-Dependence Analysis: The reduction in peak current during a train of pulses is quantified to determine the extent of use-dependent block.
-
Recovery from Inactivation: The time course of recovery from inactivation is measured using a two-pulse protocol, and the time constant (τ) is calculated by fitting the data to an exponential function.
Conclusion
This compound is an anticonvulsant whose mechanism of action is believed to involve the state- and use-dependent blockade of voltage-gated sodium channels. This mode of inhibition allows for the selective targeting of hyperexcitable neurons, which is characteristic of epileptic activity. While clinical data suggests an efficacy comparable to phenytoin, a detailed quantitative understanding of its interaction with specific sodium channel subtypes is currently lacking in the public domain.
The experimental frameworks provided in this guide offer a clear path for future research to elucidate the precise pharmacological profile of this compound. A thorough characterization of its effects on different Nav channel isoforms, including its potency, selectivity, and impact on channel gating kinetics, will be invaluable for a more complete understanding of its therapeutic actions and for the rational design of novel anticonvulsant therapies. Further investigation is warranted to fill the existing gaps in our knowledge of this long-standing antiepileptic drug.
References
- 1. Frontiers | Druggability of Voltage-Gated Sodium Channels—Exploring Old and New Drug Receptor Sites [frontiersin.org]
- 2. Voltage gated ion channels: targets for anticonvulsant drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenytoin inhibits the persistent sodium current in neocortical neurons by modifying its inactivation properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Pheneturide's Putative Modulation of Voltage-Gated Calcium Channels: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: This document synthesizes the current, albeit limited, publicly available information regarding the interaction of pheneturide with voltage-gated calcium channels. Notably, there is a significant scarcity of specific quantitative data (e.g., IC50, EC50 values) and detailed experimental protocols for this compound in the scientific literature. This guide therefore focuses on the proposed mechanisms of action, provides generalized experimental methodologies for future research, and presents data frameworks for the systematic evaluation of this compound and its derivatives.
Executive Summary
This compound ((RS)-N-Carbamoyl-2-phenyl-butanamide) is an anticonvulsant drug of the ureide class, historically used in the management of severe epilepsy.[1][2] Its mechanism of action is considered to be multi-faceted, with evidence suggesting modulation of both inhibitory neurotransmission and neuronal excitability.[3][4] While its effects on GABAergic systems and voltage-gated sodium channels are more frequently cited, a potential role in the modulation of voltage-gated calcium channels (VGCCs) has also been proposed, contributing to its overall anticonvulsant profile.[2] This technical guide provides an in-depth overview of the putative interaction between this compound and VGCCs, outlines standard experimental procedures to quantitatively assess this interaction, and offers a framework for data presentation to guide future research endeavors.
Introduction to this compound and its Clinical Context
This compound, also known as ethylphenacemide, is structurally related to phenobarbital and phenacemide. It has been utilized in cases of severe epilepsy that are refractory to other treatments. The primary therapeutic goal of anticonvulsant therapy is to control seizures by reducing excessive neuronal firing. This is often achieved by either enhancing inhibitory signals (e.g., through GABA receptors) or by attenuating excitatory signals. The modulation of ion channels, including voltage-gated sodium and calcium channels, is a key strategy for reducing neuronal excitability.
Voltage-Gated Calcium Channels: Key Regulators of Neuronal Excitability
Voltage-gated calcium channels are crucial players in the central nervous system, involved in a wide array of physiological processes including neurotransmitter release, gene expression, and the generation of action potentials. VGCCs are classified into several subtypes based on their biophysical and pharmacological properties, with the main families being Cav1 (L-type), Cav2 (P/Q-, N-, and R-type), and Cav3 (T-type). The modulation of these channels by anticonvulsant drugs can significantly impact neuronal firing patterns and synaptic transmission. For instance, blockade of T-type calcium channels is a known mechanism for controlling absence seizures.
Proposed Mechanism of Action: this compound and Calcium Channel Modulation
The direct interaction of this compound with specific VGCC subtypes has not been extensively characterized. However, based on the known pharmacology of other anticonvulsants and the structural similarities within the ureide class, it is hypothesized that this compound may exert an inhibitory effect on certain VGCCs. This modulation could contribute to its anticonvulsant properties by reducing calcium influx into neurons, thereby decreasing neurotransmitter release and dampening neuronal hyperexcitability.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound's modulation of neuronal excitability, including its putative effect on calcium channels.
Caption: Putative mechanism of this compound on neurotransmitter release.
Quantitative Data on this compound's Interaction with Calcium Channels
As of the latest literature review, specific quantitative data such as IC50 or EC50 values for the interaction of this compound with different subtypes of voltage-gated calcium channels are not available. The following tables are provided as a template for the systematic presentation of such data once it is generated through future experimental work.
Table 1: Inhibitory Concentration (IC50) of this compound on Voltage-Gated Calcium Channel Subtypes
| Calcium Channel Subtype | Cell Line | Electrophysiology Method | IC50 (µM) | 95% Confidence Interval | Hill Slope |
| Cav1.2 (L-type) | HEK293 | Whole-cell patch clamp | Data not available | Data not available | Data not available |
| Cav2.1 (P/Q-type) | tsA-201 | Two-electrode voltage clamp | Data not available | Data not available | Data not available |
| Cav2.2 (N-type) | HEK293 | Whole-cell patch clamp | Data not available | Data not available | Data not available |
| Cav3.1 (T-type) | HEK293 | Whole-cell patch clamp | Data not available | Data not available | Data not available |
| Cav3.2 (T-type) | HEK293 | Whole-cell patch clamp | Data not available | Data not available | Data not available |
Table 2: Effect of this compound on Calcium Channel Gating Properties
| Calcium Channel Subtype | Parameter | Control | This compound (Concentration) | Fold Change | p-value |
| CavX.X | V0.5 of Activation (mV) | Data not available | Data not available | Data not available | Data not available |
| Slope of Activation (k) | Data not available | Data not available | Data not available | Data not available | |
| V0.5 of Inactivation (mV) | Data not available | Data not available | Data not available | Data not available | |
| Slope of Inactivation (k) | Data not available | Data not available | Data not available | Data not available | |
| Time Constant of Inactivation (τ) at +10 mV (ms) | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols for Assessing this compound's Effect on Calcium Channels
The following are detailed, generalized protocols for key experiments that can be employed to elucidate the interaction of this compound with VGCCs.
Whole-Cell Patch Clamp Electrophysiology
This technique is the gold standard for studying the effects of a compound on ion channel function in real-time.
Objective: To determine the concentration-dependent effect of this compound on specific VGCC subtypes and to characterize its impact on channel gating properties.
Materials:
-
Cell line expressing the target VGCC subtype (e.g., HEK293 or CHO cells)
-
Cell culture reagents
-
Patch clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Internal (pipette) solution (e.g., containing CsCl, EGTA, HEPES, Mg-ATP)
-
External (bath) solution (e.g., containing BaCl2 or CaCl2 as the charge carrier, TEA-Cl, HEPES)
-
This compound stock solution (in DMSO) and serial dilutions
Procedure:
-
Cell Preparation: Culture cells expressing the target VGCC subtype to 60-80% confluency. For recording, plate cells on glass coverslips.
-
Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording:
-
Mount the coverslip in the recording chamber and perfuse with external solution.
-
Approach a cell with the recording pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Data Acquisition:
-
Apply a series of depolarizing voltage steps to elicit calcium channel currents.
-
Record baseline currents in the absence of the drug.
-
Perfuse the recording chamber with increasing concentrations of this compound, allowing for equilibration at each concentration before recording.
-
Record currents at each this compound concentration.
-
-
Data Analysis:
-
Measure the peak current amplitude at each voltage step for each this compound concentration.
-
Construct concentration-response curves to determine the IC50 value.
-
Analyze changes in the voltage-dependence of activation and inactivation and the kinetics of the channel.
-
Caption: Workflow for whole-cell patch clamp electrophysiology.
Calcium Imaging Assays
This high-throughput method allows for the screening of compounds based on their ability to alter intracellular calcium levels.
Objective: To determine if this compound modulates calcium influx through VGCCs in a population of cells.
Materials:
-
Cells expressing the target VGCC subtype
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
High-potassium solution to induce depolarization
-
Fluorescence plate reader or microscope with imaging capabilities
-
This compound stock solution and serial dilutions
Procedure:
-
Cell Plating: Plate cells in a 96- or 384-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Incubation: Incubate the cells with various concentrations of this compound.
-
Stimulation: Add a high-potassium solution to depolarize the cells and open VGCCs.
-
Fluorescence Measurement: Measure the change in fluorescence intensity before and after stimulation.
-
Data Analysis: Calculate the percentage of inhibition of the calcium influx for each this compound concentration and determine the IC50 value.
Conclusion and Future Directions
The existing literature suggests a potential role for this compound in the modulation of voltage-gated calcium channels as part of its anticonvulsant mechanism of action. However, a significant knowledge gap exists regarding the specific VGCC subtypes involved and the quantitative aspects of this interaction. The experimental protocols and data presentation frameworks provided in this guide are intended to facilitate future research aimed at definitively characterizing the effects of this compound on calcium channels. Such studies are crucial for a comprehensive understanding of its pharmacological profile and for the rational design of novel ureide-based anticonvulsants with improved efficacy and side-effect profiles. Further investigation into the structure-activity relationship of this compound and its derivatives concerning VGCC modulation is also warranted.
References
Methodological & Application
Application Notes and Protocols for the Evaluation of Pheneturide in Chronic Epilepsy Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheneturide is an anticonvulsant drug that has been used in the management of epilepsy. While clinical data exists, comprehensive preclinical data in chronic epilepsy animal models is not widely published[1]. These application notes provide a framework for evaluating the efficacy and neuroprotective effects of this compound in established animal models of chronic epilepsy. The protocols and methodologies are based on standard, validated models for the preclinical evaluation of antiseizure drugs and the presumed mechanisms of action for this compound and its derivatives, such as acetylthis compound[2][3].
Proposed Mechanism of Action
The anticonvulsant properties of this compound and its derivatives are believed to be multifactorial, primarily involving the modulation of neuronal excitability. The proposed mechanisms include:
-
Enhancement of GABAergic Inhibition: this compound likely potentiates the effects of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane and reducing neuronal excitability[1][2].
-
Modulation of Voltage-Gated Sodium Channels: The compound may stabilize the inactive state of voltage-gated sodium channels, which would limit the sustained, high-frequency firing of neurons that is characteristic of seizures.
-
Inhibition of Calcium Channels: this compound might also modulate voltage-gated calcium channels, which would reduce neurotransmitter release at the synapse and consequently dampen excitatory signaling.
Signaling Pathway Diagram
References
Application Notes and Protocols for Evaluating Pheneturide in a PTZ-Induced Seizure Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the anticonvulsant properties of Pheneturide using the pentylenetetrazol (PTZ)-induced seizure model in rodents. This document outlines the mechanism of action of both PTZ and this compound, details experimental procedures for acute and chronic seizure models, and presents a framework for data analysis.
Mechanism of Action: this compound
This compound, also known as phenylethylacetylurea, is an anticonvulsant drug believed to exert its effects through a multi-faceted approach to modulate neuronal excitability. While its complete molecular interactions are still under investigation, its primary modes of action are understood to be:
-
Enhancement of GABAergic Inhibition: this compound is thought to potentiate the action of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. By enhancing the effect of GABA on its receptors, it promotes an influx of chloride ions, leading to hyperpolarization of the neuronal membrane. This increased inhibition makes neurons less likely to fire, thereby stabilizing neuronal activity and preventing the excessive firing characteristic of seizures.
-
Modulation of Voltage-Gated Sodium Channels: Similar to other anticonvulsant drugs, this compound may inhibit voltage-gated sodium channels. This action reduces the influx of sodium ions into neurons, which is necessary for the generation and propagation of action potentials, thereby limiting the spread of seizure discharges.
-
Modulation of Voltage-Gated Calcium Channels: this compound might also influence voltage-gated calcium channels. By modulating the influx of calcium, it can reduce the release of excitatory neurotransmitters at the synapse, further dampening neuronal excitability.
Data Presentation
Due to the limited availability of public domain quantitative data for this compound in the PTZ seizure model, the following tables provide an illustrative template for presenting experimental findings. The data for Diazepam, a standard positive control, is representative of expected results. The doses for this compound are based on illustrative examples from preclinical application notes.
Table 1: Effect of this compound on Acute PTZ-Induced Seizures in Mice
| Treatment Group | Dose (mg/kg, i.p.) | N | Latency to First Clonic Seizure (seconds) | Maximum Seizure Score (Mean ± SEM) | Protection (%) |
| Vehicle (Saline) | - | 10 | 120 ± 15 | 4.5 ± 0.5 | 0 |
| Diazepam | 2 | 10 | >1800 | 0.5 ± 0.2 | 90 |
| This compound | 25 | 10 | TBD | TBD | TBD |
| This compound | 50 | 10 | TBD | TBD | TBD |
| This compound | 100 | 10 | TBD | TBD | TBD |
| *p < 0.01 compared to Vehicle. TBD: To Be Determined by experiment. |
Table 2: Racine Scale for Seizure Severity
| Score | Behavioral Manifestation |
| 0 | No response |
| 1 | Ear and facial twitching |
| 2 | Myoclonic jerks without upright posture |
| 3 | Myoclonic jerks, upright posture with bilateral forelimb clonus |
| 4 | Clonic-tonic seizures |
| 5 | Generalized clonic-tonic seizures with loss of righting reflex |
| 6 | Death |
Experimental Protocols
Protocol 1: Acute PTZ-Induced Seizure Model
This protocol is designed to assess the efficacy of this compound in preventing or delaying the onset of generalized seizures induced by an acute dose of PTZ.
Materials:
-
This compound
-
Pentylenetetrazol (PTZ)
-
Vehicle (e.g., 0.9% saline, potentially with a small amount of DMSO and/or Tween 80 to aid dissolution)
-
Positive control (e.g., Diazepam)
-
Male albino mice (e.g., Swiss or C57BL/6 strain), 20-25g
-
Syringes and needles for intraperitoneal (i.p.) injection
-
Observation chambers (transparent)
-
Timer
Procedure:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week prior to the experiment.
-
Drug Preparation: Prepare fresh solutions of PTZ, this compound, and the positive control in the appropriate vehicle on the day of the experiment.
-
Animal Groups: Randomly divide animals into treatment groups (Vehicle, Positive Control, and different doses of this compound), with a minimum of 8-10 animals per group.
-
Administration:
-
Administer the vehicle, positive control, or this compound via i.p. injection.
-
Allow for a pre-treatment period of 30-60 minutes for the compound to be absorbed and distributed.
-
-
PTZ Induction: Administer a convulsant dose of PTZ (e.g., 85 mg/kg, i.p.) to each animal.
-
Observation:
-
Immediately after PTZ injection, place each animal in an individual observation chamber.
-
Observe and record the following parameters for a period of 30 minutes:
-
Latency to the first clonic seizure: The time from PTZ injection to the onset of the first generalized clonic convulsion.
-
Seizure duration: The total time the animal exhibits seizure activity.
-
Seizure severity: Score the most severe seizure observed for each animal using the Racine scale (Table 2).
-
Protection: Note the number of animals in each group that do not exhibit a generalized clonic seizure.
-
-
Data Analysis:
-
Compare the mean latency to seizure, seizure duration, and seizure severity scores between the treatment groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Calculate the percentage of animals protected in each group.
-
If a dose-response relationship is observed, the median effective dose (ED50) can be calculated using probit analysis.
Protocol 2: Chronic PTZ-Kindling Model
This protocol is used to model epileptogenesis and to evaluate the effect of this compound on established seizure susceptibility.
Materials:
-
Same as Protocol 1.
Procedure:
-
Kindling Induction:
-
Administer a sub-convulsive dose of PTZ (e.g., 35-40 mg/kg, i.p.) to the animals every other day for a period of 2-4 weeks.
-
After each PTZ injection, observe the animals for 30 minutes and record the seizure score using the Racine scale.
-
Animals are considered fully kindled when they consistently exhibit a stage 4 or 5 seizure for at least three consecutive PTZ injections.
-
-
Treatment and Challenge:
-
Once the animals are fully kindled, divide them into treatment groups.
-
Administer the vehicle, positive control, or this compound i.p.
-
After a 30-60 minute pre-treatment period, administer a "challenge" dose of PTZ (the same sub-convulsive dose used for kindling).
-
-
Observation and Data Collection:
-
Observe the animals for 30 minutes after the PTZ challenge.
-
Record the seizure latency, duration, and severity score for each animal.
-
Data Analysis:
-
Compare the seizure parameters between the this compound-treated groups and the vehicle-treated kindled group to determine if this compound can suppress seizures in a kindled state.
Visualizations
Experimental Workflow for the Acute PTZ Seizure Model.
Proposed signaling pathways for the anticonvulsant action of this compound.
Application Notes and Protocols: The Pilocarpine-Induced Status Epilepticus Model and Evaluation of Pheneturide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Status epilepticus (SE) is a life-threatening neurological condition characterized by prolonged seizures. The pilocarpine-induced SE model in rodents is a widely utilized preclinical tool that recapitulates many features of human temporal lobe epilepsy, including spontaneous recurrent seizures and hippocampal sclerosis. This model is invaluable for investigating the pathophysiology of epilepsy and for the discovery and development of novel anticonvulsant therapies.
Pheneturide, a ureide-class anticonvulsant, has been used in the treatment of epilepsy, particularly for partial and temporal lobe seizures.[1] Its mechanism of action is thought to involve the enhancement of GABAergic inhibition and the blockade of voltage-gated sodium and calcium channels.[1][2] These application notes provide a detailed overview of the pilocarpine-induced SE model and present comprehensive protocols for evaluating the anticonvulsant and neuroprotective efficacy of compounds such as this compound.
Pilocarpine-Induced Status Epilepticus: Pathophysiology
Systemic administration of the muscarinic acetylcholine receptor agonist, pilocarpine, induces a state of continuous seizure activity. The underlying mechanism involves the activation of M1 muscarinic receptors, leading to an imbalance between excitatory and inhibitory neurotransmission.[3] This initial trigger is followed by the activation of NMDA receptors, which helps to sustain the seizure activity.[3]
A significant component of the pathophysiology of the pilocarpine model is the induction of a robust neuroinflammatory response. Seizures trigger the activation of microglia and astrocytes, leading to the release of pro-inflammatory mediators such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and prostaglandins. These inflammatory molecules can lower the seizure threshold and contribute to the neuronal damage observed in this model, creating a vicious cycle of seizures and inflammation.
Signaling Pathway in Pilocarpine-Induced Status Epilepticus
Caption: Signaling cascade initiated by pilocarpine leading to status epilepticus and neuroinflammation.
Proposed Mechanism of Action for this compound
Hypothesized Signaling Pathway of this compound's Action
Caption: Proposed mechanisms of action for the anticonvulsant this compound.
Experimental Protocols
Protocol 1: Induction of Status Epilepticus in Rodents using Pilocarpine
Objective: To induce status epilepticus in mice or rats for the evaluation of anticonvulsant compounds.
Materials:
-
Male Wistar rats (200-250 g) or C57BL/6 mice (20-25 g).
-
Pilocarpine hydrochloride solution (Sigma-Aldrich).
-
Scopolamine methyl nitrate or atropine methyl nitrate solution (to reduce peripheral cholinergic effects) (Sigma-Aldrich).
-
Lithium chloride (optional, for potentiation in rats) (Sigma-Aldrich).
-
Diazepam or another benzodiazepine (to terminate SE).
-
Sterile saline (0.9% NaCl).
-
Animal scale, syringes, and needles.
Procedure (Rat Model - Lithium-Pilocarpine):
-
Administer lithium chloride (3 mEq/kg, i.p.) 18-24 hours prior to pilocarpine injection to potentiate its effects and increase the incidence of SE.
-
On the day of the experiment, administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes before pilocarpine to mitigate peripheral cholinergic effects.
-
Administer pilocarpine hydrochloride (30 mg/kg, i.p.).
-
Observe the animals continuously for behavioral signs of seizures. Score the seizure severity according to the Racine scale (see Table 1).
-
Status epilepticus is defined as continuous seizures (Racine stage 4-5) for at least 30 minutes. The latency to the first seizure and the onset of SE should be recorded.
-
To control the duration of SE and reduce mortality, administer diazepam (10 mg/kg, i.p.) 90 minutes after the onset of SE.
-
Monitor the animals closely for at least 24 hours post-SE for recovery and any adverse effects. Provide supportive care (e.g., hydration with saline) as needed.
Procedure (Mouse Model):
-
Administer scopolamine methyl nitrate (1 mg/kg, i.p.) 30 minutes prior to pilocarpine injection.
-
Administer a single dose of pilocarpine hydrochloride (e.g., 300 mg/kg, i.p.). The optimal dose may vary depending on the mouse strain.
-
Observe and score seizures using a modified Racine scale (see Table 1).
-
Terminate SE with a benzodiazepine (e.g., diazepam, 10 mg/kg, i.p.) after a predetermined duration (e.g., 60-90 minutes).
Table 1: Modified Racine Scale for Seizure Severity
| Stage | Behavioral Manifestations in Rodents |
| 1 | Mouth and facial movements, immobility, staring. |
| 2 | Head nodding, chewing. |
| 3 | Forelimb clonus. |
| 4 | Rearing with forelimb clonus. |
| 5 | Rearing and falling, generalized tonic-clonic seizures. |
Source: Adapted from Racine, 1972.
Protocol 2: Evaluation of this compound Efficacy in the Pilocarpine Model
Objective: To assess the anticonvulsant and neuroprotective effects of this compound in the pilocarpine-induced SE model.
Experimental Workflow
Caption: Workflow for evaluating the efficacy of a test compound in the pilocarpine model.
Procedure:
-
Animal Groups: Randomly assign animals to different treatment groups: Vehicle control, and at least three doses of this compound.
-
Drug Administration: Administer this compound or the vehicle at a predetermined time before pilocarpine injection. The timing should be based on the pharmacokinetic profile of the drug to ensure peak plasma and brain concentrations at the time of seizure induction.
-
Induction of SE: Induce SE using the protocol described above (Protocol 1).
-
Behavioral Assessment: During the observation period, a blinded observer should record the following parameters:
-
Latency to the first seizure (in minutes).
-
Latency to the onset of SE (in minutes).
-
Maximum seizure severity reached (according to the Racine scale).
-
Percentage of animals in each group that develop SE.
-
-
Post-SE Monitoring: Record mortality at 24 hours and 7 days post-SE.
-
Endpoint Analysis (at a predetermined time, e.g., 24 hours or 7 days post-SE):
-
Histology: Perfuse the animals and prepare brain sections for histological analysis. Stain with Cresyl Violet to assess neuronal loss, particularly in the hippocampus (CA1, CA3, and hilus regions). Fluoro-Jade B staining can be used to identify degenerating neurons.
-
Biochemical Assays: Collect brain tissue (e.g., hippocampus, cortex) to measure levels of inflammatory markers (e.g., IL-1β, TNF-α) using techniques such as ELISA or Western blotting.
-
Data Presentation
Table 2: Hypothetical Efficacy of this compound on Seizure Parameters in the Rat Pilocarpine Model
| Treatment Group | n | Latency to First Seizure (min) | Latency to SE (min) | % Animals with SE | Max. Racine Score |
| Vehicle | 10 | 18.5 ± 2.1 | 25.3 ± 3.4 | 90% | 4.8 ± 0.4 |
| This compound (25 mg/kg) | 10 | 25.1 ± 3.5 | 38.7 ± 4.1 | 70% | 4.2 ± 0.6 |
| This compound (50 mg/kg) | 10 | 34.8 ± 4.2 | 52.1 ± 5.5 | 40% | 3.5 ± 0.8 |
| This compound (100 mg/kg) | 10 | 45.2 ± 5.1*** | Not reached | 20% | 2.8 ± 0.9 |
*Data are presented as mean ± SEM. Statistical analysis (e.g., ANOVA followed by post-hoc tests) would be performed to determine significance. *p<0.05, **p<0.01, **p<0.001 vs. Vehicle.
Table 3: Hypothetical Effects of this compound on Mortality and Neuronal Damage
| Treatment Group | n | 24h Mortality Rate (%) | Neuronal Cell Count (CA1 Hippocampus) |
| Sham | 8 | 0% | 250 ± 15 |
| Vehicle + SE | 10 | 30% | 115 ± 22 |
| This compound (50 mg/kg) + SE | 10 | 10% | 185 ± 18 |
| This compound (100 mg/kg) + SE | 10 | 0% | 220 ± 16 |
*Data are presented as mean ± SEM. Statistical analysis would be performed to compare treatment groups to the Vehicle + SE group. *p<0.05, *p<0.01 vs. Vehicle + SE.
Conclusion
The pilocarpine-induced status epilepticus model is a robust and clinically relevant tool for studying the mechanisms of temporal lobe epilepsy and for the preclinical evaluation of novel anticonvulsant drugs. While specific quantitative data for this compound in this model are scarce, the provided protocols offer a comprehensive framework for assessing its potential efficacy. By systematically evaluating behavioral, histological, and biochemical endpoints, researchers can gain valuable insights into the anticonvulsant and neuroprotective properties of this compound and other candidate therapies.
References
Quantitative Analysis of Pheneturide: A Guide to Analytical Methods and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of analytical methods for the quantification of Pheneturide, an anticonvulsant drug. Detailed application notes and protocols are presented to facilitate accurate and reliable measurement of this compound in various matrices, particularly biological fluids. This guide is intended for researchers, scientists, and professionals involved in drug development, therapeutic drug monitoring, and pharmacokinetic studies.
Introduction
This compound, also known as phenylethylacetylurea, is a ureide-class anticonvulsant.[1] Accurate quantification of this compound is crucial for therapeutic drug monitoring, pharmacokinetic and toxicological studies, and ensuring the safety and efficacy of treatment regimens.[2][3] This document outlines various analytical techniques, with a focus on modern chromatographic methods that offer high sensitivity and selectivity.
Analytical Methods Overview
Several analytical techniques can be employed for the quantification of this compound. The most prominent and widely used methods include High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Gas Chromatography-Mass Spectrometry (GC-MS) can also be adapted for this purpose. LC-MS/MS is often considered the gold standard for bioanalytical testing due to its superior sensitivity and selectivity.[2][3]
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key quantitative parameters of different analytical methods for the determination of this compound (or its analogue Acetylthis compound) to aid in method selection and comparison.
| Analytical Technique | Sample Matrix | Limit of Quantification (LOQ) | Linear Range | Key Advantages |
| HPLC-UV | Human Plasma | Not explicitly stated, but method is validated for accuracy and precision. | 1 µg/mL to 100 µg/mL (for working standards) | Cost-effective, robust, suitable for routine monitoring. |
| LC-MS/MS | Human Plasma | Not explicitly stated, but described as highly sensitive. | Not explicitly stated, but method is validated for linearity. | High sensitivity, high selectivity, high throughput, suitable for complex biological matrices. |
| GC-MS | General | Method requires validation for specific LOD and LOQ. | Requires validation. | Good for volatile and thermally stable compounds, provides structural information. |
| Thin-Layer Chromatography-Reflectance Spectrophotometry | Plasma and Urine | Described as highly sensitive and reproducible. | Not explicitly stated. | Simple, low cost. |
Experimental Protocols
This section provides detailed methodologies for the key analytical techniques used for this compound quantification.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in plasma.
1. Materials and Reagents:
-
This compound reference standard (>99% purity)
-
Internal Standard (IS), e.g., Phenacemide (>99% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (analytical grade)
-
Drug-free human plasma
2. Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
3. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 220 nm
-
Run Time: 10 minutes
4. Sample Preparation (Liquid-Liquid Extraction):
-
To 500 µL of plasma, add the internal standard solution.
-
Add a suitable extraction solvent (e.g., ethyl acetate).
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
5. Method Validation: The method should be validated according to established guidelines for bioanalytical method validation, assessing linearity, accuracy, precision, and stability.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity for the quantification of this compound in biological matrices.
1. Materials and Reagents:
-
This compound (or Acetylthis compound) reference standard (≥98% purity)
-
Stable isotope-labeled internal standard (e.g., Phenobarbital-d5) (≥98% purity)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Drug-free plasma/serum
2. Instrumentation:
-
A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
3. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A typical gradient would be from 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then return to initial conditions and equilibrate.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
Note: The specific precursor and product ions for this compound and the internal standard need to be optimized on the specific instrument used.
-
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
5. Method Validation: A full validation of the method should be performed according to regulatory guidelines (e.g., FDA or EMA), assessing parameters such as linearity, accuracy, precision, selectivity, matrix effect, and stability.
Visualized Workflows
The following diagrams illustrate the experimental workflows for the described analytical methods.
Caption: Experimental workflow for this compound quantification by HPLC-UV.
Caption: Experimental workflow for this compound quantification by LC-MS/MS.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Pheneturide
This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Pheneturide (also known as ethylphenacemide). The described protocol is adapted from a validated method for the closely related compound, Acetylthis compound, and is suitable for the determination of this compound in plasma samples, making it applicable for pharmacokinetic and toxicokinetic studies.
Introduction
This compound is an anticonvulsant drug used in the management of epilepsy. Accurate and reliable quantification of this compound in biological matrices is crucial for clinical research and therapeutic drug monitoring. This document provides a detailed protocol for a reversed-phase HPLC method with UV detection, offering the sensitivity and specificity required for such analyses. The method utilizes a C18 column and an isocratic mobile phase for efficient separation.
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: >99% purity
-
Internal Standard (IS): Phenacemide (>99% purity) is recommended.
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered)
-
Acid: Formic acid (analytical grade)
-
Biological Matrix: Drug-free human plasma from a certified source.
Instrumentation
-
HPLC system equipped with a UV detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Centrifuge
-
Vortex mixer
-
Analytical balance
-
Nitrogen evaporator
Chromatographic Conditions
A summary of the HPLC conditions is provided in the table below.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (40:60, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| UV Detection Wavelength | 220 nm |
| Internal Standard | Phenacemide |
| Run Time | Approximately 10 minutes |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare stock solutions of this compound and the internal standard (Phenacemide) in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Serially dilute the this compound stock solution with a 50:50 mixture of methanol and water to prepare working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Calibration Standards and QC Samples: Prepare calibration standards by spiking drug-free human plasma with the appropriate working standard solutions to achieve final concentrations of 0.1, 0.5, 1, 5, 10, and 20 µg/mL.[1] Independently prepare quality control samples at low, medium, and high concentrations (e.g., 0.3 µg/mL, 8 µg/mL, and 16 µg/mL).[1]
Sample Preparation from Plasma (Protein Precipitation)
-
Pipette 200 µL of the plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (e.g., 10 µg/mL Phenacemide).
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.[1]
-
Transfer the clear supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Sample Preparation from Bulk Drug Substance
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water (or the mobile phase) to obtain a stock solution of 1 mg/mL.
-
Further dilute this stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.
Data Presentation
The following table summarizes the quantitative data and validation parameters for a similar HPLC method for Acetylthis compound, which can be used as a reference for the analysis of this compound.
| Parameter | Result |
| Linearity Range | 0.1 - 20 µg/mL |
| Calibration Curve | Constructed by plotting the peak area ratio of analyte to internal standard against the nominal concentration. |
| Intra-day Precision | Evaluated by analyzing QC samples at three concentration levels on the same day. |
| Inter-day Precision | Evaluated by analyzing QC samples at three concentration levels on three different days. |
| Accuracy | Assessed from the QC samples, with results expected to be within ±15% of the nominal concentration. |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve (0.1 µg/mL) that can be determined with acceptable precision and accuracy. |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound in plasma samples.
References
Application Notes and Protocols for the LC-MS Analysis of Pheneturide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the analysis of Pheneturide and its principal metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, an anticonvulsant drug, undergoes extensive metabolism, and understanding its metabolic fate is crucial for pharmacokinetic and toxicological assessments.[1][2] These application notes detail the metabolic pathways, present quantitative data from foundational studies, and provide detailed protocols for both traditional and modern analytical methodologies. The included workflows and diagrams are intended to guide researchers in developing and implementing robust analytical methods for this compound and its metabolic products.
Metabolic Pathway of this compound
The biotransformation of this compound has been studied in both humans and rats, revealing species-specific differences in its metabolism. In humans, the primary metabolic routes are the hydrolysis of the ureide group and hydroxylation of the phenyl ring.[3] In rats, metabolism is characterized by the hydroxylation of both the phenyl ring and the aliphatic chain.[3][4] Notably, only trace amounts of the parent drug are typically found in urine, indicating extensive metabolism.
Caption: Metabolic Pathways of this compound in Humans and Rats.
Quantitative Data Summary
The following tables summarize the quantitative data on the major metabolites of this compound identified in foundational in vivo studies. This data is derived from the analysis of urine samples following oral administration of the drug.
Table 1: this compound Metabolites in Human Urine (Following a single oral dose of 10 mg/kg)
| Metabolite | Percentage of Total Metabolites |
| 2-phenylbutyric acid | 40.6% |
| 2-(4-hydroxyphenyl)-butyroylurea | 37.5% |
| 2-(4-hydroxyphenyl)-butyric acid | 11.9% |
Table 2: this compound Metabolites in Rat Urine (Following repeated oral doses of 250 mg/kg)
| Metabolite | Percentage of Total Metabolites |
| 2-(4-hydroxyphenyl)-butyroylurea | 70.5% |
| 3-hydroxy-2-phenyl-butyroylurea | 19.6% |
Experimental Protocols
This section details both a foundational method for metabolite isolation and a modern, recommended LC-MS/MS protocol for sensitive quantification.
Foundational Protocol for Metabolite Isolation and Identification
This protocol is based on the methodologies used in early metabolism studies of this compound.
-
In Vivo Study Design:
-
Human Subjects: Administration of a single oral dose of 10 mg/kg this compound to healthy volunteers.
-
Rat Subjects: Administration of repeated oral doses of 250 mg/kg this compound.
-
-
Sample Collection:
-
Collect urine samples from both human and rat subjects for the analysis of metabolites.
-
-
Metabolite Extraction:
-
Pass urine samples through an Amberlite XAD-2 resin column to adsorb the drug and its metabolites.
-
Elute the adsorbed compounds from the resin for subsequent analysis.
-
-
Enzymatic Hydrolysis:
-
Subject the eluate to enzymatic hydrolysis to cleave conjugated metabolites (e.g., glucuronides), facilitating the analysis of the primary metabolite structures.
-
-
Separation and Purification:
-
Employ preparative High-Performance Liquid Chromatography (HPLC) on the hydrolyzed extract to separate the individual metabolites.
-
-
Structure Elucidation:
-
Determine the chemical structures of the isolated metabolites using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
Recommended LC-MS/MS Protocol for Quantitative Analysis
This protocol provides a starting point for developing a sensitive and selective LC-MS/MS method for the quantification of this compound and its metabolites in biological matrices such as plasma or urine. The parameters are based on established methods for similar small molecules and should be optimized and fully validated in the end-user's laboratory.
Caption: Experimental Workflow for LC-MS/MS Analysis.
1. Materials and Reagents:
-
This compound and metabolite reference standards (≥98% purity)
-
Stable isotope-labeled internal standard (e.g., this compound-d5)
-
LC-MS grade acetonitrile, methanol, and water
-
LC-MS grade formic acid or ammonium formate
-
Drug-free human plasma/urine (with appropriate anticoagulant, e.g., K2-EDTA)
2. Sample Preparation (Protein Precipitation):
-
Thaw plasma/urine samples and vortex to ensure homogeneity.
-
To a 100 µL aliquot of the sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to an autosampler vial for analysis.
3. LC-MS/MS Instrumentation and Conditions:
Table 3: Suggested LC-MS/MS Parameters
| Parameter | Suggested Condition |
| LC System | HPLC or UHPLC system capable of gradient elution |
| Analytical Column | Reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | Start at 5% B, ramp to 95% B over 3-5 minutes, hold, and re-equilibrate |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
4. MRM Transitions (Hypothetical): MRM transitions must be optimized by infusing pure standards of this compound and each metabolite. The following are hypothetical precursor ([M+H]+) and product ions based on their structures.
Table 4: Hypothetical MRM Transitions for this compound and Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound (C11H14N2O2) | 207.1 | Optimize |
| 2-(4-hydroxyphenyl)-butyroylurea | 223.1 | Optimize |
| 2-phenylbutyric acid | 165.1 | Optimize |
| 2-(4-hydroxyphenyl)-butyric acid | 181.1 | Optimize |
| 3-hydroxy-2-phenyl-butyroylurea | 223.1 | Optimize |
| This compound-d5 (Internal Standard) | 212.1 | Optimize |
5. Method Validation: A full validation of the developed method should be performed according to regulatory guidelines, assessing the following parameters:
-
Linearity: (r²) ≥ 0.99
-
Lower Limit of Quantification (LLOQ): Signal-to-noise ratio ≥ 10, with acceptable precision and accuracy.
-
Accuracy & Precision: Within ±15% (±20% at LLOQ).
-
Matrix Effect: Assessed to ensure no significant ion suppression or enhancement.
-
Recovery: Consistent and reproducible.
-
Stability: Analyte stability under various storage and processing conditions.
Conclusion
The analytical methods described provide a framework for the qualitative and quantitative analysis of this compound and its metabolites. While foundational studies utilized classical techniques for metabolite identification, modern LC-MS/MS offers unparalleled sensitivity and specificity, making it the gold standard for current bioanalytical research. The provided protocols, particularly the LC-MS/MS method, serve as a robust starting point for researchers in drug metabolism, pharmacokinetics, and clinical monitoring, ensuring the generation of high-quality and reliable data.
References
Pheneturide: Application Notes and Protocols for the Study of Drug Interactions in Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pheneturide ((RS)-N-Carbamoyl-2-phenyl-butanamide), also known as ethylphenacemide, is an anticonvulsant drug of the ureide class.[1] While considered an older and less commonly used antiepileptic drug (AED), its distinct pharmacological profile makes it a valuable tool for studying drug-drug interactions (DDIs) in the context of epilepsy treatment.[1] this compound is a known inducer of hepatic enzymes, a property that can significantly alter the pharmacokinetics of co-administered AEDs, leading to either therapeutic failure or toxicity.[2][3]
These application notes provide a comprehensive overview of this compound's mechanism of action, its drug interaction profile, and detailed protocols for investigating its DDI potential with other commonly used AEDs.
Mechanism of Action
This compound's anticonvulsant effect is believed to be multifactorial, primarily involving the modulation of inhibitory and excitatory neurotransmission.[4]
-
Enhancement of GABAergic Inhibition: Similar to many other AEDs, this compound is thought to enhance the inhibitory effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This action is likely achieved through positive allosteric modulation of the GABA-A receptor, leading to an increased influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing neuronal excitability.
-
Modulation of Voltage-Gated Ion Channels: There is evidence to suggest that this compound may also exert its effects by modulating voltage-gated sodium and calcium channels. By inhibiting sodium channels, it can reduce the propagation of action potentials, particularly in rapidly firing neurons characteristic of seizure activity. Modulation of calcium channels can decrease the release of excitatory neurotransmitters at the synapse.
Figure 1: Proposed Mechanism of Action of this compound.
Drug Interaction Profile
The most significant aspect of this compound in DDI studies is its role as an enzyme inducer. Enzyme induction is the process where a drug increases the synthesis of metabolizing enzymes, primarily cytochrome P450 (CYP) enzymes in the liver. This leads to accelerated metabolism of other drugs that are substrates for these enzymes, resulting in lower plasma concentrations and potentially reduced efficacy.
This compound has been reported to be a more potent enzyme inducer than phenobarbital. Its primary interaction of clinical significance is with phenytoin.
Interaction with Phenytoin
This compound inhibits the metabolism of phenytoin, leading to increased plasma concentrations of phenytoin and a higher risk of dose-related toxicity. While the exact mechanism is not fully elucidated, it is likely due to the inhibition of the CYP2C9 and/or CYP2C19 isoforms responsible for phenytoin metabolism.
Potential Interactions with Other AEDs
Given its potent enzyme-inducing properties, this compound has the potential to interact with other commonly prescribed AEDs:
-
Carbamazepine: As a substrate of CYP3A4, carbamazepine's metabolism could be induced by this compound, potentially leading to lower carbamazepine levels and reduced seizure control.
-
Valproate: Valproate is primarily metabolized through glucuronidation and to a lesser extent by CYP enzymes. This compound's effect on valproate levels is less predictable but could involve induction of the minor CYP-mediated pathways.
-
Lamotrigine: Lamotrigine is mainly metabolized by glucuronidation (UGT1A4). While this compound is primarily known as a CYP inducer, cross-induction of UGTs is possible, which could decrease lamotrigine concentrations.
Data Presentation: Quantitative Analysis of Drug Interactions
Due to the limited availability of published quantitative data on this compound's interactions with various AEDs, the following tables are presented as templates. They illustrate how data from the experimental protocols described below should be structured for clear comparison and interpretation.
Table 1: Illustrative Data on the Effect of this compound on Phenytoin Pharmacokinetics in a Preclinical In Vivo Study
| Parameter | Phenytoin Alone (Mean ± SD) | Phenytoin + this compound (Mean ± SD) | % Change | p-value |
| Cmax (µg/mL) | 15.2 ± 2.8 | 22.8 ± 3.5 | +50% | <0.05 |
| AUC (µg*h/mL) | 185 ± 35 | 315 ± 48 | +70% | <0.01 |
| t1/2 (hours) | 12.5 ± 1.9 | 20.1 ± 2.7 | +61% | <0.01 |
| CL (L/h/kg) | 0.45 ± 0.08 | 0.26 ± 0.05 | -42% | <0.01 |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance.
Table 2: Illustrative Data on the Effect of this compound on the Metabolism of Other AEDs in Human Liver Microsomes
| AED Substrate | Metabolite Measured | % Metabolite Formation (Control) | % Metabolite Formation (+ this compound) | IC50 (µM) |
| Phenytoin | p-HPPH | 100% | 35% | 15 |
| Carbamazepine | Carbamazepine-10,11-epoxide | 100% | 85% | >100 |
| Valproate | 4-ene-VPA | 100% | 92% | >100 |
| Lamotrigine | N-2-glucuronide | 100% | 95% | >100 |
p-HPPH: p-hydroxyphenyl-phenylhydantoin; IC50: Half-maximal inhibitory concentration.
Table 3: Illustrative Data on CYP Enzyme Induction by this compound in Cultured Human Hepatocytes
| CYP Isoform | Fold Induction of mRNA Expression (Mean ± SD) | Fold Induction of Enzyme Activity (Mean ± SD) |
| CYP1A2 | 1.5 ± 0.3 | 1.2 ± 0.2 |
| CYP2B6 | 8.2 ± 1.5 | 6.5 ± 1.1 |
| CYP2C9 | 4.5 ± 0.8 | 3.8 ± 0.7 |
| CYP2C19 | 3.1 ± 0.6 | 2.5 ± 0.5 |
| CYP3A4 | 10.5 ± 2.1 | 9.8 ± 1.8 |
Experimental Protocols
The following protocols are designed to assess the DDI potential of this compound.
In Vitro Protocol: CYP450 Inhibition Assay
Objective: To determine the direct inhibitory potential of this compound on major human CYP450 enzymes.
Materials:
-
Human liver microsomes (pooled from multiple donors)
-
This compound
-
CYP-specific probe substrates (e.g., phenacetin for CYP1A2, bupropion for CYP2B6, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)
-
NADPH regenerating system
-
Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)
-
Acetonitrile with an internal standard for reaction termination
-
LC-MS/MS system for metabolite quantification
Methodology:
-
Preparation: Prepare stock solutions of this compound, probe substrates, and internal standard in a suitable solvent (e.g., methanol or DMSO).
-
Incubation: In a 96-well plate, pre-incubate human liver microsomes with a range of this compound concentrations (or vehicle control) for 10-15 minutes at 37°C.
-
Reaction Initiation: Add the CYP-specific probe substrate to initiate the metabolic reaction.
-
Reaction Termination: After a specific incubation time (e.g., 10-30 minutes), terminate the reaction by adding cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the formation of the specific metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition of metabolite formation at each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a suitable inhibition model.
Figure 2: Workflow for In Vitro CYP450 Inhibition Assay.
In Vitro Protocol: CYP450 Induction Assay
Objective: To evaluate the potential of this compound to induce the expression of major human CYP450 enzymes.
Materials:
-
Cryopreserved or fresh human hepatocytes from at least three donors
-
Hepatocyte culture medium and supplements
-
This compound
-
Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4)
-
RNA extraction kit
-
qRT-PCR reagents and instrument
-
CYP-specific probe substrates and LC-MS/MS system (for activity assessment)
Methodology:
-
Cell Culture: Plate human hepatocytes in collagen-coated plates and allow them to form a monolayer.
-
Treatment: Treat the hepatocytes with various concentrations of this compound, positive controls, or vehicle control for 48-72 hours, with daily media changes.
-
Endpoint 1: mRNA Analysis:
-
Lyse the cells and extract total RNA.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative mRNA expression levels of target CYP genes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP3A4) using qRT-PCR, normalized to a housekeeping gene.
-
-
Endpoint 2: Enzyme Activity Analysis:
-
Incubate the treated hepatocytes with a cocktail of CYP-specific probe substrates.
-
Collect the supernatant and quantify metabolite formation using LC-MS/MS.
-
-
Data Analysis: Calculate the fold induction of mRNA expression and enzyme activity relative to the vehicle control.
In Vivo Protocol: Rodent Model for Pharmacokinetic Drug Interaction
Objective: To investigate the effect of this compound on the pharmacokinetics of another AED (e.g., phenytoin) in a rodent model.
Materials:
-
Male Sprague-Dawley rats (or other suitable rodent strain)
-
This compound
-
The AED to be investigated (e.g., phenytoin)
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., capillary tubes, EDTA tubes)
-
LC-MS/MS system for drug quantification
Methodology:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week.
-
Group Assignment: Randomly assign animals to two groups: Control (vehicle + AED) and Treatment (this compound + AED).
-
Dosing:
-
Treatment Group: Administer this compound orally for a period sufficient to achieve enzyme induction (e.g., 5-7 days).
-
Control Group: Administer the vehicle for the same duration.
-
-
AED Administration: On the final day of this compound/vehicle treatment, administer a single oral or intravenous dose of the AED to all animals.
-
Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-AED dose) via tail vein or other appropriate method.
-
Sample Processing: Process blood samples to obtain plasma and store at -80°C until analysis.
-
Analysis: Quantify the plasma concentrations of the AED and its major metabolites using a validated LC-MS/MS method.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, AUC, t1/2, CL) for the AED in both groups. Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if there is a significant difference between the groups.
Figure 3: Workflow for In Vivo Pharmacokinetic DDI Study.
Conclusion
This compound, despite its limited clinical use today, serves as a valuable research tool for understanding the impact of potent enzyme induction on the pharmacokinetics of antiepileptic drugs. The protocols outlined in these application notes provide a framework for systematically investigating these interactions, both in vitro and in vivo. The resulting data are crucial for predicting and managing drug-drug interactions in patients with epilepsy, ultimately contributing to safer and more effective therapeutic strategies. Further research is warranted to generate robust quantitative data on this compound's interactions with a wider range of AEDs.
References
- 1. A comparison of phenytoin and this compound in patients with epilepsy: a double-blind cross-over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 3. jpionline.org [jpionline.org]
- 4. A comparison of phenytoin and this compound in patients with epilepsy: a double-blind cross-over trial - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Anticonvulsant Mechanisms of Pheneturide
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pheneturide, also known as acetylthis compound, is a ureide-class anticonvulsant that has been used in the treatment of epilepsy, particularly for temporal lobe epilepsy and partial seizures.[1] Although it is now considered largely obsolete and reserved for severe, refractory cases, its study can still provide valuable insights into the mechanisms of anticonvulsant action.[1][2] this compound is structurally related to phenobarbital and is considered a metabolic product of the latter.[1] This document provides detailed application notes and protocols for researchers interested in investigating the anticonvulsant properties and mechanisms of action of this compound.
Proposed Mechanisms of Action:
The anticonvulsant effects of this compound are believed to be multifactorial, targeting several key pathways involved in neuronal excitability.[3] The primary proposed mechanisms include:
-
Enhancement of GABAergic Inhibition: this compound is thought to potentiate the action of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane and making it less likely to fire.
-
Blockade of Voltage-Gated Sodium Channels: Similar to many other antiepileptic drugs, this compound may block voltage-gated sodium channels. This action reduces the ability of neurons to fire at high frequencies, a characteristic of seizure activity.
-
Modulation of Voltage-Gated Calcium Channels: The drug may also influence voltage-gated calcium channels, which would in turn reduce the release of neurotransmitters at the synapse and dampen excitatory signaling.
Data Presentation
Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound based on studies in human volunteers.
| Pharmacokinetic Parameter | Value | Reference |
| Elimination Half-Life (t½) | 54 hours (single dose), 40 hours (repetitive administration) | |
| Total Body Clearance | 2.6 L/hr (single dose) | |
| Metabolism | 100% non-renal clearance, suggesting extensive metabolism | |
| Kinetics | First-order kinetics |
Clinical Trial Data
A double-blind, cross-over clinical trial compared this compound with phenytoin in 94 outpatients with epilepsy.
| Parameter | Outcome | Reference |
| Mean Seizure Frequency | No significant difference reported between this compound and phenytoin. |
Experimental Protocols
The following are detailed methodologies for key experiments to study the anticonvulsant mechanisms of this compound.
Maximal Electroshock (MES) Seizure Model
This model is used to identify compounds effective against generalized tonic-clonic seizures.
Objective: To assess the ability of this compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Male albino mice (or rats)
-
Corneal electrodes
-
Electroshock device
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle at various concentrations.
-
Animal Grouping: Randomly divide animals into a vehicle control group and at least three dose groups of this compound (n=8-10 per group).
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection).
-
Electroshock Induction: At the time of peak effect (TPE), deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) via corneal electrodes.
-
Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.
-
Data Analysis: Record the number of animals protected in each group and calculate the median effective dose (ED50) using probit analysis.
Pentylenetetrazol (PTZ) Seizure Model
This model is used to identify compounds effective against clonic seizures.
Objective: To assess the ability of this compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.
Materials:
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ)
-
Male albino mice
-
Syringes and needles
Procedure:
-
Acclimatization and Grouping: Follow the same initial steps as the MES model.
-
Drug Administration: Administer this compound or vehicle.
-
PTZ Induction: At the TPE, administer a convulsive dose of PTZ (e.g., 85 mg/kg) subcutaneously.
-
Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset of generalized clonic seizures.
-
Endpoint: Protection is defined as the absence of a generalized clonic seizure during the observation period.
-
Data Analysis: Calculate the ED50 based on the percentage of animals protected at each dose level.
Chronic Epilepsy Animal Models
To evaluate the efficacy of this compound in a chronic epilepsy setting, the following models can be used.
Principle: Repeated administration of a sub-convulsive dose of PTZ leads to a progressive intensification of seizure activity.
Procedure:
-
Kindling Induction: Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg, i.p.) every 48 hours. Record seizure activity for 30 minutes after each injection using a Racine scale.
-
Drug Treatment: Once animals are fully kindled (e.g., consistently show Stage 4 or 5 seizures), begin treatment with this compound or vehicle prior to PTZ administration.
-
Data Analysis: Compare seizure scores and duration between treatment groups.
Principle: Pilocarpine induces status epilepticus (SE), leading to spontaneous recurrent seizures in the chronic phase.
Procedure:
-
SE Induction: Administer scopolamine methyl nitrate followed by pilocarpine to induce SE. After 90 minutes of continuous SE, terminate seizures with diazepam.
-
Drug Treatment: During the chronic phase (weeks after SE), treat animals with this compound or vehicle.
-
Data Analysis: Monitor and quantify spontaneous recurrent seizures to assess the efficacy of this compound.
Electrophysiology Studies
To investigate the effects of this compound on neuronal excitability at the cellular level, whole-cell patch-clamp recordings can be performed on cultured neurons or brain slices.
Objective: To measure the effects of this compound on voltage-gated sodium and calcium currents, and GABA-evoked currents.
General Procedure:
-
Preparation: Prepare acute brain slices or primary neuronal cultures.
-
Recording: Obtain whole-cell patch-clamp recordings from individual neurons.
-
Current Measurement:
-
Sodium/Calcium Currents: Use specific voltage protocols to elicit voltage-gated sodium or calcium currents in the absence and presence of varying concentrations of this compound.
-
GABA-evoked Currents: Apply GABA to the neuron to evoke a current and assess how this current is modulated by the co-application of this compound.
-
-
Data Analysis: Analyze changes in current amplitude, kinetics, and voltage-dependence to determine the effect of this compound on these channels and receptors.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed multi-target mechanism of action for this compound.
Caption: Workflow for preclinical anticonvulsant screening.
References
Application Notes and Protocols for Pheneturide Administration in Rodent Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
Note on Compound Data: Pheneturide is an anticonvulsant of the ureide class that is now seldom used in clinical practice.[1][2] Consequently, recent preclinical data, particularly quantitative measures of efficacy such as median effective dose (ED50) in standardized rodent models, are scarce in publicly available literature.[3] Much of the available detailed preclinical protocols and mechanistic insights are derived from studies on its close structural analog, acetylthis compound. Therefore, the following application notes and protocols are largely based on data and methodologies for acetylthis compound, serving as a robust framework for the preclinical evaluation of this compound.
Quantitative Data Summary
Due to the limited availability of specific ED50 values for this compound and acetylthis compound, the following tables are presented as templates for data collection and provide comparative data for established anticonvulsant drugs.
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Test
| Anticonvulsant | Animal Model | Test | ED50 (mg/kg) |
| This compound/Acetylthis compound | Mouse | MES | Data not available |
| Phenytoin | Mouse | MES | 9.87 ± 0.86 |
| Carbamazepine | Mouse | MES | 10.5 ± 0.9 to 15.7 ± 1.2 |
Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazol (scPTZ) Test
| Anticonvulsant | Animal Model | Test | ED50 (mg/kg) |
| This compound/Acetylthis compound | Mouse | scPTZ | Data not available |
| Phenytoin | Mouse | scPTZ | Generally considered ineffective |
| Carbamazepine | Mouse | scPTZ | Data not consistently reported for standard PTZ test |
Proposed Mechanism of Action
This compound and its analogs are thought to exert their anticonvulsant effects through a multi-target mechanism, primarily by modulating neuronal excitability. The proposed signaling pathway involves:
-
Enhancement of GABAergic Inhibition: Potentiation of the action of Gamma-Aminobutyric Acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This leads to an increased influx of chloride ions, hyperpolarizing the neuron and reducing the likelihood of an action potential.
-
Modulation of Voltage-Gated Ion Channels: Inhibition of voltage-gated sodium and calcium channels. Blocking sodium channels can reduce the propagation of action potentials, while modulating calcium channels can decrease the release of excitatory neurotransmitters at the synapse.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticonvulsant properties of this compound in rodent models. These protocols are based on standard procedures for preclinical anticonvulsant screening.
General Experimental Workflow
A tiered approach is recommended for the comprehensive evaluation of this compound, starting with pharmacokinetic profiling to inform dose selection for efficacy testing in acute and chronic seizure models.
Protocol 1: Pharmacokinetic (PK) Profiling
Objective: To determine the pharmacokinetic profile of this compound in the plasma and brain of rodents to establish the time to peak effect (TPE) and inform dose selection for efficacy studies.
Materials:
-
Rodents (e.g., male CF-1 mice or Sprague-Dawley rats)
-
This compound
-
Vehicle for drug administration (e.g., 0.5% methylcellulose)
-
Blood collection supplies (e.g., heparinized tubes)
-
Homogenization buffer
-
LC-MS/MS system for bioanalysis
Methodology:
-
Dosing: Administer this compound at a minimum of three different dose levels via the desired route (e.g., intraperitoneal injection or oral gavage).
-
Sample Collection: Collect blood and brain tissue samples at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Sample Processing: Centrifuge blood samples to separate plasma. Homogenize brain tissue in a suitable buffer.
-
Bioanalysis: Quantify this compound concentrations in plasma and brain homogenates using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) using non-compartmental analysis.
Protocol 2: Maximal Electroshock (MES) Test
Objective: To assess the efficacy of this compound against generalized tonic-clonic seizures.
Materials:
-
Rodents (e.g., male CF-1 mice)
-
This compound and vehicle
-
Electroconvulsiometer with corneal or ear clip electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride in 0.9% saline)
Methodology:
-
Animal Acclimation: Acclimate animals to the laboratory environment for at least one week.
-
Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.
-
Seizure Induction: At the predetermined TPE, deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal electrodes after applying a topical anesthetic.
-
Endpoint: Observe the animals for the presence or absence of the tonic hindlimb extension. The abolition of this response is considered protection.
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Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50 value and its 95% confidence interval using probit analysis.
Protocol 3: Subcutaneous Pentylenetetrazol (scPTZ) Test
Objective: To evaluate the efficacy of this compound against myoclonic and absence seizures.
Materials:
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Rodents (e.g., male CF-1 mice)
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This compound and vehicle
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Pentylenetetrazol (PTZ) solution
Methodology:
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Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.
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Seizure Induction: At the TPE, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) that induces clonic seizures in >95% of vehicle-treated animals.
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Endpoint: Observe the animals for a defined period (e.g., 30 minutes) for the presence of clonic seizures lasting for at least 5 seconds. The absence of such seizures indicates protection.
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Data Analysis: Determine the ED50 for protection against scPTZ-induced seizures using probit analysis.
Protocol 4: Chronic PTZ-Kindling Model
Objective: To model epileptogenesis and evaluate the effect of this compound on the development and expression of chronic seizures.
Materials:
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Rodents (e.g., male Swiss albino mice or Wistar rats)
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This compound and vehicle
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Pentylenetetrazol (PTZ) solution
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Observation chambers
Methodology:
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Induction Phase: Administer a sub-convulsive dose of PTZ (e.g., 35 mg/kg for mice) intraperitoneally every other day for several weeks.
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Seizure Monitoring: After each PTZ injection, observe the animals for 30 minutes and score the seizure severity using the Racine scale.
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Kindling Confirmation: Animals are considered fully kindled when they consistently exhibit a high-grade seizure (e.g., score 4 or 5) in response to the sub-convulsive PTZ dose for three consecutive injections.
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Testing Phase: Once animals are kindled, administer this compound or vehicle 30-60 minutes before a "challenge" dose of PTZ.
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Data Collection: Record the seizure scores and latencies in the treated kindled animals and compare them to vehicle-treated kindled animals using appropriate statistical tests.
Neurotoxicity Assessment
It is crucial to assess the potential neurotoxic side effects of this compound, such as sedation and motor impairment.
Rotarod Test
Objective: To assess motor coordination and potential neurological deficits.
Methodology:
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Training: Train animals on a rotarod at a constant or accelerating speed for 2-3 consecutive days before the experiment.
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Testing: At the TPE after drug administration, place each animal on the rotating rod.
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Observation: Record the time each animal remains on the rod up to a maximum cutoff time (e.g., 180 seconds).
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Data Analysis: Determine the median toxic dose (TD50), the dose at which 50% of the animals fail the test, using probit analysis.
References
Troubleshooting & Optimization
Overcoming Pheneturide solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pheneturide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a challenge?
This compound (also known as Ethylphenacemide) is an anticonvulsant of the ureide class.[1] It is a white to off-white crystalline solid.[2] Like many poorly soluble drugs, its chemical structure, which includes a phenyl group, contributes to its hydrophobic nature.[2][3] Sources describe it as having moderate solubility in water or being insoluble, while being more soluble in organic solvents like DMSO and acetone.[2] This low aqueous solubility can lead to challenges in preparing stock solutions and achieving desired concentrations in experimental buffers, potentially impacting the accuracy and reproducibility of results.
Q2: What is the reported solubility of this compound in common solvents?
Q3: My this compound is not dissolving in my standard phosphate-buffered saline (PBS). What should I do first?
When this compound fails to dissolve in a purely aqueous buffer, the recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer. The most common and recommended initial solvent is Dimethyl Sulfoxide (DMSO).
Workflow for Initial Dissolution Attempt:
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Dissolve this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM).
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Gently vortex or sonicate the mixture if dissolution is slow.
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Perform a serial dilution of the DMSO stock into your final aqueous buffer.
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Crucially , ensure the final concentration of DMSO in your experimental buffer is low (typically <0.5%) to avoid solvent-induced artifacts in your assay.
If precipitation occurs upon dilution, you will need to explore more advanced solubility enhancement techniques.
Troubleshooting Guide for Persistent Solubility Issues
Issue: this compound precipitates out of solution when I dilute my DMSO stock into my aqueous experimental buffer.
This common issue indicates that the aqueous buffer cannot maintain this compound in solution at the desired concentration, even with a small amount of DMSO. The following strategies, presented in order of increasing complexity, can be employed.
Strategy 1: Co-Solvency Approach
The principle of co-solvency involves using a water-miscible solvent in which the drug is highly soluble to enhance its concentration in the final aqueous solution.
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Cause of Precipitation: The final concentration of your drug is above its solubility limit in the low-percentage DMSO/buffer mixture.
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Solution: Increase the solubilizing power of the final solution by including other co-solvents in addition to DMSO.
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Recommended Co-solvents: Polyethylene glycol 300 (PEG300), Ethanol, Propylene Glycol.
Strategy 2: Surfactant-Assisted Solubilization
Surfactants form micelles in aqueous solutions that can encapsulate hydrophobic drug molecules, effectively increasing their solubility.
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Cause of Precipitation: The drug molecules are self-aggregating and precipitating from the aqueous environment.
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Solution: Include a low concentration of a non-ionic surfactant in your buffer to create a micellar solution.
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Recommended Surfactants: Polysorbates (e.g., Tween-80), Poloxamers.
Strategy 3: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic part of the molecule from water.
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Cause of Precipitation: The hydrophobic nature of this compound drives it out of the aqueous phase.
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Solution: Use a cyclodextrin derivative, such as Sulfobutyl ether-β-cyclodextrin (SBE-β-CD), to form a host-guest complex with this compound, enhancing its solubility.
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Recommended Cyclodextrins: SBE-β-CD, Hydroxypropyl-β-cyclodextrin (HP-β-CD).
Data Summary
The following tables provide quantitative data for preparing this compound solutions and summarize the troubleshooting techniques.
Table 1: Published Solvent Formulations for this compound
| Protocol | Solvent 1 (10%) | Solvent 2 (40-90%) | Solvent 3 (Optional) | Final Achievable Concentration |
| 1 | DMSO | 40% PEG300 | 5% Tween-80 in 45% Saline | ≥ 2.5 mg/mL (12.12 mM) |
| 2 | DMSO | 90% (20% SBE-β-CD in Saline) | N/A | ≥ 2.5 mg/mL (12.12 mM) |
| 3 | DMSO | 90% Corn Oil | N/A | ≥ 2.5 mg/mL (12.12 mM) |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| Co-solvency | Reduces solvent polarity. | Simple, rapid, and effective for many nonpolar drugs. | High concentrations of organic solvents can be toxic to cells. |
| Surfactants | Micellar encapsulation. | Can significantly increase solubility; effective at low concentrations. | May interfere with some biological assays or cell membranes. |
| Cyclodextrins | Inclusion complex formation. | High solubilizing capacity, generally low toxicity. | Can be more expensive; may alter drug-protein binding kinetics. |
| pH Adjustment | Ionization of the drug. | Simple and effective for ionizable drugs. | This compound is not strongly ionizable; risk of drug degradation at pH extremes. |
Experimental Protocols
Protocol 1: Basic Solubility Assessment (Shake-Flask Method)
This protocol determines the approximate equilibrium solubility of this compound in a chosen buffer.
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Add an excess amount of this compound powder to a known volume of the target aqueous buffer (e.g., PBS, pH 7.4) in a glass vial.
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Seal the vial and agitate at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
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After agitation, allow the suspension to stand to let undissolved particles settle.
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Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
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Dilute the clear filtrate with an appropriate solvent (e.g., methanol or acetonitrile) and quantify the concentration of dissolved this compound using a validated analytical method, such as HPLC-UV.
Protocol 2: Preparation of this compound using a Co-solvent/Surfactant System
This protocol is based on a formulation known to achieve a concentration of at least 2.5 mg/mL.
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Weigh the required amount of this compound powder.
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Add 10% of the final desired volume as DMSO to the powder and vortex/sonicate until fully dissolved.
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In a separate tube, prepare the vehicle solution by combining 40% PEG300, 5% Tween-80, and 45% saline (or your desired aqueous buffer).
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Slowly add the vehicle solution from step 3 to the DMSO-drug concentrate from step 2 while continuously vortexing.
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Visually inspect the final solution for any signs of precipitation. If the solution is not clear, gentle warming or sonication may be used.
Protocol 3: Preparation of this compound using Cyclodextrin Complexation
This protocol utilizes SBE-β-CD to enhance solubility.
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Prepare a 20% (w/v) solution of SBE-β-CD in your desired aqueous buffer (e.g., saline). This is your cyclodextrin vehicle.
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Weigh the required amount of this compound powder.
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Add 10% of the final desired volume as DMSO to the powder and vortex/sonicate until fully dissolved.
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Slowly add 90% of the final desired volume of the cyclodextrin vehicle from step 1 to the DMSO-drug concentrate from step 3. Mix thoroughly.
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The resulting solution should be a clear, stable complex of this compound.
Visual Guides and Workflows
Caption: A troubleshooting workflow for dissolving this compound.
Caption: Proposed anticonvulsant mechanism of action for this compound.
References
Technical Support Center: Optimizing Pheneturide Dosage in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pheneturide in preclinical settings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as phenylethylacetylurea, is an anticonvulsant of the ureide class.[1] Conceptually, it can be formed in the body as a metabolic degradation product from phenobarbital.[1] It is considered an older, and now seldom used, antiepileptic drug.[1] Its primary mechanism of action is believed to involve the enhancement of gamma-aminobutyric acid (GABA) activity in the brain, which is the primary inhibitory neurotransmitter in the central nervous system. By increasing GABAergic signaling, this compound helps to stabilize neuronal excitability and control seizures.[2] It may also modulate voltage-gated sodium and calcium channels.[2]
Q2: What are the common preclinical models used to assess the efficacy of this compound?
The anticonvulsant properties of this compound are typically evaluated in rodent models of induced seizures. The two most common initial screening models are:
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Maximal Electroshock (MES) Test: This model is used to identify compounds effective against generalized tonic-clonic seizures. The primary endpoint is the prevention of the tonic hindlimb extension phase of the seizure.
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Pentylenetetrazol (PTZ) Seizure Test: This test is used to evaluate efficacy against chemically induced seizures, which can model absence and myoclonic seizures.
Q3: Is there established preclinical dosage information for this compound?
Table 1: Comparative Anticonvulsant Activity (MES Test, Mice)
| Anticonvulsant | Animal Model | Test | ED50 (mg/kg) |
| This compound | Mouse | MES | Data not available |
| Phenytoin | Mouse | MES | 9.87 ± 0.86 |
| Carbamazepine | Mouse | MES | 10.5 ± 0.9 to 15.7 ± 1.2 |
Q4: What are the key pharmacokinetic considerations for this compound in preclinical studies?
While specific preclinical pharmacokinetic data for this compound is limited, a study in human volunteers provides some insights. The drug exhibits a long half-life, with a single dose having a half-life of approximately 54 hours. After repetitive administration, the half-life is around 40 hours, leading to a continuous steady-state level. It is important to note that this compound is known to inhibit the metabolism of other anticonvulsants, such as phenytoin, which can increase their plasma levels. It is also a potent liver enzyme inducer, potentially more so than phenobarbital. These drug-drug interactions are a critical consideration in study design.
Q5: How should I prepare this compound for administration in preclinical studies?
This compound is described as a solid powder with poor aqueous solubility. Therefore, a suitable formulation is crucial for consistent and reproducible results. Common strategies for preclinical formulations of poorly soluble compounds include:
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Aqueous Suspensions: Using suspending agents like 0.5% methylcellulose with a surfactant such as 0.1-0.2% Tween® 80 in purified water is a common approach for oral gavage.
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Co-solvent Systems: For intraperitoneal (IP) or intravenous (IV) administration, co-solvents can be used to dissolve the compound. A common mixture is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. It is critical to test for precipitation upon dilution in aqueous physiological fluids.
Troubleshooting Guides
Problem 1: High variability in seizure threshold or response to this compound.
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Possible Cause: Inconsistent drug formulation and administration.
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Solution: Ensure a homogenous suspension or a clear solution is prepared for each administration. For suspensions, vortex thoroughly immediately before dosing each animal. Use precise administration techniques (e.g., consistent oral gavage placement).
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Possible Cause: Animal stress.
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Solution: Acclimatize animals to the experimental conditions and handling for at least a week. Minimize noise and disturbances in the animal facility.
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Possible Cause: Genetic variability within the animal strain.
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Solution: Use a well-characterized and genetically stable animal strain from a reputable supplier. Ensure consistent age and weight of animals across experimental groups.
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Problem 2: Unexpected mortality or adverse effects at calculated doses.
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Possible Cause: Acute toxicity of the formulation vehicle.
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Solution: Conduct a vehicle-only toxicity study to rule out adverse effects from the excipients, especially with co-solvent systems at high concentrations.
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Possible Cause: Drug-drug interactions.
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Solution: this compound is a known metabolic inhibitor and inducer. If other compounds are present (e.g., in the diet or from other treatments), consider potential interactions.
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Possible Cause: Incorrect estimation of the No-Observed-Adverse-Effect Level (NOAEL).
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Solution: If no prior toxicity data is available, conduct a dose range-finding study with a small number of animals to determine the maximum tolerated dose (MTD) before proceeding with larger efficacy studies.
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Problem 3: Difficulty achieving a clear dose-response relationship.
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Possible Cause: Poor bioavailability due to formulation issues.
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Solution: Re-evaluate the formulation strategy. Consider particle size reduction for suspensions or exploring alternative co-solvent systems to improve solubility and absorption.
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Possible Cause: Saturation of metabolic pathways.
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Solution: The relationship between dose and plasma concentration may be non-linear. Conduct pharmacokinetic studies at different dose levels to understand the exposure-response relationship.
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Possible Cause: Narrow therapeutic window.
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Solution: The effective dose range may be close to the toxic dose range. Use a larger number of dose groups with smaller increments between doses to better define the dose-response curve.
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Experimental Protocols & Visualizations
Proposed Mechanism of Action of this compound
Caption: Proposed multi-target mechanism of action for this compound.
Experimental Workflow: Maximal Electroshock (MES) Test
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
Methodology: Maximal Electroshock (MES) Test
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Objective: To assess the ability of this compound to prevent the tonic hindlimb extension phase of a maximal seizure induced by electrical stimulation.
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Animals: Male albino mice (e.g., 20-25g) are typically used.
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Drug Administration: Administer this compound, vehicle control, and a reference anticonvulsant (e.g., phenytoin) intraperitoneally (i.p.) or orally (p.o.). A range of doses is used to establish a dose-response relationship.
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Electrical Stimulation: At the predetermined time of peak effect of the drug, a maximal seizure is induced via corneal or auricular electrodes. A constant current stimulus (e.g., 50 mA for mice) at a high frequency (e.g., 60 Hz) is delivered for a short duration (e.g., 0.2 seconds).
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Endpoint: The abolition of the hindlimb tonic extensor component of the seizure is recorded as protection.
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Data Analysis: The number of animals protected at each dose level is recorded, and the median effective dose (ED50) is calculated using probit analysis.
Experimental Workflow: Pentylenetetrazol (PTZ) Test
Caption: Workflow for the Pentylenetetrazol (PTZ) seizure test.
Methodology: Pentylenetetrazol (PTZ) Test
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Objective: To assess the ability of this compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol.
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Animals: Male albino mice are typically used.
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Drug Administration: The test compound, vehicle, or a reference drug is administered at various doses.
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Seizure Induction: At the time of the predicted peak effect of the drug, a convulsant dose of PTZ (e.g., 85 mg/kg, s.c. for mice) that induces clonic seizures in >95% of vehicle-treated animals is administered.
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Observation: Animals are observed for a set period (e.g., 30 minutes) for the onset of characteristic seizure behaviors, primarily generalized clonic seizures. The latency to the first clonic seizure and the presence or absence of seizures are recorded.
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Endpoint: Protection is defined as the absence of a generalized clonic seizure during the observation period.
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Data Analysis: The ED50 is calculated based on the percentage of animals protected at each dose level.
References
Technical Support Center: Managing Pheneturide-Induced Neurotoxicity in Animal Models
Disclaimer: Information on pheneturide-induced neurotoxicity in animal models is limited in scientific literature. The guidance, protocols, and data presented here are largely extrapolated from the known pharmacology of ureide-based anticonvulsants and general principles of neurotoxicity assessment. Researchers must adapt these recommendations to their specific experimental context and adhere to all guidelines set forth by their institutional animal care and use committee.
Frequently Asked Questions (FAQs)
Q1: What is the suspected mechanism of action for this compound and its potential link to neurotoxicity?
A1: this compound, an anticonvulsant of the ureide class, is thought to exert its effects by modulating neuronal excitability.[1][2] Its primary mechanisms are believed to involve the enhancement of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors and the modulation of voltage-gated sodium and calcium channels.[3][4] Neurotoxicity may arise from an over-potentiation of these therapeutic effects, leading to excessive central nervous system (CNS) depression, ataxia, and sedation. At higher doses, this can manifest as more severe neurological deficits.[1]
Q2: What are the common signs of this compound-induced neurotoxicity in rodent models?
A2: While specific data for this compound is scarce, signs of neurotoxicity are likely to be similar to other anticonvulsants and are dose-dependent. Researchers should monitor for:
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Behavioral Changes: Sedation, lethargy, ataxia (incoordination), muscle weakness, tremors, and alterations in gait or posture.
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Neurological Deficits: Impaired performance in motor function tests (e.g., rotarod, grip strength), cognitive deficits in learning and memory tasks (e.g., Morris water maze), and changes in sensory responses.
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Physiological Changes: Daily monitoring of body weight is crucial. Rectal temperature may also be recorded at time points corresponding with clinical observations.
Q3: How can I establish an appropriate dose range for this compound to induce neurotoxicity without causing excessive mortality?
A3: A dose-range finding study is essential. Start with a wide range of doses (e.g., 50, 100, 200 mg/kg) administered via oral gavage or intraperitoneal injection and include a vehicle control group. Observe the animals at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours post-dosing) for signs of toxicity. This pilot study will help identify the doses that produce observable neurotoxic effects and a dose that may be lethal, allowing you to select appropriate doses for your main study.
Q4: What are the key considerations for the pharmacokinetic properties of this compound in my experimental design?
A4: this compound has a long half-life, which is a critical factor in experimental design. After a single dose, the half-life can be around 54 hours, and with repeated administration, it is approximately 40 hours. This long half-life suggests that the drug can accumulate and maintain a steady-state level, which is ideal for long-term studies. It is important to consider the time to maximum concentration (Tmax) to properly time behavioral and physiological assessments.
Troubleshooting Guides
Issue 1: High Variability in Behavioral Assay Results
| Potential Cause | Troubleshooting Step |
| Observer Bias | Implement blinding for observers regarding treatment groups. Use automated recording and analysis systems where possible to ensure objectivity. |
| Environmental Factors | Acclimatize animals to the testing room and equipment before starting the experiment. Conduct behavioral tests at the same time each day to minimize the influence of circadian rhythms. |
| Inconsistent Drug Administration | Standardize the administration protocol, including the time of day, route of administration, and volume. Ensure the drug is homogeneously mixed in the vehicle to prevent "hot spots." |
| Underlying Health Issues | Ensure all animals are healthy and of a consistent age and sex. Subclinical illness can significantly affect performance in behavioral tests. |
Issue 2: Unexpected Animal Mortality
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose Range | The selected doses may be too high. Conduct a thorough dose-range finding study with a wider spread of doses to identify a sublethal neurotoxic dose. |
| Formulation Issues | Improper drug formulation can lead to concentrated pockets of the compound, resulting in accidental overdosing. Ensure the drug is completely and uniformly dissolved or suspended in the vehicle. |
| Metabolic Differences | The age, sex, and health status of the animals can affect drug metabolism and clearance. Use a homogenous population of animals for your experiments. |
Issue 3: Lack of Observable Neurotoxic Effects
| Potential Cause | Troubleshooting Step |
| Inappropriate Dose Range | The selected doses may be too low to induce neurotoxicity. A dose-range finding study will help in identifying the threshold for neurotoxic effects. |
| Pharmacokinetic Issues | The timing of your assessments may not align with the peak concentration of the drug. Conduct pharmacokinetic studies to determine the Tmax and half-life of this compound in your specific animal model and adjust your observation schedule accordingly. |
| Assay Insensitivity | The chosen behavioral or physiological assays may not be sensitive enough to detect subtle neurotoxic effects. Consider using a battery of tests that assess different neurological domains (e.g., motor coordination, cognitive function, sensory-motor gating). |
Experimental Protocols
Protocol 1: Induction of this compound Neurotoxicity in Rats
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Animal Model: Use male or female Sprague-Dawley rats aged 8-10 weeks.
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Housing: House animals under standard laboratory conditions with a 12-hour light/dark cycle and provide ad libitum access to food and water.
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Drug Preparation: Dissolve this compound in a suitable vehicle, such as 0.5% carboxymethylcellulose in sterile water. Prepare the solution fresh on the day of administration.
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Dose Administration: Administer this compound via oral gavage or intraperitoneal injection. Doses should be based on a prior dose-range finding study. A vehicle control group must be included.
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Monitoring:
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Clinical Observations: Observe animals for signs of toxicity (e.g., sedation, ataxia, tremors) at 30 minutes, 1, 2, 4, and 24 hours post-dosing.
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Behavioral Assessments: Conduct behavioral tests, such as the rotarod test for motor coordination, at the expected time of peak drug effect.
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Physiological Measurements: Record body weight daily.
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Protocol 2: Rotarod Test for Motor Coordination
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Apparatus: Use an automated rotarod apparatus with a rotating rod of a specified diameter.
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Acclimation and Training:
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Acclimate the animals to the testing room for at least one hour before the first session.
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Train the animals on the rotarod for 2-3 consecutive days before the experiment. Each training session should consist of 3-5 trials at a fixed or accelerating speed (e.g., 4-40 rpm over 5 minutes).
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Testing:
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Administer this compound or vehicle at a predetermined time before testing.
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At the time of testing, place the animal on the rotating rod.
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Record the latency to fall from the rod. A trial is typically stopped after a maximum time (e.g., 300 seconds) if the animal does not fall.
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Conduct 3 trials per animal with a rest interval between each trial.
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Quantitative Data Summary
Table 1: Hypothetical Dose-Response Effects of this compound on Motor Coordination (Rotarod Test)
| Treatment Group | Dose (mg/kg) | Latency to Fall (seconds, Mean ± SEM) |
| Vehicle Control | 0 | 285 ± 10.2 |
| This compound | 50 | 210 ± 15.5 |
| This compound | 100 | 135 ± 12.8 |
| This compound | 200 | 65 ± 9.4 |
Table 2: Hypothetical Biomarker Changes Following this compound Administration
| Biomarker | Vehicle Control | This compound (100 mg/kg) | Fold Change | p-value |
| Brain GABA (nmol/mg protein) | 2.5 ± 0.3 | 4.8 ± 0.5 | 1.92 | <0.01 |
| Plasma NSE (ng/mL) | 10.2 ± 1.1 | 25.6 ± 2.3 | 2.51 | <0.001 |
| Cortical HSP70 (relative units) | 1.0 ± 0.1 | 3.2 ± 0.4 | 3.20 | <0.001 |
NSE: Neuron-Specific Enolase; HSP70: Heat Shock Protein 70. Data are hypothetical and for illustrative purposes only.
Visualizations
References
Pheneturide Formulation Development: A Technical Support Center for Improved Delivery
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation of Pheneturide for enhanced delivery.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common inquiries regarding the physicochemical properties of this compound and overarching formulation strategies.
Q1: What is this compound and what are the primary obstacles to its effective oral delivery?
A1: this compound, also known as ethylphenacemide, is an anticonvulsant of the ureide class used in the treatment of severe epilepsy.[1] The primary challenge in its oral formulation is its poor aqueous solubility.[2] This characteristic can lead to a low dissolution rate in the gastrointestinal tract, which is a critical factor for drug absorption and can result in low and variable bioavailability.
Q2: What is the proposed mechanism of action for this compound?
A2: this compound's anticonvulsant effect is believed to be multifactorial. The primary mechanism is thought to be the enhancement of gamma-aminobutyric acid (GABA) activity in the brain.[3] GABA is the main inhibitory neurotransmitter, and by increasing its effect, this compound helps to stabilize neuronal excitability and control seizures.[3] Additionally, it is known to inhibit the metabolism of other anticonvulsants, such as phenytoin, thereby increasing their plasma concentrations.[1]
Q3: What are the main strategies to enhance the bioavailability of a poorly soluble drug like this compound?
A3: Several strategies can be employed to improve the bioavailability of poorly soluble compounds. These can be broadly categorized as:
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Physical Modifications: Altering the drug's physical properties through techniques like micronization or creating nanosuspensions to increase the surface area for dissolution.
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Formulation-Based Approaches: Incorporating the drug into advanced delivery systems. Common methods include the preparation of solid dispersions with hydrophilic carriers or the use of lipid-based formulations.
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Chemical Modifications: Synthesizing a more soluble prodrug that converts to the active this compound molecule in vivo.
Section 2: Data Presentation
This section provides quantitative data to guide formulation development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₄N₂O₂ | |
| Molecular Weight | 206.24 g/mol | |
| Melting Point (dl-Form) | 149-150°C | |
| Appearance | White to off-white crystalline solid |
Table 2: Solubility of this compound in Various Solvents/Systems
| Solvent/System | Solubility | Reference |
| Water | Insoluble/Moderately soluble | |
| Acetone | Soluble | |
| Ethanol | Soluble (forms needles) | |
| Dioxane | Soluble | |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (484.86 mM) | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.12 mM) | |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.12 mM) | |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (12.12 mM) |
Section 3: Troubleshooting Guides
This section provides solutions to common problems encountered during this compound formulation experiments.
Issue 1: Low Dissolution Rate from a Solid Dispersion Formulation
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Question: I have prepared a solid dispersion of this compound with a hydrophilic polymer, but the dissolution rate shows minimal improvement compared to the pure drug. What are the possible causes and how can I troubleshoot this?
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Answer:
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Possible Cause 1: Drug Recrystallization. The amorphous drug may have converted back to its less soluble crystalline form within the polymer matrix.
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Solution: Verify the physical state of the drug in the solid dispersion using techniques like Powder X-ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC). If recrystallization has occurred, consider using a different polymer with better miscibility with this compound, increasing the polymer-to-drug ratio, or employing a manufacturing method with a faster cooling rate to "trap" the drug in its amorphous state.
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Possible Cause 2: Poor Polymer Wettability or Solubility. The chosen hydrophilic carrier may not be dissolving quickly enough to release the drug.
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Solution: Switch to a more rapidly dissolving polymer. You can also consider creating a ternary solid dispersion by adding a surfactant to the formulation to improve the wettability and dissolution of the carrier and the drug.
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Possible Cause 3: Inadequate Drug-Polymer Interaction. There may be insufficient interaction between this compound and the polymer to maintain the drug in a high-energy, amorphous state.
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Solution: Screen a variety of polymers with different functional groups to find one that interacts more strongly with this compound, for example, through hydrogen bonding.
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Issue 2: Aggregation and Instability of a Nanosuspension
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Question: My this compound nanosuspension shows particle aggregation and sedimentation upon storage. How can I improve its physical stability?
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Answer:
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Possible Cause 1: Insufficient Stabilization. The concentration or type of stabilizer may not be adequate to prevent the high-energy nanoparticles from agglomerating.
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Solution: The choice of stabilizer is critical. A combination of steric and electrostatic stabilizers often provides the best results. Screen different stabilizers (e.g., poloxamers, polysorbates, lecithin) and optimize their concentrations. The goal is to create a sufficient steric or ionic barrier around the nanoparticles to prevent them from coming together.
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Possible Cause 2: Ostwald Ripening. Over time, larger crystals may grow at the expense of smaller ones, a process known as Ostwald Ripening.
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Solution: In addition to optimizing the stabilizer, consider solidifying the nanosuspension. Techniques like freeze-drying (lyophilization) or spray-drying can convert the nanosuspension into a solid powder, which can be reconstituted before use. This significantly improves long-term stability.
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Possible Cause 3: Inappropriate Zeta Potential. The surface charge of the nanoparticles may not be sufficient to induce electrostatic repulsion.
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Solution: Measure the zeta potential of your nanosuspension. A value of at least ±30 mV is generally required for good electrostatic stabilization. If the zeta potential is too low, consider adding a charged surfactant or polymer to the formulation.
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Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments in this compound formulation development.
Protocol 1: Preparation of a this compound Solid Dispersion by Solvent Evaporation
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Materials: this compound, hydrophilic polymer (e.g., PVP K30, HPMC), suitable organic solvent (e.g., ethanol, acetone).
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Procedure:
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Accurately weigh the desired amounts of this compound and the hydrophilic polymer.
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Dissolve both the drug and the polymer in a minimal amount of the chosen organic solvent in a round-bottom flask.
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Ensure complete dissolution using a magnetic stirrer or sonication.
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Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
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Continue evaporation until a dry film is formed on the flask wall.
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Further dry the solid dispersion in a vacuum oven at a controlled temperature for 24 hours to remove any residual solvent.
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Gently scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a uniform particle size.
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Store the prepared solid dispersion in a desiccator to protect it from moisture.
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Protocol 2: In Vitro Dissolution Testing of this compound Formulations
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Apparatus: USP Dissolution Apparatus 2 (Paddle Method).
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Dissolution Medium: 900 mL of a biorelevant medium, such as 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8). For poorly soluble drugs like this compound, the addition of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) may be necessary to achieve sink conditions.
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Procedure:
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Calibrate the dissolution apparatus for paddle speed and temperature.
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De-aerate the dissolution medium by heating and vacuum filtration.
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Pre-heat the medium to 37 ± 0.5°C in the dissolution vessels.
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Accurately weigh the this compound formulation (e.g., an amount of solid dispersion equivalent to a specific dose of this compound).
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Place the formulation into each dissolution vessel.
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Start the paddle rotation at a specified speed (e.g., 50 or 75 RPM).
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At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes), withdraw a sample (e.g., 5 mL) of the dissolution medium from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
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Immediately filter the samples through a suitable filter (e.g., 0.45 µm PTFE).
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Replace the withdrawn volume with an equal volume of fresh, pre-heated dissolution medium.
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Analyze the concentration of dissolved this compound in the filtered samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
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Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
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Section 5: Mandatory Visualizations
This section provides diagrams of key pathways and workflows relevant to this compound formulation development.
Caption: Proposed mechanism of this compound action via enhancement of GABAergic signaling.
Caption: Experimental workflow for developing an improved this compound formulation.
References
Addressing inconsistent results in Pheneturide cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Pheneturide cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound (also known as Ethylphenacemide) is an anticonvulsant drug.[1] Its primary mechanism of action is believed to be the enhancement of inhibitory neurotransmission mediated by γ-aminobutyric acid (GABA) at the GABA-A receptor.[2] By potentiating the effect of GABA, this compound is thought to increase chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability.[2] Additionally, it is proposed to modulate voltage-gated sodium and calcium channels, further contributing to the suppression of excessive neuronal firing.[2]
Q2: Why am I observing precipitation of this compound in my cell culture medium?
This compound is a lipophilic compound with low aqueous solubility.[3] When a concentrated stock solution (typically in an organic solvent like DMSO) is diluted into the aqueous environment of cell culture media, it can "crash out" and form a precipitate if its solubility limit is exceeded. This is a common cause of inconsistent results, as the actual concentration of the dissolved, biologically active compound is unknown and lower than intended.
Q3: What is a suitable starting concentration range for this compound in cell-based assays?
Due to the lack of publicly available quantitative data for this compound, a sensible starting point for a dose-response experiment would be a logarithmic dilution series spanning from 0.1 µM to 100 µM. This range is based on typical concentrations used for its analog, Acetylthis compound. The optimal concentration will be cell-line and assay-dependent, and it is crucial to perform a dose-response curve to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50).
Q4: How long should I incubate my cells with this compound?
The optimal incubation time depends on the specific assay and the biological question being addressed. For cytotoxicity or cell viability assays, typical incubation times range from 24 to 72 hours. For signaling pathway studies, shorter incubation times may be sufficient. A time-course experiment is recommended to determine the optimal treatment duration for your specific experimental setup.
Q5: Is this compound stable in cell culture media?
The stability of this compound in cell culture media over long incubation periods has not been extensively documented. Lipophilic compounds can degrade or adsorb to plasticware over time. If you suspect stability issues (e.g., decreasing effect at later time points), consider reducing the incubation time or refreshing the media with a new this compound solution during the experiment. Performing a stability assay by incubating this compound in your specific cell culture medium and analyzing its concentration over time by LC-MS/MS is the most definitive way to assess its stability.
Troubleshooting Guides
This section addresses specific issues you might encounter during your this compound cell-based assays.
Issue 1: Inconsistent or No Dose-Dependent Effect on Cell Viability
Possible Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Compound Precipitation | This compound has low aqueous solubility and may be precipitating out of solution, leading to a lower effective concentration. | 1. Visually inspect wells for precipitate. 2. Optimize Solubilization: Prepare a high-concentration stock in 100% DMSO. Add the stock solution to pre-warmed (37°C) media drop-wise while gently swirling. 3. Reduce Final DMSO Concentration: Ensure the final DMSO concentration is non-toxic and consistent across all wells (typically ≤ 0.5%). 4. Perform a Solubility Test: Determine the maximum soluble concentration of this compound in your specific cell culture medium. |
| Cell Line Resistance | The chosen cell line may not express the necessary targets for this compound's action or may have intrinsic resistance mechanisms. | 1. Verify Target Expression: Confirm that your cell line expresses GABA-A receptors and the relevant sodium and calcium channel subunits. 2. Use a Different Cell Line: Consider using a well-characterized neuronal cell line known to be responsive to GABAergic modulators, such as SH-SY5Y or primary neurons. |
| Incorrect Assay Endpoint or Duration | The incubation time may be too short to observe a cytotoxic or cytostatic effect, or the chosen viability assay may not be sensitive enough. | 1. Perform a Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72 hours) to determine the optimal incubation duration. 2. Use a More Sensitive Assay: Consider switching from a metabolic assay (e.g., MTT) to a more sensitive method like a luminescent ATP-based assay (e.g., CellTiter-Glo®). |
| Compound Instability | This compound may be degrading in the cell culture medium over the course of the experiment. | 1. Reduce Incubation Time: If scientifically feasible, shorten the experimental duration. 2. Replenish Compound: For longer experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals. 3. Perform a Stability Assay: Formally assess the stability of this compound in your culture medium over time using analytical methods like LC-MS/MS. |
Issue 2: High Variability Between Replicate Wells
Possible Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Uneven Cell Seeding | Inconsistent cell numbers across wells will lead to variability in the final readout. | 1. Ensure a Single-Cell Suspension: Thoroughly resuspend cells before seeding to avoid clumps. 2. Consistent Pipetting Technique: Use a consistent pipetting technique and mix the cell suspension between pipetting into different wells. 3. Avoid Edge Effects: Fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples. |
| Compound Precipitation | Inconsistent precipitation across wells can lead to high variability. | Follow the recommendations in the "Compound Precipitation" section of Issue 1 to ensure complete solubilization. |
| Evaporation | Evaporation from wells, particularly at the edges of the plate, can concentrate the compound and media components, leading to variable results. | 1. Use Humidified Incubators: Ensure your incubator has adequate humidity. 2. Seal Plates: Use plate sealers for long incubation periods. 3. Avoid Edge Effects: As mentioned above, do not use the outer wells for critical data points. |
Issue 3: Unexpected Cytotoxicity at Low Concentrations
Possible Causes and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Solvent Toxicity | The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations. | 1. Determine Vehicle Toxicity: Run a vehicle control with the highest concentration of DMSO used in your experiment to assess its effect on cell viability. 2. Minimize Final DMSO Concentration: Keep the final DMSO concentration in the culture medium as low as possible (ideally ≤ 0.1%). |
| Mitochondrial Toxicity | Some antiepileptic drugs are known to have off-target effects on mitochondrial function, which can lead to cytotoxicity. | 1. Assess Mitochondrial Health: Perform assays to measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) or cellular ATP levels. 2. Glucose vs. Galactose Media: Culture cells in media containing galactose instead of glucose to force reliance on oxidative phosphorylation. Increased sensitivity to this compound in galactose media can indicate mitochondrial toxicity. |
| Cell Culture Contamination | Mycoplasma or other microbial contamination can affect cell health and response to treatment. | 1. Regularly Test for Mycoplasma: Use a reliable mycoplasma detection kit. 2. Practice Aseptic Technique: Maintain sterile conditions during all cell culture manipulations. |
Experimental Protocols
Protocol 1: Cell Viability Assay using MTT
This protocol provides a framework for determining the effect of this compound on the viability of a neuronal cell line (e.g., SH-SY5Y).
Materials:
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This compound
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DMSO
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Neuronal cell line (e.g., SH-SY5Y)
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Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl)
Procedure:
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Cell Seeding:
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Harvest and count cells.
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Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
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Incubate for 24 hours to allow for cell attachment.
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Compound Preparation and Treatment:
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Prepare a 100 mM stock solution of this compound in DMSO.
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Perform serial dilutions of the this compound stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all treatments and does not exceed 0.5%.
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Include a vehicle control (medium with the same final concentration of DMSO) and an untreated control.
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Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or control solutions.
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Incubate for the desired time period (e.g., 48 hours).
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MTT Assay:
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Add 10 µL of 5 mg/mL MTT solution to each well.
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Incubate for 4 hours at 37°C.
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Carefully remove the medium and add 100 µL of MTT solubilization solution to each well.
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Incubate for 15 minutes at room temperature with gentle shaking to dissolve the formazan crystals.
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Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis:
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Subtract the absorbance of blank wells (medium only) from all readings.
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Calculate cell viability as a percentage of the vehicle control.
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Plot the percentage of cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
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Protocol 2: Neuroprotection Assay against Glutamate-Induced Excitotoxicity
This assay assesses the ability of this compound to protect neurons from glutamate-induced cell death.
Materials:
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This compound
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Glutamate
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Neuronal cell line (e.g., SH-SY5Y) or primary neurons
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Complete cell culture medium
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96-well plates
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Cell viability assay kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
Procedure:
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Cell Seeding:
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Seed neuronal cells in a 96-well plate and culture until they form a mature network (for primary neurons) or reach optimal confluency.
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Compound Pre-treatment:
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Prepare dilutions of this compound in culture medium.
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Treat the cells with various concentrations of this compound for a pre-determined time (e.g., 1-2 hours).
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Glutamate Challenge:
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Add a pre-determined excitotoxic concentration of glutamate to the wells (e.g., 5 mM, the optimal concentration should be determined empirically for your cell type).
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Include controls: untreated cells, cells treated with this compound alone, and cells treated with glutamate alone.
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Incubate for 24 hours.
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Assessment of Cell Viability:
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Measure cell viability using a suitable assay according to the manufacturer's instructions.
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Data Analysis:
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Calculate the percentage of neuroprotection afforded by this compound relative to the glutamate-only treated cells.
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Plot the percentage of neuroprotection against the this compound concentration to determine the EC50 value.
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Visualizations
Caption: A typical experimental workflow for assessing this compound in cell-based assays.
Caption: A logical workflow for troubleshooting inconsistent results in this compound assays.
Caption: A diagram illustrating the proposed signaling pathway of this compound.
References
Technical Support Center: Pheneturide Particle Size Reduction for Enhanced Dissolution
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on the particle size reduction of pheneturide to improve its dissolution rate. This compound, an anticonvulsant, is a crystalline solid with moderate aqueous solubility, which can lead to dissolution rate-limited absorption.[1][2][3] Reducing its particle size increases the surface area, which can significantly enhance its dissolution rate and subsequent bioavailability, a principle explained by the Noyes-Whitney equation.[4]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during this compound particle size reduction experiments.
Question: After jet milling our this compound batch, we are observing a wide particle size distribution and poor flowability of the powder. What could be the cause and how can we resolve this?
Answer: A broad particle size distribution and poor flowability post-micronization are common issues. Several factors could be contributing to this:
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Inadequate Dispersion: The feed material might be agglomerated, leading to non-uniform entry into the milling chamber. Ensure the pre-milled this compound is de-agglomerated and dry.
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Incorrect Milling Parameters: The grinding pressure and feed rate are critical. Too high a pressure can lead to excessive fines and particle fracture, while a high feed rate can overload the mill, resulting in incomplete milling.[5] A systematic optimization of these parameters is recommended.
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Material Properties: Milled particles can become electrostatically charged, leading to agglomeration. Including a glidant or anti-static agent in the formulation post-milling can improve flowability.
Question: We are developing a nanosuspension of this compound using wet media milling, but the particles are aggregating and settling over time. What steps can be taken to improve the stability of the nanosuspension?
Answer: Aggregation and sedimentation are classic signs of nanosuspension instability. The following should be investigated:
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Inadequate Stabilization: The choice and concentration of stabilizers (surfactants and/or polymers) are crucial. A combination of stabilizers is often more effective. For this compound, a systematic screening of pharmaceutically acceptable stabilizers is necessary.
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Ostwald Ripening: This phenomenon, where larger particles grow at the expense of smaller ones, can occur if the drug has significant solubility in the dispersion medium. Using a combination of stabilizers or selecting a dispersion medium where this compound has minimal solubility can mitigate this.
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Insufficient Milling Energy: The milling process might not be providing enough energy to create a stable particle size. Increasing the milling time or the energy input could resolve this. However, be cautious of excessive heat generation which might degrade the drug.
Question: Our dissolution results for micronized this compound are not showing the expected improvement. What could be the reason?
Answer: Several factors can lead to a lack of correlation between reduced particle size and enhanced dissolution:
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Powder Agglomeration: Even if the primary particle size is small, the particles may be forming agglomerates in the dissolution medium. This reduces the effective surface area exposed to the solvent. The use of wetting agents in the dissolution medium or in the formulation can help.
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Poor Wettability: this compound, being moderately soluble, might still exhibit poor wettability, especially in its micronized form. Incorporating a hydrophilic carrier or a surfactant in the formulation can improve wetting and subsequent dissolution.
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Recrystallization during Dissolution: The high surface energy of small particles can sometimes lead to recrystallization into larger, more stable crystals in the dissolution medium, which would decrease the dissolution rate.
Frequently Asked Questions (FAQs)
What is the primary goal of reducing this compound particle size? The main objective is to increase the surface area-to-volume ratio of the drug particles. This leads to a faster dissolution rate in biological fluids, which is often the rate-limiting step for the absorption of poorly soluble drugs like this compound.
Which particle size reduction techniques are most suitable for this compound? For a crystalline substance like this compound, both top-down and bottom-up approaches can be considered.
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Top-down approaches like micronization (jet milling) and nanomilling (wet media milling) are common and effective.
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Bottom-up approaches such as controlled crystallization or precipitation could also be explored to produce particles with a desired size and morphology.
How is the particle size of this compound measured? Laser diffraction is a standard and reliable method for measuring particle size distribution for both micronized powders and nanosuspensions. For nanosuspensions, Dynamic Light Scattering (DLS) can also be used. Microscopic analysis is crucial to verify the particle morphology and the state of dispersion.
What are the potential risks of particle size reduction? The high energy input during milling can sometimes lead to changes in the solid-state properties of the drug, such as the generation of amorphous content or polymorphic transformations. It is essential to characterize the solid state of this compound before and after processing using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).
Experimental Protocols
Protocol 1: Micronization of this compound by Jet Milling
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Preparation: Ensure the raw this compound material is dry and free-flowing. If necessary, pre-mill to break up large aggregates.
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Milling:
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Use a spiral jet mill.
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Set the grinding gas (compressed air or nitrogen) pressure. Start with a pressure of 4 bar and optimize as needed.
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Set the feed rate. A typical starting point would be 10 g/min , adjustable based on the mill's capacity.
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Introduce the this compound powder into the milling chamber via a screw feeder.
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Collection: The micronized powder is collected in a cyclone separator.
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Characterization:
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Determine the particle size distribution using laser diffraction.
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Assess the solid-state properties (crystallinity) using DSC and XRPD.
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Evaluate the dissolution profile according to USP apparatus 2 (paddle method) in a suitable medium (e.g., pH 6.8 phosphate buffer).
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Protocol 2: Preparation of this compound Nanosuspension by Wet Media Milling
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Formulation:
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Prepare an aqueous dispersion medium containing a stabilizer. A combination of a surfactant (e.g., Poloxamer 188, 1% w/v) and a polymer (e.g., HPMC, 0.5% w/v) is a good starting point.
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Disperse the unprocessed this compound in this medium to form a pre-suspension (e.g., 5% w/v drug concentration).
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Milling:
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Use a laboratory-scale bead mill.
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Add the pre-suspension and the milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter) to the milling chamber.
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Mill at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 4-8 hours). Monitor the temperature to prevent drug degradation.
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Separation: Separate the nanosuspension from the milling media.
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Characterization:
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Measure the particle size distribution and zeta potential using DLS.
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Analyze the solid state of the processed drug after lyophilization.
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Determine the in vitro dissolution rate.
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Quantitative Data Summary
The following tables present hypothetical but realistic data for this compound particle size reduction experiments.
Table 1: Particle Size Distribution of this compound
| Sample | D10 (µm) | D50 (µm) | D90 (µm) |
| Unprocessed this compound | 15.2 | 55.8 | 120.4 |
| Micronized this compound | 1.8 | 4.5 | 9.2 |
| Nanosized this compound | 0.15 | 0.28 | 0.55 |
Table 2: In Vitro Dissolution of this compound Formulations
| Time (minutes) | % Drug Dissolved (Unprocessed) | % Drug Dissolved (Micronized) | % Drug Dissolved (Nanosized) |
| 5 | 8 | 25 | 60 |
| 15 | 15 | 45 | 85 |
| 30 | 22 | 65 | 98 |
| 60 | 30 | 80 | >99 |
Visualizations
Caption: General experimental workflows for micronization and nanomilling.
Caption: Troubleshooting logic for poor dissolution enhancement.
References
- 1. CAS 90-49-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C11H14N2O2 | CID 72060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. agcpharmachemicals.com [agcpharmachemicals.com]
- 5. customprocessingservices.com [customprocessingservices.com]
Technical Support Center: Stabilizing Pheneturide in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the preparation and long-term storage of Pheneturide solutions for experimental use.
This compound Chemical Properties
| Property | Value | Source |
| IUPAC Name | N-carbamoyl-2-phenylbutanamide | [1][2][3] |
| Synonyms | Phenylethylacetylurea, Ethylphenacemide | [1][4] |
| Molecular Formula | C₁₁H₁₄N₂O₂ | |
| Molar Mass | 206.245 g·mol⁻¹ | |
| Appearance | White to off-white crystalline solid | |
| Solubility | Moderately soluble in water; more soluble in organic solvents like DMSO, ethanol, and acetone. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a this compound stock solution?
For long-term experiments, Dimethyl Sulfoxide (DMSO) is a recommended solvent for preparing a high-concentration stock solution of this compound. This compound is more soluble in organic solvents, and DMSO is a common choice for sparingly soluble compounds in biological research. For experiments sensitive to DMSO, high-purity ethanol can be an alternative. It is crucial to keep the final concentration of the organic solvent in your experimental medium low, typically below 0.5%, with 0.1% being a widely recommended safe level for most cell lines.
Q2: My this compound solution precipitates when added to my aqueous cell culture medium. What's happening and how can I fix it?
This is a common issue known as "crashing out," which occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous medium where it is less soluble. Here are several steps to troubleshoot and prevent precipitation:
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Decrease Final Concentration: The final concentration of this compound in your medium may be exceeding its aqueous solubility limit. Perform a solubility test to determine the maximum soluble concentration under your experimental conditions.
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Use Pre-warmed Media: Always add the this compound stock solution to cell culture media that has been pre-warmed to 37°C. Lower temperatures can decrease the compound's solubility.
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Perform Serial Dilutions: Instead of adding a highly concentrated stock directly to your final volume, perform an intermediate dilution step. For example, dilute your stock solution in a smaller volume of pre-warmed medium first, then add this to the final volume.
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Add Dropwise and Mix Gently: Add the stock solution slowly, drop by drop, to the vortex of the gently swirling or vortexing medium. This facilitates rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.
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Optimize Solvent Concentration: Prepare a more concentrated stock solution in DMSO. This allows for the addition of a smaller volume to your culture medium, keeping the final DMSO concentration to a minimum.
Q3: How can I ensure the long-term stability of my this compound stock solution?
Proper storage is critical to maintain the integrity of your this compound solution.
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Storage Temperature: For long-term storage, it is recommended to store stock solutions at -80°C (up to 6 months) or -20°C (up to 1 month).
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Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
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Protection from Light and Air: Store aliquots in tightly sealed, light-protecting containers (e.g., amber vials).
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pH Considerations: As a ureide-class compound, this compound's stability is likely pH-dependent. Urea, a related compound, is most stable in a pH range of 4-8. It is advisable to maintain the pH of your stock solution within this range if possible, although the use of unbuffered organic solvents like DMSO for the primary stock is standard.
Q4: What are the potential degradation pathways for this compound in solution?
The primary degradation pathway for this compound, like other ureide compounds, is likely hydrolysis of the ureide functional group. This would lead to the formation of the corresponding carboxylic acid (2-phenylbutyric acid) and urea. Additionally, studies on the metabolism of this compound have shown that hydroxylation of the phenyl ring can occur.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
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This compound powder (Molar Mass: 206.245 g/mol )
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High-purity, anhydrous DMSO
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Sterile microcentrifuge tubes
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Calibrated analytical balance and micropipettes
Procedure:
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Equilibration: Before opening, allow the vial of this compound to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.
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Weighing: On a calibrated analytical balance, carefully weigh out 2.06 mg of this compound into a sterile microcentrifuge tube.
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Solubilization: Using a calibrated micropipette, add 1.0 mL of high-purity DMSO to the tube.
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Dissolution: Vortex the tube thoroughly until all the this compound has completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed. Visually inspect the solution to ensure no solid particles remain.
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Aliquoting: To prevent degradation from repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in sterile, clearly labeled amber microcentrifuge tubes.
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Storage: Store the aliquots at -80°C for long-term stability (up to 6 months).
Protocol 2: Kinetic Solubility Assay in Experimental Media
This protocol helps determine the maximum working soluble concentration of this compound in your specific cell culture medium to avoid precipitation during long-term experiments.
Materials:
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This compound stock solution (e.g., 10 mM in DMSO)
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Complete cell culture medium, pre-warmed to 37°C
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Sterile 96-well plate
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Plate reader capable of measuring absorbance at ~600 nm
Procedure:
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Prepare Serial Dilutions: In the 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in your complete cell culture medium. For example, add 2 µL of a 10 mM stock to 198 µL of medium for a starting concentration of 100 µM, then serially dilute from there.
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Include Controls: Include wells with medium only (negative control) and medium with the highest concentration of DMSO used (vehicle control).
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Incubation: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
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Observation: Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).
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Quantitative Assessment: For a more precise measurement, read the absorbance of the plate at 600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
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Determine Maximum Concentration: The highest concentration that remains clear and shows no increase in absorbance over time is your maximum working soluble concentration for long-term experiments.
Visual Guides
Caption: Troubleshooting workflow for this compound precipitation.
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Factors affecting this compound solution stability.
References
How to handle Pheneturide precipitation in culture media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Pheneturide precipitation in cell culture media.
Troubleshooting Guide
Issue 1: Immediate Precipitation of this compound Upon Addition to Culture Media
Question: I dissolved this compound in DMSO to make a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is causing this and how can I fix it?
Answer: Immediate precipitation, often called "crashing out," is a common problem when adding a concentrated stock of a hydrophobic compound like this compound to an aqueous solution like cell culture media.[1] This occurs because the compound's solubility drastically decreases as the DMSO is diluted.[2]
Here are the potential causes and recommended solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound in the media exceeds its aqueous solubility limit. This compound is known to be insoluble in water.[1] | Decrease the final working concentration of this compound. It is crucial to first determine the maximum soluble concentration in your specific culture medium (see Experimental Protocol 1). |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media causes rapid solvent exchange, leading to localized supersaturation and precipitation. | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing or swirling the media to ensure rapid and even dispersion.[3][4] |
| Low Temperature of Media | The solubility of many compounds, including this compound, is lower at colder temperatures. Adding the stock solution to cold media can induce precipitation. | Always use pre-warmed (37°C) cell culture media for preparing your final working solutions. |
| High DMSO Concentration in Final Solution | While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution. | Keep the final DMSO concentration in the culture medium below 0.5%, and ideally at or below 0.1%. This may require preparing a more dilute stock solution. |
Issue 2: this compound Precipitates Over Time in the Incubator
Question: My this compound solution is clear initially, but after a few hours or days in the incubator, I observe crystals or a cloudy appearance in my culture wells. What is happening?
Answer: Delayed precipitation can occur due to the complex and dynamic nature of cell culture environments. Several factors can contribute to this issue over time.
| Potential Cause | Explanation | Recommended Solution |
| Media Evaporation | In long-term cultures, evaporation can concentrate all media components, including this compound, potentially exceeding its solubility limit. | Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. |
| Temperature Fluctuations | Repeatedly removing culture vessels from the incubator can cause temperature cycling, which may affect the solubility of the compound. | Minimize the time that culture plates are outside the incubator. If possible, prepare media in smaller, single-use aliquots to avoid repeated warming and cooling of the entire stock. |
| Interaction with Media Components | Components in the media, such as salts and proteins in serum, can interact with this compound over time, potentially forming less soluble complexes. | Prepare fresh this compound-containing media immediately before each experiment. If serum is suspected to be an issue, consider reducing its concentration or using a serum-free medium if your experimental design allows. |
| pH Changes | Cellular metabolism can alter the pH of the culture medium over time. For some compounds, a change in pH can affect their ionization state and, consequently, their solubility. | Ensure your culture medium is well-buffered. Monitor the pH of your cultures, especially in long-term experiments. |
| Compound Instability | This compound, as an amide, may undergo hydrolysis under certain conditions, leading to the formation of different, potentially less soluble, compounds. | Prepare stock solutions in anhydrous DMSO and store them in small aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the solubility properties of this compound?
A1: this compound is a white to off-white crystalline solid. It is characterized by its low aqueous solubility and is more soluble in organic solvents. Its solubility in DMSO is reported to be as high as 100 mg/mL.
Q2: What is the best solvent to dissolve this compound for cell culture experiments?
A2: Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing stock solutions of this compound due to its high solvating power for this compound and its miscibility with cell culture media.
Q3: What is the maximum recommended concentration of DMSO in the final culture medium?
A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, and should generally not exceed 0.5%. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: Can I use other solvents if I have issues with DMSO?
A4: While DMSO is the primary choice, other organic solvents like ethanol or dimethylformamide (DMF) can be used. However, their compatibility and toxicity with your specific cell line must be carefully evaluated. For in vivo studies, co-solvents such as PEG300 and Tween-80 have been used to formulate this compound, which could be explored for in vitro work if necessary, though this is more complex.
Q5: How can I determine the maximum soluble concentration of this compound in my specific cell culture medium?
A5: You can perform a solubility test to determine the maximum working concentration of this compound in your media. A detailed method for this is provided in Experimental Protocol 1.
Quantitative Data Summary
The following table summarizes the available quantitative solubility data for this compound. Due to limited public data on its solubility in various cell culture media, researchers are encouraged to determine this experimentally for their specific conditions.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (484.86 mM) | May require sonication to fully dissolve. Use of hygroscopic DMSO can impact solubility. |
| Water | Insoluble | |
| Acetone | Soluble | |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (12.12 mM) | This is a formulation for in vivo use but indicates that co-solvents can improve solubility in aqueous systems. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (12.12 mM) | Another in vivo formulation demonstrating the use of cyclodextrins to enhance solubility. |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Culture Medium
Objective: To determine the highest concentration of this compound that can be dissolved in a specific cell culture medium without visible precipitation.
Materials:
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This compound powder
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Anhydrous DMSO
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Your complete cell culture medium (with or without serum, as required for your experiment)
-
Sterile microcentrifuge tubes or a 96-well clear bottom plate
-
Vortex mixer
-
Spectrophotometer or plate reader (optional, for quantitative assessment)
Methodology:
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Prepare a High-Concentration Stock Solution:
-
Dissolve this compound in 100% anhydrous DMSO to create a high-concentration stock (e.g., 100 mM). Ensure it is fully dissolved by vortexing. Gentle warming (to 37°C) or brief sonication can be used to aid dissolution.
-
-
Prepare Serial Dilutions:
-
Pre-warm your complete cell culture medium to 37°C.
-
In a series of sterile microcentrifuge tubes or wells of a 96-well plate, prepare serial dilutions of your this compound stock solution in the pre-warmed medium. For example, you can prepare final concentrations ranging from 1 µM to 500 µM.
-
Ensure the final DMSO concentration is constant across all dilutions and in your vehicle control (e.g., 0.1%).
-
-
Incubate and Observe:
-
Incubate the tubes or plate under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
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Visually inspect for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). A light microscope can be used for more sensitive detection of micro-precipitates.
-
-
Determine the Maximum Soluble Concentration:
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The highest concentration that remains clear and free of precipitate is your maximum working soluble concentration under those conditions.
-
-
(Optional) Quantitative Assessment:
-
For a more quantitative measure, read the absorbance of the plate at a wavelength of 600-650 nm. An increase in absorbance compared to the vehicle control indicates light scattering due to precipitation.
-
Visualizations
Caption: Workflow for preparing and using this compound in cell culture.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Technical Support Center: Pheneturide Dose-Range Finding Studies in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers conducting dose-range finding studies with Pheneturide in rodent models. The information is designed to assist in the design and execution of these experiments, ensuring robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: Where should I begin when determining the initial dose range for this compound in my rodent experiments?
A1: For a compound like this compound, which has limited publicly available preclinical data, a dose-range finding study is a critical first step.[1] The initial dose selection can be informed by data from structurally similar compounds or any existing in vitro data. A common and effective approach is to use logarithmic dose spacing (e.g., 1, 10, 100 mg/kg) to cover a broad range and identify the Maximum Tolerated Dose (MTD) and a potential therapeutic window.[1][2] It is advisable to start with a small number of animals in a tolerability phase before moving to larger group sizes for the dose-range finding phase.[3]
Q2: What are the typical signs of neurotoxicity I should monitor for when administering this compound to rodents?
A2: As an anticonvulsant, this compound's neurotoxicity is likely an extension of its therapeutic effects.[4] Researchers should be vigilant for a range of dose-dependent signs. These can be categorized as follows:
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Behavioral Changes: Sedation, lethargy, ataxia (incoordination), muscle weakness, tremors, and alterations in gait or posture.
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Neurological Deficits: Impaired performance in motor function tests (e.g., rotarod, grip strength) and cognitive tasks.
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Physiological Changes: Hypothermia, respiratory depression, and in severe cases, paradoxical seizures at very high doses or coma.
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Autonomic Signs: Salivation, piloerection (hair standing on end), and changes in pupil size.
Continuous observation is crucial for the first 4 hours post-administration, followed by regular intervals for up to 48 hours.
Q3: How can I prepare this compound for administration to rodents?
A3: A suitable vehicle is essential for the safe and effective delivery of this compound. For intraperitoneal (IP) or oral (PO) administration, a common vehicle formulation for related compounds involves creating a clear solution. A recommended method is to first dissolve the compound in a minimal amount of an organic solvent like DMSO, followed by the addition of a surfactant such as Tween-80, and finally bringing it to the desired volume with sterile saline. For example, a formulation might consist of 5% DMSO, 5% Tween 80, and 90% saline.
Q4: What should I do if I observe significant adverse effects in my animals?
A4: If you observe significant side effects, it may indicate that the current dose is too high, leading to excessive central nervous system (CNS) depression. The immediate troubleshooting step is to systematically reduce the dose in subsequent experimental groups. If possible, conducting pharmacokinetic analysis to determine the plasma and brain concentrations of this compound at different doses can help correlate exposure levels with the observed adverse effects.
Troubleshooting Guides
Issue: High Variability in Animal Response to this compound
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Possible Cause: Different rodent strains or species can exhibit varied sensitivity to neurotoxicants.
-
Troubleshooting Steps:
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Pilot Studies: Conduct pilot studies with a small number of animals from your chosen strain to determine the optimal dose range.
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Standardize Procedures: Ensure all experimental procedures, including drug administration and behavioral testing, are highly standardized.
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Consider Animal Health: Ensure all animals are healthy and of a similar age and weight, as these factors can influence drug metabolism and response.
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Issue: Difficulty in Establishing a Therapeutic Window
-
Possible Cause: The effective dose and the toxic dose may be very close, which is a known characteristic for some anticonvulsants.
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Troubleshooting Steps:
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Refine Dose Intervals: Use smaller, incremental dose steps in your dose-range finding study to more accurately define the ED50 (median effective dose) and the TD50 (median toxic dose).
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Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If resources permit, conduct PK/PD studies to understand the relationship between drug concentration and effect over time. This can help in designing a dosing regimen that maintains efficacy while minimizing toxicity.
-
Data Presentation
Quantitative data from dose-range finding studies should be summarized in structured tables for clear comparison of dose-dependent effects.
Table 1: Example Data Table for Anticonvulsant Activity of this compound in Mice
| Dose (mg/kg) | Route of Administration | Pretreatment Time (min) | MES Test (% Protection) | scPTZ Test (% Protection) |
| Vehicle Control | IP/PO | 30/60 | ||
| Dose 1 | IP/PO | 30/60 | ||
| Dose 2 | IP/PO | 30/60 | ||
| Dose 3 | IP/PO | 30/60 |
MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazol
Table 2: Example Data Table for Neurotoxicity Assessment of this compound in Rodents
| Dose (mg/kg) | Route of Administration | Observation Time (hours) | Signs of Ataxia (% of animals) | Sedation Score (mean ± SEM) |
| Vehicle Control | IP/PO | 1 | ||
| Dose 1 | IP/PO | 1 | ||
| Dose 2 | IP/PO | 1 | ||
| Dose 3 | IP/PO | 1 |
Experimental Protocols
Maximal Electroshock (MES) Test
This test is a model for generalized tonic-clonic seizures.
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Drug Administration: Administer various doses of this compound or vehicle to different groups of animals via the chosen route (IP or PO).
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Pretreatment Time: Allow for a predetermined pretreatment time based on the expected time to peak drug effect.
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Seizure Induction: Apply an electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) through auricular or corneal electrodes.
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Endpoint: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The absence of this phase is considered an indication of anticonvulsant activity.
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Data Analysis: Calculate the median effective dose (ED50) at which 50% of the animals are protected from the tonic hindlimb extension.
Subcutaneous Pentylenetetrazol (scPTZ) Test
This test is a model for myoclonic and generalized absence seizures.
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Drug Administration: Administer various doses of this compound or vehicle to different groups of animals.
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Pretreatment Time: After the appropriate pretreatment time, administer a subcutaneous injection of a convulsant dose of PTZ (e.g., 85 mg/kg in mice).
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Observation: Observe the animals for a set period (e.g., 30 minutes) for the onset of clonic seizures lasting for at least 5 seconds.
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Endpoint: Protection is defined as the absence of clonic seizures during the observation period.
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Data Analysis: Determine the ED50 for protection against scPTZ-induced seizures.
Visualizations
Caption: Experimental workflow for anticonvulsant screening of this compound.
Caption: Postulated mechanism of action for this compound.
References
Technical Support Center: Mitigating Vehicle and Compound-Related Toxicity in Pheneturide Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pheneturide in animal models. Our goal is to help you anticipate and mitigate potential toxicities, ensuring the integrity and success of your preclinical studies.
Section 1: Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.
Issue 1: Unexpectedly High Mortality or Severe Adverse Events at Calculated Doses
Potential Causes:
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Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be contributing to the observed toxicity. This is a critical consideration, especially for poorly water-soluble compounds like this compound that may require non-aqueous vehicles.
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Compound-Related Acute Toxicity: The intrinsic toxicity of this compound may be higher than anticipated in the specific animal strain or model being used.
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Formulation Issues: Poorly formulated test articles can lead to inconsistent dosing and localized high concentrations, resulting in toxicity.
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Gavage Errors: Improper oral gavage technique can cause esophageal or gastric injury, leading to distress and mortality.
Troubleshooting Steps:
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Evaluate Vehicle Toxicity:
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Conduct a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to differentiate between vehicle- and compound-induced effects.
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Review Vehicle Selection: Consult resources on tolerable levels of nonclinical vehicles. For poorly soluble compounds, consider alternative formulation strategies such as suspensions in aqueous vehicles with suspending agents (e.g., carboxymethylcellulose) or lipid-based formulations, which can sometimes reduce toxicity.
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Consider Vehicle Properties: Evaluate the pH, osmolality, and viscosity of your formulation. Extreme values can cause local irritation and toxicity.
-
-
Re-evaluate this compound's Acute Toxicity:
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Perform Dose-Range Finding Studies: Conduct preliminary studies with a small number of animals to determine the maximum tolerated dose (MTD) in your specific model before proceeding to larger efficacy studies.
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Optimize Formulation:
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Ensure Homogeneity: For suspensions, ensure the formulation is uniformly mixed before each administration to guarantee consistent dosing.
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Particle Size Reduction: For poorly soluble compounds, reducing the particle size (micronization or nanocrystals) can improve dissolution and absorption, potentially allowing for lower, less toxic doses.
-
-
Refine Gavage Technique:
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Proper Training: Ensure all personnel performing oral gavage are properly trained and proficient in the technique for the specific species.
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Correct Needle Size: Use the appropriate size and type of gavage needle for the animal's age and weight to prevent injury.
-
Verify Placement: Always ensure the gavage needle is correctly placed in the esophagus and not the trachea before administering the substance.
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Issue 2: Signs of Neurotoxicity (e.g., Ataxia, Sedation, Seizures)
Potential Causes:
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Pharmacological Effect: As an anticonvulsant that enhances GABAergic inhibition, high doses of this compound can lead to excessive central nervous system (CNS) depression, resulting in sedation and ataxia.
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Metabolite-Induced Toxicity: The metabolism of this compound could produce neurotoxic metabolites.
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Drug Interactions: If co-administering with other compounds, be aware that this compound can inhibit the metabolism of other drugs, leading to increased plasma levels and potential for neurotoxicity.
Troubleshooting Steps:
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Conduct a Neurobehavioral Assessment:
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Implement a functional observational battery (FOB) to systematically assess for signs of neurotoxicity.
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Use quantitative measures such as a rotarod test to assess motor coordination and an open-field test to evaluate locomotor activity.
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-
Adjust Dosing Regimen:
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If neurotoxicity is observed, consider reducing the dose or the frequency of administration.
-
-
Evaluate Drug Interactions:
-
Carefully review the known metabolic pathways of any co-administered drugs. This compound is known to inhibit the metabolism of other anticonvulsants like phenytoin.
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Issue 3: Evidence of Hepatotoxicity (e.g., Elevated Liver Enzymes)
Potential Causes:
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Metabolic Bioactivation: Ureide-class anticonvulsants can be metabolized to reactive intermediates that can cause direct cellular damage to hepatocytes.
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Idiosyncratic Drug Reaction: In some cases, hepatotoxicity may be an unpredictable, immune-mediated response.
Troubleshooting Steps:
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Monitor Liver Function:
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Routinely collect blood samples to monitor liver enzymes (e.g., ALT, AST, ALP) and bilirubin levels.
-
-
Histopathological Examination:
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At the end of the study, perform a thorough histopathological examination of the liver to identify any cellular damage.
-
-
Consider Mitigation Strategies:
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For drug-induced liver injury, co-administration of N-acetylcysteine has been used for some drugs to replenish glutathione stores and mitigate oxidative stress.[1] While not specifically studied for this compound, it could be a potential therapeutic intervention to explore.
-
For valproate-induced hepatotoxicity, L-carnitine has been used as a treatment.[2]
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Issue 4: Skin Rashes or Hypersensitivity Reactions
Potential Causes:
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Anticonvulsant Hypersensitivity Syndrome (AHS): Aromatic anticonvulsants are known to cause rare but severe hypersensitivity reactions, which can manifest as skin rashes, fever, and systemic organ involvement.[3][4]
Troubleshooting Steps:
-
Careful Observation:
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Closely monitor animals for any signs of skin rash, fever, or general malaise.
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-
Immediate Discontinuation:
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If a hypersensitivity reaction is suspected, the offending drug should be discontinued immediately.[5]
-
-
Avoid Cross-Reactivity:
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Be aware of potential cross-reactivity with other aromatic anticonvulsants like phenobarbital, phenytoin, and carbamazepine.
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Section 2: Frequently Asked Questions (FAQs)
Q1: What is a safe starting dose for this compound in my animal study?
A1: There is limited publicly available acute toxicity data for this compound. However, data for the structurally similar compound, Phenacemide, can be used as a guide for initial dose-range finding studies. It is crucial to conduct your own dose-finding studies in the specific species and strain you are using to determine the maximum tolerated dose (MTD).
Q2: What are the best vehicles for administering this compound?
A2: this compound is poorly soluble in water. The choice of vehicle will depend on the dose, route of administration, and duration of the study. For early-stage studies, simple aqueous suspensions using suspending agents like 0.5% carboxymethylcellulose can be attempted. For higher doses, lipid-based formulations or co-solvent systems may be necessary. It is imperative to run a vehicle-only control group to assess any potential toxicity from the vehicle itself. A comprehensive guide on vehicle selection for preclinical studies is a valuable resource.
Q3: How can I monitor for neurotoxicity in my study?
A3: A combination of observational and quantitative methods is recommended. A Functional Observational Battery (FOB) should be performed to systematically assess changes in behavior, autonomic function, and sensorimotor responses. This can be supplemented with automated tests like a rotarod for motor coordination and an open-field test for locomotor activity and anxiety-like behavior.
Q4: What is the mechanism of action of this compound that might relate to its toxicity?
A4: this compound is believed to act as an anticonvulsant primarily by enhancing the activity of the inhibitory neurotransmitter GABA (gamma-aminobutyric acid). At high doses, this can lead to excessive CNS depression, manifesting as sedation and ataxia. Additionally, like other aromatic anticonvulsants, it may be metabolized to reactive intermediates that can cause hepatotoxicity and hypersensitivity reactions.
Section 3: Data Presentation
Table 1: Acute Oral Toxicity of Phenacemide (a this compound Analogue)
| Species | LD50 (mg/kg) |
| Mouse | 987 |
| Rat | 1600 |
| Rabbit | 2500 |
Data sourced from PubChem.
Table 2: Common Solvents and Vehicles for Preclinical Oral Dosing
| Vehicle | Common Concentration | Potential Toxicities |
| Saline (0.9% NaCl) | N/A | Generally well-tolerated. |
| Carboxymethylcellulose (CMC) | 0.5 - 1% in water | Generally well-tolerated at low concentrations. |
| Polyethylene glycol 400 (PEG 400) | Up to 50% in water | Can cause gastrointestinal irritation and diarrhea at high concentrations. |
| Dimethyl sulfoxide (DMSO) | <10% in combination with other vehicles | Can cause local irritation and has its own pharmacological effects. |
| Corn Oil | N/A | Generally well-tolerated, but can affect lipid metabolism in long-term studies. |
This table provides general guidance. The tolerability of any vehicle should be confirmed in your specific animal model.
Section 4: Experimental Protocols
Protocol 1: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)
This protocol is a guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.
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Animals: Use a small number of animals (typically rats or mice) of a single sex for the initial test.
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Dose Selection: Start with a dose slightly below the estimated LD50 (e.g., based on Phenacemide data).
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Dosing: Administer a single oral dose of this compound via gavage.
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Observation: Observe the animal for signs of toxicity and mortality for up to 14 days. Pay close attention in the first 24 hours.
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Dose Adjustment:
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If the animal survives, the next animal is given a higher dose.
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If the animal dies, the next animal is given a lower dose.
-
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Endpoint: The test is complete when a series of reversals in outcome (survival/death) allows for the calculation of the LD50 with a specified confidence interval.
Protocol 2: Neurobehavioral Assessment Battery
This protocol should be performed at baseline and at various time points after this compound administration.
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Functional Observational Battery (FOB):
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Home Cage Observation: Observe the animal's posture, activity level, and any abnormal behaviors.
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Open Field Assessment: Place the animal in a novel, open arena and record locomotor activity, rearing, and grooming. Observe for any abnormalities in gait.
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Sensorimotor Tests: Assess responses to various stimuli (e.g., approach, touch, tail pinch). Evaluate grip strength and righting reflex.
-
-
Motor Coordination (Rotarod Test):
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Train the animals on a rotating rod at a constant or accelerating speed.
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After dosing, measure the latency to fall from the rod. A decrease in latency indicates impaired motor coordination.
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Protocol 3: Standard Operating Procedure for Oral Gavage in Rats
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Animal Restraint: Gently but firmly restrain the rat to immobilize the head and straighten the neck and back.
-
Gavage Needle Measurement: Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark this length on the needle.
-
Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow as the needle enters the esophagus. Do not force the needle.
-
Administration: Once the needle is in place, administer the substance slowly and steadily.
-
Needle Removal: Gently remove the needle in the same path it was inserted.
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Post-Procedure Monitoring: Return the animal to its cage and monitor for any signs of distress.
Section 5: Mandatory Visualizations
Caption: GABAergic signaling pathway and the action of this compound.
Caption: Experimental workflow for toxicity assessment of this compound.
Caption: Troubleshooting logic for vehicle-related toxicity.
References
Validation & Comparative
A Comparative Analysis of Pheneturide and Carbamazepine in Anticonvulsant Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant drugs Pheneturide and Carbamazepine, focusing on their mechanisms of action, pharmacokinetic profiles, clinical efficacy, and safety. The information presented is supported by available experimental data to aid in research and drug development. It is important to note that this compound is an older, less commonly used drug, and as such, comprehensive modern clinical data is limited compared to the well-established profile of Carbamazepine.
Executive Summary
This compound and Carbamazepine are both effective anticonvulsant agents, but they differ significantly in their mechanisms of action, pharmacokinetic properties, and safety profiles. Carbamazepine is a primary therapeutic choice for a variety of seizures, with a well-documented mechanism of blocking voltage-gated sodium channels.[1] this compound, a ureide-class anticonvulsant, is thought to have a broader, though less defined, mechanism that includes enhancement of GABAergic inhibition.[2] While one study found this compound's efficacy to be comparable to phenytoin, a direct large-scale comparison with Carbamazepine is not available in the current literature.[3] Carbamazepine is a potent enzyme inducer, leading to numerous drug interactions, while this compound is known to inhibit the metabolism of other anticonvulsants like phenytoin.[4] The adverse effect profile of Carbamazepine is extensive and includes serious risks such as Stevens-Johnson syndrome, whereas the documented side effects of this compound are less clearly defined but are noted to be similar to those of the toxic compound phenacemide.[4]
Mechanism of Action
This compound is believed to exert its anticonvulsant effects through a multi-faceted approach, primarily by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), the main inhibitory neurotransmitter in the central nervous system. It is also proposed to modulate voltage-gated sodium and calcium channels, which would reduce neuronal hyperexcitability. Furthermore, this compound has been shown to inhibit the metabolism of other anticonvulsant drugs, which can potentiate their effects.
Carbamazepine 's primary and well-established mechanism of action is the blockade of voltage-gated sodium channels. It preferentially binds to the inactivated state of these channels, which prevents the sustained, high-frequency firing of neurons that is characteristic of epileptic seizures. This use-dependent blockade makes it highly effective in controlling seizures with minimal impact on normal neuronal activity.
Pharmacokinetic Profiles
The pharmacokinetic properties of this compound and Carbamazepine show notable differences, particularly in their metabolism and half-life.
| Parameter | This compound | Carbamazepine |
| Bioavailability | Data not available | ~99% |
| Protein Binding | Data not available | 70% |
| Metabolism | Primarily hepatic; inhibits metabolism of other drugs. | Hepatic; potent inducer of CYP enzymes, including its own metabolism (autoinduction). |
| Half-life | ~54 hours (single dose), ~40 hours (repeated dosing) | ~36 hours (initial), shortens to ~12 hours with chronic use |
| Excretion | 100% non-renal | Primarily renal, after hepatic metabolism |
Clinical Efficacy
Direct comparative efficacy data between this compound and Carbamazepine is lacking. However, a double-blind, cross-over trial comparing this compound to phenytoin in 94 outpatients with epilepsy found no significant difference in the frequency of seizures between the two treatments.
Carbamazepine's efficacy is well-established for a range of seizure types. A meta-analysis of randomized controlled trials reported seizure freedom rates for Carbamazepine monotherapy to be highly variable, influenced by study duration and design. For instance, aggregated seizure freedom rates were 58% at 6 months and 48% at 12 months.
| Efficacy Measure | This compound | Carbamazepine |
| Seizure Frequency Reduction | Comparable to Phenytoin | Seizure freedom rates of 48-58% at 6-12 months in monotherapy trials |
| Indications | Severe epilepsy, particularly temporal lobe and partial seizures | Partial and generalized tonic-clonic seizures |
Adverse Effects
The safety profiles of this compound and Carbamazepine are a key differentiating factor. Carbamazepine has a well-documented and extensive list of potential adverse effects, including several black box warnings. This compound's adverse effect profile is less well-documented but is noted to be similar to the toxic compound phenacemide.
| Adverse Effect Category | This compound | Carbamazepine |
| Common | Harmful if swallowed, skin and eye irritation | Dizziness, drowsiness, nausea, vomiting, ataxia |
| Serious | Similar toxicity profile to phenacemide | Stevens-Johnson Syndrome (SJS), Toxic Epidermal Necrolysis (TEN), aplastic anemia, agranulocytosis |
| Other | Data not available | Hyponatremia, hepatic dysfunction, psychiatric symptoms |
Drug Interactions
Both drugs have significant potential for drug-drug interactions, primarily related to their effects on hepatic enzymes.
This compound is an inhibitor of the metabolism of other anticonvulsants, such as phenytoin, which can lead to increased plasma levels and potential toxicity of the co-administered drug.
Carbamazepine is a potent inducer of cytochrome P450 enzymes. This can accelerate the metabolism of numerous other drugs, potentially reducing their efficacy. Carbamazepine also induces its own metabolism, a phenomenon known as autoinduction, which leads to a shortened half-life with chronic use.
Experimental Protocols
In Vivo Anticonvulsant Screening: Maximal Electroshock Seizure (MES) Test
A standard preclinical model to evaluate the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures is the Maximal Electroshock Seizure (MES) test.
Objective: To assess a compound's ability to prevent the spread of seizures.
Procedure:
-
Test animals (typically mice or rats) are administered the test compound (e.g., this compound or Carbamazepine) or a vehicle control, usually via oral gavage.
-
At the time of expected peak effect, a maximal electrical stimulus (e.g., 60 Hz, 50 mA for 200 msec in mice) is delivered through corneal electrodes.
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The primary endpoint is the abolition of the tonic hindlimb extension phase of the induced seizure.
-
The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is determined.
In Vitro Analysis of Sodium Channel Blockade: Patch-Clamp Electrophysiology
The interaction of drugs like Carbamazepine with voltage-gated sodium channels can be studied in detail using the patch-clamp technique.
Objective: To characterize the effects of a compound on the function of sodium ion channels.
Procedure:
-
A cell line expressing the sodium channel of interest (e.g., HEK293 cells expressing Nav1.3) is used.
-
A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the recording of ion channel currents (whole-cell configuration).
-
A voltage protocol is applied to the cell to elicit sodium currents, and the baseline current is recorded.
-
The test compound (e.g., Carbamazepine) is perfused onto the cell.
-
The voltage protocol is repeated, and the effect of the compound on the sodium current (e.g., reduction in peak current, shift in inactivation) is measured.
-
Dose-response curves can be generated to determine the concentration at which the compound produces a half-maximal effect (EC50).
Conclusion
Carbamazepine remains a cornerstone of epilepsy treatment with a well-defined mechanism of action and extensive clinical data, though its use requires careful management due to a significant potential for drug interactions and serious adverse effects. This compound, while demonstrating efficacy comparable to older anticonvulsants like phenytoin in limited studies, suffers from a lack of comprehensive modern data. Its proposed multi-faceted mechanism of action, including GABAergic modulation, may offer a different therapeutic approach. However, the scarcity of quantitative efficacy and safety data makes it difficult to position it relative to current standards of care. Further research into the precise mechanisms and clinical profile of this compound would be necessary to fully evaluate its therapeutic potential in the modern management of epilepsy.
References
- 1. Elucidating the Potential Side Effects of Current Anti-Seizure Drugs for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A comparison of phenytoin and this compound in patients with epilepsy: a double-blind cross-over trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide: Pheneturide vs. New Generation Anticonvulsants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the first-generation anticonvulsant, Pheneturide, with newer generation antiseizure medications (ASMs). Given that this compound is an older and seldom-used compound, direct comparative clinical trial data against modern ASMs are unavailable.[1] Therefore, this analysis benchmarks this compound against its contemporary, Phenytoin, for which comparative data exists, and subsequently contrasts this older class of drugs with newer agents, leveraging data from large-scale clinical trials.
Mechanism of Action: A Shift from Broad to Targeted Activity
This compound's mechanism of action is not fully elucidated but is thought to be multifaceted. As a ureide-class anticonvulsant, it is believed to enhance the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2] Additionally, it is known to inhibit the metabolism of other anticonvulsants like Phenytoin, thereby increasing their plasma concentrations.[1][2]
Newer generation anticonvulsants, by contrast, often feature more selective and well-defined mechanisms of action. This specificity can lead to improved tolerability and different efficacy profiles. Key mechanisms include modulation of voltage-gated ion channels, enhancement of GABAergic inhibition, attenuation of glutamatergic excitation, and interaction with synaptic vesicle proteins.[3]
Comparative Efficacy
Direct efficacy data comparing this compound to new generation ASMs is absent. A 1982 double-blind, cross-over trial comparing this compound with Phenytoin in 94 outpatients found no significant difference in seizure frequency between the two drugs.
To benchmark this older class against newer agents, data from the landmark SANAD (Standard and New Antiepileptic Drugs) trial is presented. This unblinded, randomized controlled trial compared several newer ASMs to the standard treatments of the time, Carbamazepine for partial epilepsy and Valproate for generalized epilepsy. Lamotrigine, a newer agent, was found to be superior to Carbamazepine for the "time to treatment failure" outcome in partial epilepsy, largely due to better tolerability. For generalized epilepsy, the older drug Valproate remained more efficacious than Lamotrigine and was better tolerated than Topiramate.
Table 1: Summary of Clinical Efficacy Data
| Trial (Seizure Type) | Comparison | Key Efficacy Outcome | Result |
|---|---|---|---|
| Gibberd et al., 1982 | This compound vs. Phenytoin | Mean Seizure Frequency | No significant difference reported between the two treatments. |
| (Mixed Epilepsy) | |||
| SANAD, 2007 (Partial) | Lamotrigine vs. Carbamazepine | Time to Treatment Failure | Lamotrigine significantly better (HR 0.78, 95% CI 0.63-0.97). |
| Time to 12-Month Remission | Non-significant advantage for Carbamazepine (HR 0.91, 95% CI 0.77-1.09). | ||
| SANAD, 2007 (Generalized) | Valproate vs. Lamotrigine | Time to Treatment Failure | Non-significant advantage for Valproate (HR vs Lamotrigine 1.25, 95% CI 0.94-1.68). |
| Time to 12-Month Remission | Valproate significantly better (HR 0.76, 95% CI 0.62-0.94). |
| | Valproate vs. Topiramate | Time to Treatment Failure | Valproate significantly better (HR vs Topiramate 1.57, 95% CI 1.19-2.08). |
Note: Hazard Ratios (HR) < 1 favor the first-listed drug for remission outcomes and the second-listed drug for treatment failure outcomes.
Safety and Tolerability Profiles
Newer generation ASMs are generally considered to have improved tolerability and safety profiles compared to older agents. Older drugs like Phenytoin are associated with a range of adverse effects, including sedation, cognitive impairment, and cosmetic effects like gingival hyperplasia. While specific incidence rates for this compound are not well-documented, its toxicity profile is considered similar to Phenacemide, another obsolete ureide. Newer agents have different side effect profiles, which are often dose-dependent and less severe, though psychiatric and behavioral effects can be notable with some drugs like Levetiracetam.
Table 2: Incidence of Common Adverse Events from Clinical Trials
| Adverse Event | Phenytoin | Carbamazepine | Lamotrigine | Levetiracetam | Topiramate |
|---|---|---|---|---|---|
| Dizziness/Lightheadedness | ~9% | 29-36% | ~38% (add-on) | Common | 25.5% |
| Somnolence/Drowsiness | Common | 27-45% | 4.8% (mono) | Common | Common |
| Nausea | Common | 11-32% | 12.8% (mono) | Common | Common |
| Ataxia/Coordination Issues | Common | Common | ~22% (add-on) | Common | Common |
| Rash | 2.5-17% | 6.3-10.7% | 8.2% (mono) | <1% | Common |
| Cognitive/Behavioral | Common | Common | Common | ~13% | Common |
| Discontinuation due to AEs | N/A | 32% (vs 16% for LTG) | 16% (vs 32% for CBZ) | 18% (vs 5% for LTG) | 11-28% |
Note: Incidence rates are compiled from various monotherapy and adjunctive therapy trials and may not be directly comparable due to different study designs and patient populations.
Experimental Protocols
Clinical Trial: this compound vs. Phenytoin (Gibberd et al., 1982)
-
Design : A double-blind, randomized, cross-over trial.
-
Patient Population : 94 outpatient adults (>15 years) newly diagnosed with epilepsy requiring anticonvulsant therapy.
-
Intervention : Patients were randomized to receive either this compound or Phenytoin first. After a set period, they were crossed over to the other treatment. Dosing was flexible to allow for seizure control, but investigators remained blinded to the specific drug and serum levels.
-
Primary Outcome : The number of days during which one or more seizures occurred ("seizure days") was recorded by patients. The primary analysis compared the frequency of seizure days between the two treatment periods.
Clinical Trial: SANAD (Marson et al., 2007)
-
Design : An unblinded (open-label), multicenter, randomized controlled trial with two parallel arms.
-
Patient Population :
-
Arm A (Partial Epilepsy) : 1721 patients for whom Carbamazepine was considered the standard treatment.
-
Arm B (Generalized/Unclassified Epilepsy) : 716 patients for whom Valproate was considered the standard treatment.
-
-
Intervention :
-
Arm A : Randomized to Carbamazepine, Gabapentin, Lamotrigine, Oxcarbazepine, or Topiramate.
-
Arm B : Randomized to Valproate, Lamotrigine, or Topiramate.
-
-
Primary Outcomes :
-
Time to Treatment Failure : A composite outcome defined as withdrawal of the randomized drug due to inadequate seizure control or unacceptable adverse effects.
-
Time to 12-Month Remission : Time from randomization until achieving continuous seizure freedom for 12 months.
-
Preclinical Screening Workflow: MES and scPTZ Models
The Maximal Electroshock (MES) and subcutaneous Pentylenetetrazol (scPTZ) tests are foundational preclinical models used to identify the anticonvulsant activity of novel compounds. The MES test is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.
-
Maximal Electroshock (MES) Test Protocol :
-
Animal Model : Male CF-1 mice or Sprague-Dawley rats.
-
Drug Administration : The test compound is administered, typically intraperitoneally or orally, at varying doses to different animal groups.
-
Stimulation : At the compound's time of peak effect, a supramaximal electrical stimulus (e.g., 60 Hz, 50 mA for mice) is delivered for a short duration (e.g., 0.2 seconds) via corneal electrodes.
-
Endpoint : The primary endpoint is the abolition of the tonic hindlimb extension phase of the seizure. An animal is considered protected if this phase is absent.
-
Analysis : Data are used to calculate the median effective dose (ED50), the dose that protects 50% of animals.
-
-
Subcutaneous Pentylenetetrazol (scPTZ) Test Protocol :
-
Animal Model : Male CF-1 mice or Sprague-Dawley rats.
-
Drug Administration : The test compound is administered at varying doses.
-
Chemoconvulsant Injection : At the time of peak effect, a dose of Pentylenetetrazol known to induce clonic seizures (e.g., 85 mg/kg in mice) is injected subcutaneously.
-
Observation : Animals are observed for a set period (e.g., 30 minutes) for the presence of a clonic seizure, characterized by spasms of the forelimbs, hindlimbs, or jaw.
-
Endpoint : An animal is considered protected if it does not exhibit a clonic seizure for a defined period.
-
Analysis : Data are used to calculate the ED50.
-
Conclusion
This compound is an obsolete anticonvulsant from a previous era of drug development, with an efficacy comparable to its contemporary, Phenytoin. While direct comparisons are lacking, the extensive clinical data available for newer generation anticonvulsants demonstrate a significant evolution in the pharmacological treatment of epilepsy. Agents like Lamotrigine and Levetiracetam, products of modern drug development programs, offer more specific mechanisms of action, which often translate to better tolerability and fewer drug-drug interactions. Although not universally superior in efficacy for all seizure types (as exemplified by Valproate's continued prominence in generalized epilepsy), the improved safety and tolerability profiles of newer ASMs have established them as first-line options for many patients. For the research community, the development trajectory from broad-acting compounds like this compound to the targeted agents of today underscores the value of mechanism-based drug discovery in improving therapeutic outcomes.
References
A Comparative Efficacy Analysis of Pheneturide and Its Structural Analogs in Anticonvulsant Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant efficacy of pheneturide and its structural analogs, primarily acetylthis compound and phenacemide. The information is compiled from preclinical and clinical data to support research and development in antiepileptic drug design.
This compound and its analogs belong to the ureide class of anticonvulsants. This compound's efficacy has been shown to be comparable to that of phenytoin in controlling seizures.[1] Its structural analogs, such as acetylthis compound and phenacemide, have also been investigated for their anticonvulsant properties. Acetylthis compound is an acetylated derivative of this compound, and phenacemide is another structurally related ureide. While direct head-to-head comparative studies are limited, this guide synthesizes the available data to provide a comprehensive overview.
Quantitative Data Summary
Direct comparative preclinical data from a single study for this compound, acetylthis compound, and phenacemide is scarce in the reviewed literature. The following tables summarize the available preclinical efficacy and toxicity data from various sources. It is important to note that cross-study comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Preclinical Anticonvulsant Activity in Mice
| Compound | Test | ED₅₀ (mg/kg) | TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) |
| This compound | MES | 30 (hypothetical) | 120 (hypothetical) | 4.0 (hypothetical) |
| scPTZ | 55 (hypothetical) | |||
| Acetylthis compound | MES | 25 (hypothetical) | 150 (hypothetical) | 6.0 (hypothetical) |
| scPTZ | 40 (hypothetical) | |||
| Phenacemide | MES | 50[1] | Data not available | Data not available |
| scPTZ | >100[1] |
Disclaimer: The data for this compound and Acetylthis compound are presented for illustrative purposes based on typical findings in anticonvulsant drug screening and are not derived from direct experimental results from a single comparative study.[2]
Table 2: Chemical and Physical Properties
| Property | This compound | Acetylthis compound |
| IUPAC Name | N-carbamoyl-2-phenylbutanamide | N-(acetylcarbamoyl)-2-phenylbutanamide |
| CAS Number | 90-49-3 | 13402-08-9 |
| Molecular Formula | C₁₁H₁₄N₂O₂ | C₁₃H₁₆N₂O₃ |
| Molecular Weight | 206.24 g/mol | 248.28 g/mol |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and its structural analogs.
Maximal Electroshock (MES) Test
This model is used to identify anticonvulsant drugs effective against generalized tonic-clonic seizures.[3]
-
Animals: Male Swiss mice (20-25 g) are typically used.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control group receives the same volume of the vehicle.
-
Procedure: At the time of peak drug effect (e.g., 30-60 minutes post-i.p. administration), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes.
-
Endpoint: The abolition of the tonic hindlimb extension phase of the resulting seizure is recorded as the endpoint for protection.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated using probit analysis.
Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a standard model for evaluating potential anticonvulsant drugs for absence and myoclonic seizures.
-
Animals: Male Swiss mice (18-25 g) are used.
-
Drug Administration: Test compounds and a vehicle control are administered as described for the MES test.
-
Procedure: At the time of peak drug effect, a convulsant dose of Pentylenetetrazol (e.g., 85 mg/kg) is injected subcutaneously.
-
Observation: Animals are observed for 30 minutes for the presence of clonic seizures (lasting for at least 5 seconds).
-
Endpoint: The absence of clonic seizures is the endpoint for protection.
-
Data Analysis: The ED₅₀, the dose that protects 50% of the animals from exhibiting clonic seizures, is calculated.
Rotarod Test (Neurotoxicity)
This test is used to assess the neurotoxic potential of a compound by measuring motor impairment.
-
Apparatus: A rotating rod (e.g., 3 cm diameter, rotating at 5-10 rpm).
-
Procedure: Animals are trained to walk on the rotating rod. After drug administration, they are placed on the rod at specified time intervals.
-
Endpoint: The inability of an animal to remain on the rod for a predetermined time (e.g., 1 minute) is indicative of motor impairment.
-
Data Analysis: The median toxic dose (TD₅₀), the dose that causes motor impairment in 50% of the animals, is calculated.
Mandatory Visualizations
References
- 1. Voltage-gated sodium channels: Pharmaceutical targets via anticonvulsants to treat epileptic syndromes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]
- 3. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Validating In Vitro Anticonvulsant Properties of Pheneturide in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticonvulsant agent Pheneturide, focusing on the validation of its in vitro mechanisms of action in established animal models. Due to the limited availability of recent, direct experimental data for this compound, this comparison incorporates information on its proposed mechanisms, data from its derivative Acetylthis compound, and a comparative assessment with established anticonvulsant drugs: Phenytoin, Carbamazepine, and Phenobarbital.
In Vitro Mechanisms of Action: A Multi-Target Approach
This compound, a ureide-class anticonvulsant, is thought to exert its effects through multiple mechanisms at the cellular level, primarily targeting neuronal excitability. While comprehensive in vitro studies on this compound itself are limited in recent literature, its proposed mechanisms, and those of its close analog Acetylthis compound, include:
-
Positive Allosteric Modulation of GABA-A Receptors: this compound is believed to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. This action increases the influx of chloride ions, leading to hyperpolarization of the neuronal membrane and a reduction in neuronal excitability.
-
Blockade of Voltage-Gated Sodium Channels: By binding to and stabilizing the inactive state of voltage-gated sodium channels, this compound may reduce the influx of sodium ions necessary for the initiation and propagation of action potentials. This mechanism would preferentially affect rapidly firing neurons, a characteristic of epileptic seizures.
-
Modulation of Voltage-Gated Calcium Channels: this compound might also influence the activity of voltage-gated calcium channels. By modulating calcium influx, particularly at presynaptic terminals, the drug could reduce the release of excitatory neurotransmitters, thereby dampening neuronal excitability.
-
Inhibition of Drug Metabolism: this compound has been reported to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin, which can lead to increased plasma levels of these co-administered agents[1].
dot graph "Signaling_Pathways_of_this compound" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_GABA" { label="GABAergic Synapse"; bgcolor="#F1F3F4"; "GABA_A_Receptor" [label="GABA-A Receptor", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; "Cl_ion" [label="Cl- Influx", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Hyperpolarization" [label="Hyperpolarization", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Reduced_Excitability" [label="Reduced Neuronal\nExcitability", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pheneturide_GABA" [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_Na" { label="Voltage-Gated Sodium Channel"; bgcolor="#F1F3F4"; "Na_Channel" [label="VGSC (Inactive State)", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Na_Influx" [label="Na+ Influx", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Action_Potential" [label="Action Potential\nPropagation", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Reduced_Firing" [label="Reduced High-Frequency\nNeuronal Firing", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pheneturide_Na" [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
}
subgraph "cluster_Ca" { label="Voltage-Gated Calcium Channel"; bgcolor="#F1F3F4"; "Ca_Channel" [label="VGCC", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; "Ca_Influx" [label="Ca2+ Influx", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Neurotransmitter_Release" [label="Excitatory\nNeurotransmitter\nRelease", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Reduced_Transmission" [label="Reduced Synaptic\nTransmission", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pheneturide_Ca" [label="this compound", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
} } Caption: Proposed in vitro mechanisms of action of this compound.
In Vivo Validation in Animal Models
The anticonvulsant efficacy of compounds is typically validated in rodent models of induced seizures. The two most common screening models are the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (s.c. PTZ) test, which is a model for absence and myoclonic seizures.
dot graph "Experimental_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
subgraph "cluster_MES" { label="Maximal Electroshock (MES) Test"; bgcolor="#FFFFFF"; A1 [label="Administer Test Compound\n(e.g., this compound) or Vehicle to Mice"]; A2 [label="Apply Electrical Stimulus\n(Corneal or Ear-Clip)"]; A3 [label="Observe for Tonic\nHindlimb Extension"]; A4 [label="Determine Presence or\nAbsence of Protection"]; A5 [label="Calculate ED50"]; A1 -> A2 -> A3 -> A4 -> A5; }
subgraph "cluster_PTZ" { label="Subcutaneous Pentylenetetrazol (s.c. PTZ) Test"; bgcolor="#FFFFFF"; B1 [label="Administer Test Compound\n(e.g., this compound) or Vehicle to Mice"]; B2 [label="Administer Subcutaneous\nPentylenetetrazol (PTZ)"]; B3 [label="Observe for Clonic Seizures"]; B4 [label="Determine Presence or\nAbsence of Protection"]; B5 [label="Calculate ED50"]; B1 -> B2 -> B3 -> B4 -> B5; } } Caption: General experimental workflow for in vivo anticonvulsant screening.
Data Presentation: Comparative Anticonvulsant Activity
Table 1: Anticonvulsant Activity in the Maximal Electroshock (MES) Seizure Test (Mice)
| Anticonvulsant | ED50 (mg/kg, i.p.) | Reference |
| This compound | Data not available | |
| Phenytoin | 9.5 - 19[2] | |
| Carbamazepine | 8.8 - 26[3] | |
| Phenobarbital | 15 - 22 |
Table 2: Anticonvulsant Activity in the Subcutaneous Pentylenetetrazol (s.c. PTZ) Seizure Test (Mice)
| Anticonvulsant | ED50 (mg/kg, i.p.) | Reference |
| This compound | Data not available | |
| Phenytoin | Generally considered ineffective | |
| Carbamazepine | > 40 | |
| Phenobarbital | 13.77 |
Experimental Protocols
Maximal Electroshock (MES) Test
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Methodology:
-
Animal Preparation: Adult male mice (e.g., CF-1 strain, 18-25 g) are used.
-
Drug Administration: The test compound, vehicle, or a reference drug is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses.
-
Seizure Induction: At the time of expected peak drug effect, a brief electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or ear-clip electrodes. A topical anesthetic is applied to the cornea prior to electrode placement.
-
Observation: Animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the test.
-
Data Analysis: The number of animals protected from tonic hindlimb extension at each dose is recorded. The ED50, the dose that protects 50% of the animals, is calculated using statistical methods such as probit analysis.
Subcutaneous Pentylenetetrazol (s.c. PTZ) Test
Objective: To evaluate the efficacy of a compound against chemically-induced clonic seizures, modeling absence and myoclonic seizures.
Methodology:
-
Animal Preparation: Adult male mice (e.g., CF-1 strain, 18-25 g) are used.
-
Drug Administration: The test compound, vehicle, or a reference drug is administered at various doses.
-
Seizure Induction: At the time of peak drug effect, a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg) is administered subcutaneously in the scruff of the neck.
-
Observation: Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5 seconds.
-
Data Analysis: The number of animals protected from clonic seizures at each dose is recorded, and the ED50 is calculated.
Conclusion
While the in vitro profile of this compound suggests it may act as a broad-spectrum anticonvulsant through modulation of both inhibitory and excitatory neurotransmission, the lack of publicly available, recent in vivo data in standardized animal models makes a direct quantitative comparison with modern antiepileptic drugs challenging. The available information on its derivative, Acetylthis compound, and its clinical comparison with Phenytoin suggest efficacy, but definitive preclinical potency data (ED50) for this compound remains elusive.
For a comprehensive evaluation of this compound's therapeutic potential, further preclinical studies to determine its ED50 values in the MES and s.c. PTZ models are essential. Such data would enable a direct and meaningful comparison with currently prescribed anticonvulsants and provide a clearer understanding of its place in the landscape of epilepsy treatment. Researchers are encouraged to use the provided protocols as a framework for such validation studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anticonvulsant activity of carbamazepine and diphenylhydantoin against maximal electroshock in mice chronically treated with aminophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Subchronic Treatment with CBZ Transiently Attenuates Its Anticonvulsant Activity in the Maximal Electroshock-Induced Seizure Test in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Neurotoxicity of Pheneturide: A Comparative Analysis with Other Antiepileptic Drugs
For researchers, scientists, and drug development professionals, understanding the neurotoxic potential of antiepileptic drugs (AEDs) is paramount in the quest for safer and more effective epilepsy treatments. This guide provides a comparative analysis of the neurotoxicity profile of Pheneturide, an older and less commonly used ureide anticonvulsant, against other established AEDs. Due to the limited availability of recent and direct comparative studies on this compound, this guide synthesizes available preclinical and clinical data to offer an objective overview, while also highlighting existing research gaps.
This compound, also known as ethylphenacemide, is a structural analog of phenacemide and is considered for use in severe, refractory epilepsy cases where other less toxic options have failed[1]. Its proposed mechanism of action involves the modulation of neuronal excitability, likely through interaction with voltage-gated sodium channels and enhancement of GABAergic inhibition[2]. However, concerns about its neurotoxicity, a characteristic shared with other ureide anticonvulsants, have limited its clinical application.
Quantitative Comparison of Neurotoxicity
Direct and comprehensive preclinical studies comparing the neurotoxicity of this compound with a wide array of modern AEDs are scarce. However, data on Acetylthis compound, another name for this compound, and its analogs provide some insight into its neurotoxic potential as measured by the rotarod test in animal models. The median toxic dose (TD50), the dose at which 50% of animals exhibit motor impairment, is a key indicator of neurotoxicity.
| Compound | Anticonvulsant Efficacy (ED50, mg/kg) | Neurotoxicity (TD50, mg/kg) | Protective Index (PI = TD50/ED50) |
| Acetylthis compound (this compound) | Data not uniformly available in a single comparative study | Data not uniformly available in a single comparative study | Data not uniformly available in a single comparative study |
| Analog A | Value | Value | Value |
| Analog B | Value | Value | Value |
| Phenytoin | - | - | - |
| Carbamazepine | - | - | - |
| Phenobarbital | - | - | - |
| Valproate | - | - | - |
Note: The table above is intended to be illustrative. While some preclinical data for Acetylthis compound and its analogs exist, a comprehensive, directly comparative dataset against other major AEDs from a single, peer-reviewed study is not currently available in the public domain. The protective index (PI) is a crucial measure of a drug's safety margin.
Experimental Protocols
The assessment of neurotoxicity for AEDs typically involves a battery of in vivo and in vitro tests.
In Vivo Neurotoxicity Assessment: The Rotarod Test
The rotarod test is a widely used behavioral assay to evaluate motor coordination, balance, and the potential for CNS toxicity of a compound[2].
Protocol:
-
Apparatus: A rotating rod of a specified diameter (e.g., 3 cm).
-
Animal Model: Typically mice or rats.
-
Training: Animals are trained to walk on the rotating rod at a constant or accelerating speed for a predetermined duration.
-
Drug Administration: The test compound (e.g., this compound) and a vehicle control are administered to different groups of trained animals at various doses.
-
Testing: At the time of expected peak drug effect, each animal is placed on the rotating rod.
-
Endpoint: The latency to fall from the rod is recorded. A significant decrease in the time spent on the rod compared to the control group indicates motor impairment and neurotoxicity.
-
Data Analysis: The TD50 is calculated, representing the dose at which 50% of the animals fail the test.
In Vitro Neurotoxicity Assessment
Various in vitro assays are employed to screen for neurotoxicity at the cellular level. These methods can provide insights into the underlying mechanisms of drug-induced neuronal damage.
Common Endpoints:
-
Cell Viability: Assays such as MTT or LDH release are used to measure cell death in neuronal cultures exposed to the drug.
-
Neurite Outgrowth: Inhibition of the growth of axons and dendrites in cultured neurons can be a sensitive marker of neurotoxicity.
-
Synaptogenesis: Effects on the formation of synapses between neurons.
-
Apoptosis: Assays to detect programmed cell death in neuronal cells.
-
Electrophysiological Activity: Using techniques like microelectrode arrays (MEAs) to assess changes in neuronal firing and network activity.
Proposed Mechanisms of Ureide Anticonvulsant Neurotoxicity
The neurotoxic effects of this compound and related ureide anticonvulsants are thought to be an extension of their therapeutic mechanisms of action.
Modulation of Voltage-Gated Sodium Channels
This compound is proposed to block voltage-gated sodium channels, which are crucial for the initiation and propagation of action potentials[2]. While this action is key to its anticonvulsant effect by reducing high-frequency neuronal firing, excessive blockade can lead to generalized CNS depression, ataxia, and other motor impairments.
Enhancement of GABAergic Inhibition
This compound is also thought to enhance the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). GABA is the primary inhibitory neurotransmitter in the CNS, and its potentiation leads to a decrease in neuronal excitability. Excessive enhancement of GABAergic transmission can result in sedation, ataxia, and cognitive impairment.
Experimental Workflow for Preclinical Anticonvulsant and Neurotoxicity Screening
The preclinical evaluation of a potential AED involves a tiered approach to assess both its efficacy and its neurotoxic potential.
Conclusion
This compound represents an older class of AEDs with a mechanism of action that, while effective in controlling seizures, carries a significant risk of neurotoxicity. The available data, though limited, suggests that its neurotoxic effects, such as motor impairment, are a primary concern. Compared to newer generations of AEDs which often have more specific molecular targets and improved safety profiles, the therapeutic window for this compound appears to be narrow.
Further direct, head-to-head comparative studies utilizing modern neurotoxicity screening methods are necessary to definitively place this compound's neurotoxicity profile in the context of currently prescribed AEDs. For drug development professionals, the story of this compound and other ureide anticonvulsants underscores the critical importance of early and thorough neurotoxicity assessment in the development of new CNS-active therapies. The focus remains on designing molecules with high efficacy and a wide therapeutic index to ensure patient safety and quality of life.
References
Pheneturide's Interaction with Other Anticonvulsants: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Pheneturide, an older anticonvulsant of the ureide class, has seen limited use in modern clinical practice. However, understanding its potential for drug-drug interactions remains crucial for researchers exploring its derivatives or for the management of patients who may still be prescribed this medication. This guide provides a comparative overview of the known and potential drug-drug interactions between this compound and other commonly used anticonvulsants, focusing on available experimental data.
Overview of this compound's Interaction Profile
This compound is recognized for its potential to inhibit the metabolism of other drugs, a characteristic that can lead to clinically significant interactions. The primary concern is the elevation of serum concentrations of co-administered anticonvulsants, potentially leading to toxicity.
Comparison of Drug-Drug Interactions
The following sections detail the known interactions between this compound and other key anticonvulsant medications. It is important to note that quantitative data on these interactions are scarce in publicly available literature, reflecting the drug's age and diminished clinical use.
This compound and Phenytoin
A significant interaction has been reported between this compound and phenytoin. This compound inhibits the metabolism of phenytoin, leading to increased plasma concentrations of phenytoin.[1][2] This interaction can increase the risk of phenytoin-related adverse effects.
Table 1: this compound and Phenytoin Interaction
| Parameter | Observation | Quantitative Data |
| Phenytoin Serum Concentration | Increased | Data not available in cited literature |
| Mechanism | Inhibition of phenytoin metabolism | - |
This compound and Other Anticonvulsants
There is a lack of specific quantitative data on the interactions between this compound and other commonly prescribed anticonvulsants such as carbamazepine, phenobarbital, and valproic acid. However, based on its known metabolic inhibition properties, caution is warranted when co-administering this compound with these drugs.
Table 2: Potential Interactions with Other Anticonvulsants
| Co-administered Anticonvulsant | Potential Interaction | Quantitative Data |
| Carbamazepine | Potential for increased carbamazepine levels due to metabolic inhibition. | Data not available |
| Phenobarbital | Potential for increased phenobarbital levels due to metabolic inhibition. | Data not available |
| Valproic Acid | Potential for increased valproic acid levels due to metabolic inhibition. | Data not available |
Experimental Protocols
Due to the limited availability of recent and detailed studies on this compound's drug-drug interactions, a specific experimental protocol from a cited study cannot be provided. However, a general methodology for assessing such interactions in a clinical setting is outlined below.
General Experimental Protocol for Assessing Pharmacokinetic Drug-Drug Interactions
This protocol describes a typical crossover study design to evaluate the effect of one drug (Drug A, e.g., this compound) on the pharmacokinetics of another (Drug B, e.g., Phenytoin).
-
Subject Recruitment: A cohort of healthy volunteers or patients with a stable seizure disorder on monotherapy with Drug B is recruited. Inclusion and exclusion criteria are strictly defined.
-
Study Design: A two-period, two-sequence crossover design is often employed.
-
Period 1: Subjects receive a single dose or multiple doses (to achieve steady-state) of Drug B alone.
-
Washout Period: A sufficient time is allowed for the complete elimination of Drug B from the body.
-
Period 2: Subjects receive Drug B in combination with Drug A.
-
-
Dosing Regimen: Standardized doses of both drugs are administered.
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after drug administration in both periods.
-
Bioanalytical Method: A validated analytical method (e.g., LC-MS/MS) is used to determine the concentrations of Drug B and its major metabolites in the plasma samples.
-
Pharmacokinetic Analysis: Non-compartmental or compartmental analysis is used to determine key pharmacokinetic parameters of Drug B, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Statistical Analysis: Statistical methods are used to compare the pharmacokinetic parameters of Drug B with and without the co-administration of Drug A to determine if there is a statistically significant interaction.
Visualizing the Interaction: Metabolic Inhibition
The primary mechanism of interaction between this compound and phenytoin is the inhibition of metabolic enzymes. The following diagram illustrates this general principle.
Caption: General mechanism of metabolic inhibition of an anticonvulsant by this compound.
Conclusion
The available evidence strongly suggests that this compound can significantly interact with phenytoin by inhibiting its metabolism, leading to elevated serum levels. While quantitative data are lacking for this and other potential anticonvulsant interactions, the known inhibitory profile of this compound necessitates careful monitoring and potential dose adjustments when co-administered with other antiepileptic drugs. Further research, following modern experimental protocols, would be invaluable to quantify these interactions and provide clearer guidance for clinical practice and future drug development.
References
Benchmarking Pheneturide's Safety and Tolerability: A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the safety and tolerability profile of an anticonvulsant is as crucial as its efficacy. This guide provides a comparative analysis of Pheneturide against other established antiepileptic drugs (AEDs): Phenytoin, Carbamazepine, and Phenobarbital. Due to its status as a legacy drug, detailed quantitative safety data for this compound is less abundant in publicly accessible literature. However, by synthesizing available clinical and preclinical information, this guide offers a valuable benchmark for its use in research and for the development of novel, safer antiepileptic therapies.
This compound, a urea derivative, is recognized for its efficacy in treating severe and refractory epilepsy.[1] However, its clinical application has been limited by a significant toxicity profile, positioning it as a drug of last resort when safer alternatives fail.[1] This guide will delve into its known adverse effects and pharmacokinetic properties, drawing comparisons with more widely used AEDs to provide a comprehensive safety overview.
Comparative Safety and Tolerability Profile
The following tables summarize the known adverse effects of this compound and its comparators. It is important to note the disparity in the level of detail available, with significantly more quantitative data for Phenytoin, Carbamazepine, and Phenobarbital.
Table 1: Common Adverse Effects of this compound and Comparator Anticonvulsants
| Adverse Effect | This compound | Phenytoin | Carbamazepine | Phenobarbital |
| Neurological | Ataxia[2] | Nystagmus, Ataxia, Slurred Speech, Dizziness, Drowsiness[3] | Dizziness (31.3%), Drowsiness (26.6%), Ataxia[4] | Drowsiness, Dizziness, Vertigo, Ataxia |
| Gastrointestinal | Not specified | Nausea, Vomiting, Constipation | Nausea (26.6%), Vomiting | Nausea, Vomiting, Constipation |
| Dermatological | Not specified | Rash (maculopapular) | Skin Rash (6.3%) | Skin Rash (1-3%) |
| Cognitive/Psychiatric | Not specified | Mental confusion, Insomnia, Transient nervousness | Not specified | Agitation, Confusion, Depression (especially in elderly) |
Note: Frequencies for Carbamazepine are from a study on patients with all types of epilepsy. Data for this compound is largely qualitative due to limited published clinical trial details.
Table 2: Serious Adverse Effects of this compound and Comparator Anticonvulsants
| Adverse Effect | This compound | Phenytoin | Carbamazepine | Phenobarbital |
| Hematological | Not specified | Megaloblastic anemia, Agranulocytosis, Thrombocytopenia | Aplastic anemia, Agranulocytosis | Agranulocytosis, Megaloblastic anemia |
| Hepatic | Not specified | Toxic hepatitis, Liver damage | Liver problems (e.g., jaundice) | Liver damage (rare) |
| Dermatological | Not specified | Stevens-Johnson syndrome (SJS), Toxic Epidermal Necrolysis (TEN), DRESS syndrome | Stevens-Johnson syndrome (SJS), Toxic Epidermal Necrolysis (TEN) | Stevens-Johnson syndrome (SJS), Exfoliative dermatitis |
| Cardiovascular | Not specified | Hypotension, Arrhythmias (with IV administration) | Congestive heart failure, Edema, Hypotension, Arrhythmias | Bradycardia, Hypotension, Syncope |
| Other | Harmful if swallowed, Causes skin and eye irritation (GHS classification) | Purple Glove Syndrome, Gingival hyperplasia | Suicidal thoughts and behavior | Respiratory depression, Apnea |
Pharmacokinetic Profile Comparison
Understanding the pharmacokinetic properties of these drugs is essential for interpreting their safety profiles and managing potential drug interactions.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | This compound | Phenytoin | Carbamazepine | Phenobarbital |
| Half-life | Long (details not specified) | 7 to 42 hours (oral) | 25-65 hours (initial), 12-17 hours (multiple doses) | 53 to 118 hours |
| Metabolism | Hepatic; inhibits metabolism of other AEDs (e.g., Phenytoin) | Hepatic (CYP2C9, CYP2C19) | Hepatic (CYP3A4); auto-inducer | Hepatic (CYP2C19) |
| Protein Binding | Not specified | ~90% | 76% | 45-60% |
| Therapeutic Range | Not well established | 10-20 mg/L (total), 1-2 mg/L (unbound) | 4-12 mg/L | 15-40 mg/L |
Experimental Protocols
Assessment of Adverse Events in a Clinical Trial
Objective: To systematically collect, assess, and compare the incidence and severity of adverse events (AEs) during treatment with an investigational anticonvulsant drug versus a comparator.
Methodology:
-
Patient Population: A well-defined cohort of patients with a specific epilepsy syndrome.
-
Study Design: A randomized, double-blind, active-controlled, cross-over or parallel-group study.
-
Data Collection:
-
Spontaneous Reporting: Patients are encouraged to report any new or worsening symptoms to the clinical staff at each visit.
-
Systematic Inquiry: At each study visit, investigators use a standardized questionnaire or checklist to systematically inquire about a predefined list of common and potentially serious AEs associated with anticonvulsants. This includes questions about neurological, gastrointestinal, dermatological, and psychiatric symptoms.
-
Physical and Neurological Examinations: A thorough physical and neurological examination is conducted at baseline and at regular intervals throughout the study to detect any objective signs of toxicity.
-
Laboratory Tests: Blood and urine samples are collected at baseline and at specified time points to monitor hematological parameters (complete blood count with differential), liver function (ALT, AST, bilirubin), and renal function (creatinine, BUN).
-
Therapeutic Drug Monitoring: Plasma concentrations of the study drugs are measured at trough levels to assess compliance and to correlate drug exposure with the occurrence of AEs.
-
-
AE Assessment and Grading:
-
Each reported or observed AE is documented in the case report form, including its description, onset, duration, severity (mild, moderate, severe), and the investigator's assessment of its relationship to the study drug (unrelated, possibly related, probably related, or definitely related).
-
Severity can be graded using a standardized scale such as the Common Terminology Criteria for Adverse Events (CTCAE).
-
-
Statistical Analysis: The incidence of each AE is calculated for each treatment group. Statistical comparisons between groups are performed using appropriate statistical tests (e.g., Chi-square or Fisher's exact test).
Visualizing Experimental Workflows and Pathways
To further elucidate the processes involved in safety and tolerability assessment, the following diagrams are provided.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Treatment of intractable temporal lobe epilepsy with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Side effects and mortality associated with use of phenytoin for early posttraumatic seizure prophylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of phenytoin and this compound in patients with epilepsy: a double-blind cross-over trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pheneturide and its Enantiomers in Anticonvulsant Therapy
For Researchers, Scientists, and Drug Development Professionals
Pheneturide, an anticonvulsant of the ureide class, has a history of use in managing severe epilepsy.[1] As a chiral molecule, it exists in two mirror-image forms, or enantiomers: (R)-Pheneturide and (S)-Pheneturide. While the racemic mixture has been studied, a comprehensive comparative analysis of the individual enantiomers is crucial for understanding their distinct pharmacological profiles and optimizing therapeutic strategies. This guide provides a detailed comparison of this compound and its enantiomers, synthesizing available experimental data on their anticonvulsant and sedative properties, and outlining the methodologies for their evaluation.
Quantitative Data Summary
| Compound | Animal Model | Anticonvulsant Test | ED₅₀ (mg/kg) | Neurotoxicity Test | TD₅₀ (mg/kg) | Therapeutic Index (TI = TD₅₀/ED₅₀) |
| Racemic this compound | Mouse | Maximal Electroshock (MES) | 50[2] | Not Specified | 200[2] | 4[2] |
| (R)-Pheneturide | - | - | Data not available | - | Data not available | - |
| (S)-Pheneturide | - | - | Data not available | - | Data not available | - |
While quantitative data is lacking for the enantiomers, a key study successfully separated the enantiomers and reported distinct pharmacological effects in guinea pigs. The study observed that (+)-Pheneturide induced psychostimulation, whereas (-)-Phenenetrude produced sedative effects. This qualitative difference underscores the importance of stereoselectivity in the pharmacological actions of this compound.
Mechanism of Action
The anticonvulsant activity of this compound is believed to be multifactorial, primarily involving the modulation of inhibitory and excitatory neurotransmission. The proposed mechanisms include:
-
Enhancement of GABAergic Inhibition: this compound is thought to potentiate the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. This leads to increased chloride ion influx, hyperpolarization of neuronal membranes, and a raised threshold for seizure activity.[3]
-
Modulation of Voltage-Gated Ion Channels: Like other anticonvulsants, this compound may exert its effects by blocking voltage-gated sodium and calcium channels, which are critical for the propagation of action potentials and neuronal hyperexcitability.
-
Inhibition of Drug Metabolism: this compound has been shown to inhibit the metabolism of other anticonvulsant drugs, such as phenytoin, thereby increasing their plasma concentrations and therapeutic effects.
The following diagram illustrates the proposed signaling pathways involved in the anticonvulsant action of this compound.
Caption: Proposed mechanism of action of this compound.
Experimental Protocols
Standardized preclinical models are essential for the evaluation of anticonvulsant and neurotoxic properties of pharmaceutical compounds.
Anticonvulsant Activity Assessment
1. Maximal Electroshock (MES) Seizure Test
-
Objective: To assess the ability of a compound to prevent the tonic hindlimb extension phase of a maximal seizure, indicative of efficacy against generalized tonic-clonic seizures.
-
Methodology:
-
Animal Model: Male albino mice are commonly used.
-
Drug Administration: The test compound is administered at various doses, typically via intraperitoneal (i.p.) or oral (p.o.) routes. A vehicle control group is included.
-
Stimulation: At the time of predicted peak drug effect, a maximal electrical stimulus is delivered through corneal or ear-clip electrodes.
-
Endpoint: The presence or absence of the tonic hindlimb extension is recorded.
-
Data Analysis: The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic hindlimb extension, is calculated.
-
Caption: Workflow for the Maximal Electroshock (MES) seizure test.
2. Pentylenetetrazol (PTZ) Seizure Test
-
Objective: To evaluate the ability of a compound to prevent or delay the onset of clonic seizures induced by the chemical convulsant pentylenetetrazol, a model for absence and myoclonic seizures.
-
Methodology:
-
Animal Model: Male albino mice are typically used.
-
Drug Administration: The test compound or vehicle is administered.
-
PTZ Injection: At the time of peak drug effect, a subcutaneous (s.c.) injection of PTZ is administered.
-
Observation: Animals are observed for the onset and severity of seizures (e.g., clonic jerks, loss of righting reflex).
-
Endpoint: Protection is defined as the absence of a generalized clonic seizure during the observation period.
-
Data Analysis: The ED₅₀ is calculated based on the percentage of animals protected at each dose level.
-
Sedative Effects and Neurotoxicity Assessment
Rotarod Test
-
Objective: To assess motor coordination and potential neurotoxic or sedative side effects of a compound.
-
Methodology:
-
Animal Model: Mice or rats are trained to remain on a rotating rod.
-
Drug Administration: The test compound or vehicle is administered.
-
Testing: At the time of peak drug effect, animals are placed on the rotarod, and the latency to fall is recorded.
-
Endpoint: A significant decrease in the time spent on the rod compared to the control group indicates motor impairment.
-
Data Analysis: The median toxic dose (TD₅₀), the dose that causes motor impairment in 50% of the animals, is calculated.
-
Caption: Workflow for the Rotarod test for neurotoxicity.
Conclusion
The available evidence suggests that the enantiomers of this compound possess distinct pharmacological profiles, with one potentially contributing to the therapeutic anticonvulsant effect and the other to sedative side effects. The lack of quantitative comparative data for the individual enantiomers represents a significant knowledge gap. Further research employing the standardized experimental protocols outlined in this guide is warranted to fully characterize the anticonvulsant efficacy and neurotoxicity of (R)- and (S)-Pheneturide. Such studies are essential for determining whether a single enantiomer or a specific ratio of enantiomers could offer an improved therapeutic index over the currently used racemic mixture, potentially leading to the development of a safer and more effective anticonvulsant therapy.
References
Independent Verification of Pheneturide's Mechanism of Action: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pheneturide, an anticonvulsant of the ureide class, has a history of use in the management of severe epilepsy. However, its precise mechanism of action remains less clearly defined compared to other established antiepileptic drugs (AEDs). This guide provides a comparative analysis of this compound's proposed mechanisms against those of well-characterized anticonvulsants: Phenytoin, Diazepam, and Phenobarbital. The comparison is based on available experimental data, with a focus on quantitative metrics where possible. Detailed experimental protocols for key assays are also provided to facilitate independent verification and further research.
Comparative Analysis of Anticonvulsant Mechanisms of Action
The primary proposed mechanisms of action for this compound include the enhancement of GABAergic activity and the inhibition of the metabolism of other anticonvulsants, which increases their plasma levels.[1][2] Its direct molecular targets, however, are not fully understood.[1] In contrast, Phenytoin, Diazepam, and Phenobarbital have well-defined primary mechanisms of action supported by extensive experimental data.
Modulation of GABA-A Receptors
A key mechanism for many anticonvulsants is the enhancement of inhibitory neurotransmission mediated by the γ-aminobutyric acid type A (GABA-A) receptor.
While this compound is believed to enhance GABAergic activity, specific quantitative data on its direct interaction with the GABA-A receptor is lacking in the available literature.[1]
Comparison with Alternatives:
-
Diazepam , a benzodiazepine, acts as a positive allosteric modulator of the GABA-A receptor. It binds to the benzodiazepine site on the receptor, increasing the frequency of channel opening in the presence of GABA.[3]
-
Phenobarbital , a barbiturate, also positively modulates GABA-A receptors but through a different allosteric site. It increases the duration of chloride channel opening. At higher concentrations, it can directly activate the GABA-A receptor.
-
Phenytoin has also been shown to potentiate GABA-induced currents, suggesting a modulatory role at the GABA-A receptor.
Table 1: Quantitative Data on GABA-A Receptor Modulation
| Compound | Parameter | Value | Cell Type/Assay Condition |
| This compound | - | Data Not Available | - |
| Diazepam | EC50 (GABA potentiation) | 158 nM | Rat Dentate Granule Cells |
| EC50 (Direct Activation) | 72.0 ± 2.0 nM | Wild-type α1β2γ2 GABA-A Receptors | |
| Phenobarbital | EC50 (IPSC decay) | 144 µM | Neocortical Neurons |
| EC50 (GABA-A agonism) | 133 µM | Neocortical Neurons | |
| Phenytoin | EC50 (GABA potentiation) | 19.6 nM | Cultured Rat Cortical Neurons |
| Maximal Potentiation | 90% | Cultured Rat Cortical Neurons |
Blockade of Voltage-Gated Sodium Channels
Inhibition of voltage-gated sodium channels (VGSCs) is another critical mechanism for controlling neuronal hyperexcitability.
Comparison with Alternatives:
-
Phenytoin is a well-established sodium channel blocker. It preferentially binds to the inactivated state of the channel, thereby inhibiting the high-frequency repetitive firing of neurons that occurs during seizures.
Table 2: Quantitative Data on Voltage-Gated Sodium Channel Blockade
| Compound | Parameter | Value | Cell Type/Assay Condition |
| This compound | - | Data Not Available | - |
| Phenytoin | IC50 (Tonic Block) | 72.6 ± 22.5 µM | Rat Hippocampal CA1 Pyramidal Neurons |
| KI (Resting State) | 464 µM | hNav1.2 Channels | |
| KI (Slow Inactivated State) | 20.6 µM | hNav1.2 Channels |
Clinical Efficacy in Seizure Control
In the absence of detailed molecular data for this compound, clinical efficacy provides a practical measure of its performance. A double-blind, cross-over trial compared the efficacy of this compound and Phenytoin in patients with epilepsy.
Table 3: Clinical Trial Data for this compound vs. Phenytoin
| Study Parameter | This compound | Phenytoin |
| Number of Patients | 94 | 94 |
| Trial Design | Double-blind, cross-over | Double-blind, cross-over |
| Seizure Frequency | No significant difference | No significant difference |
| Reference | --INVALID-LINK-- | --INVALID-LINK-- |
This clinical study indicates that this compound has a comparable efficacy to Phenytoin in controlling seizures, although the underlying mechanisms may differ.
Signaling Pathways and Experimental Workflows
To facilitate further investigation into the mechanism of action of this compound and its comparators, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Proposed modulation of the GABA-A receptor signaling pathway by anticonvulsants.
Caption: Mechanism of action of sodium channel blocking anticonvulsants.
Caption: General experimental workflow for anticonvulsant drug evaluation.
Detailed Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for GABA-A Receptor Modulation
Objective: To determine the effect of a test compound (e.g., this compound) on GABA-A receptor-mediated currents.
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical neurons) or a cell line expressing recombinant GABA-A receptors (e.g., HEK293 cells).
-
Patch-clamp rig including an amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pulling micropipettes.
-
Intracellular solution (e.g., containing, in mM: 140 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with CsOH).
-
Extracellular solution (e.g., containing, in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH).
-
GABA stock solution.
-
Test compound stock solution.
Procedure:
-
Prepare neuronal cultures or transfected cells on coverslips.
-
Pull micropipettes to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish a whole-cell patch-clamp configuration on a selected neuron.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) via a perfusion system to elicit a baseline current.
-
Co-apply the test compound at various concentrations with the same concentration of GABA.
-
Record the potentiation or inhibition of the GABA-elicited current at each concentration of the test compound.
-
Wash out the test compound and GABA to allow for recovery.
-
Analyze the data to generate a concentration-response curve and determine the EC50 (for potentiation) or IC50 (for inhibition).
Voltage-Clamp Assay for Voltage-Gated Sodium Channel Blockade
Objective: To quantify the inhibitory effect of a test compound on voltage-gated sodium channels.
Materials:
-
Cultured neurons or a cell line expressing a specific sodium channel subtype (e.g., Nav1.2).
-
Patch-clamp setup as described above.
-
Intracellular solution (e.g., CsF-based to block potassium channels).
-
Extracellular solution (e.g., Tyrode's solution).
-
Test compound stock solution.
Procedure:
-
Establish a whole-cell patch-clamp configuration.
-
Voltage-clamp the cell at a holding potential where sodium channels are in the resting state (e.g., -100 mV).
-
Apply a series of depolarizing voltage steps (e.g., to -10 mV) to elicit inward sodium currents.
-
Perfuse the cell with the extracellular solution containing the test compound at various concentrations.
-
Record the sodium currents in the presence of the compound after the effect has reached a steady state.
-
To assess use-dependent block, apply a train of depolarizing pulses.
-
Measure the peak inward current at each voltage step before and after compound application.
-
Plot a concentration-response curve to determine the IC50 value for tonic and/or use-dependent block.
In Vivo Maximal Electroshock (MES) Seizure Test
Objective: To evaluate the in vivo anticonvulsant efficacy of a test compound against generalized tonic-clonic seizures.
Materials:
-
Adult mice or rats.
-
Electroconvulsive shocker with corneal or ear clip electrodes.
-
Vehicle solution (e.g., saline with 0.5% methylcellulose).
-
Test compound solutions at various concentrations.
Procedure:
-
Administer the test compound or vehicle to groups of animals via an appropriate route (e.g., intraperitoneal or oral).
-
At the time of expected peak drug effect, apply an electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, 60 Hz for 0.2 seconds) through the electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
The endpoint is the abolition of the tonic hindlimb extension.
-
Calculate the median effective dose (ED50) using probit analysis, which is the dose that protects 50% of the animals from the tonic hindlimb extension.
Conclusion
The available evidence suggests that this compound is an effective anticonvulsant with a clinical efficacy comparable to that of Phenytoin. However, a significant gap remains in the understanding of its direct molecular mechanisms of action. While it is proposed to enhance GABAergic neurotransmission, there is a lack of quantitative experimental data to support this and to characterize its potential interactions with other targets such as voltage-gated ion channels. In contrast, the mechanisms of action for Phenytoin, Diazepam, and Phenobarbital are well-documented with substantial quantitative data.
Further research employing modern electrophysiological and molecular techniques, as outlined in this guide, is necessary to fully elucidate the pharmacological profile of this compound. A comprehensive understanding of its mechanism of action will be crucial for its rational use and for the development of future anticonvulsant therapies.
References
Safety Operating Guide
Safeguarding Health and Environment: A Comprehensive Guide to Pheneturide Disposal
For researchers, scientists, and drug development professionals, the responsible management of chemical compounds is paramount. This guide provides essential, step-by-step procedures for the proper disposal of pheneturide, an anticonvulsant drug, ensuring the safety of laboratory personnel and the protection of the environment. Adherence to these protocols is critical for regulatory compliance and building a culture of safety.
Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is crucial. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. All personnel handling this compound waste must be equipped with appropriate Personal Protective Equipment (PPE).
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound Waste
| PPE Category | Specification |
| Gloves | Nitrile or other chemically resistant gloves.[2] |
| Eye Protection | Safety glasses with side shields or goggles.[2] |
| Protective Clothing | Standard laboratory coat.[2] |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary for large quantities or if dust is generated.[2] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic process for the safe disposal of this compound and contaminated materials.
Step 1: Waste Segregation
All disposable items that have come into contact with this compound, including gloves, gowns, and weighing papers, must be treated as hazardous waste.
-
Action: Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Step 2: Containment of Unused Compound
Proper containment of unused this compound is critical to prevent environmental contamination and accidental exposure.
-
Action for Solid Waste: Collect solid this compound waste in a securely sealed, leak-proof container.
-
Action for Liquid Waste: For solutions containing this compound, use a compatible, sealed container. Ensure the container is properly labeled with the chemical name and associated hazards.
-
Storage: Store the waste container in a designated, secure, cool, dry, and well-ventilated area away from incompatible materials.
Step 3: Disposal of Empty Containers
Empty containers that held this compound must be managed as hazardous waste until properly decontaminated.
-
Action: Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste. After thorough rinsing, the container can typically be disposed of as regular laboratory glass or plastic waste, after defacing the original label.
Step 4: Final Disposal
The final disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations.
-
Action: Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal. Provide them with accurate information about the waste, including the chemical name and quantity. Do not dispose of unused this compound down the drain or in the regular trash. The U.S. Environmental Protection Agency (EPA) strongly discourages the sewering of pharmaceutical waste.
Spill Management
In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.
-
Action: If a spill occurs, evacuate the immediate area if necessary. Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Clean the spill area thoroughly and report the incident to your EHS department.
Experimental Workflow for this compound Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Handling Protocols for Pheneturide
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount. This guide provides immediate, essential safety, and logistical information for the proper handling and disposal of Pheneturide. Adherence to these protocols is crucial for ensuring a safe laboratory environment and minimizing exposure risks.
This compound is an anticonvulsant drug substance that should be handled with care as a potentially potent active pharmaceutical ingredient (API).[1] Exposure can occur through inhalation, ingestion, or skin contact.[1] The following guidelines are based on established best practices for handling solid APIs.
Hazard Identification:
This compound is classified with the following hazards:
-
Causes skin irritation (H315)[2]
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following equipment must be worn at all times when handling this compound, particularly in powder form.
| PPE Category | Item | Specifications |
| Hand Protection | Double Gloves | Two pairs of powder-free, disposable nitrile gloves. The outer gloves should be changed every 30 minutes or immediately if contaminated. |
| Body Protection | Disposable Gown | A long-sleeved, solid-front gown made of low-permeability fabric with tight-fitting cuffs is required. |
| Coveralls ("Bunny Suit") | Recommended for handling large quantities or when there is a significant risk of dust generation to provide head-to-toe protection. | |
| Eye Protection | Safety Goggles or Face Shield | Safety glasses with side shields or goggles are necessary. A face shield offers a fuller range of protection against splashes. |
| Respiratory Protection | Fit-tested Respirator | A NIOSH-certified N95 or N100 respirator is required when handling the powder outside of a certified chemical fume hood or glove box. Surgical masks offer little to no protection from chemical exposure. |
Operational Plan: Handling and Use
All handling of this compound powder must be conducted in a designated area with controlled access. Engineering controls, such as fume hoods or glove boxes, are the primary means of reducing exposure.
Preparation:
-
Ensure all necessary PPE is available and in good condition.
-
Verify that all equipment, including scales, spatulas, and containers, are clean and properly calibrated.
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid powder to minimize inhalation risks.
Weighing and Aliquoting:
-
Perform all manipulations of this compound powder within a certified chemical fume hood or a glove box.
-
Use tools and techniques that minimize dust generation.
-
After weighing, securely seal all containers holding the compound.
Solution Preparation:
-
When dissolving the powder, slowly add the solvent to the container with the powder to avoid splashing.
-
If sonication is necessary, ensure the container is sealed.
Post-Handling:
-
Decontaminate all surfaces and equipment used for handling this compound.
-
Carefully remove PPE, starting with the outer gloves, to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing all PPE.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, and weighing papers, must be considered hazardous waste.
-
Collect all contaminated solid waste in a designated, sealed, and clearly labeled hazardous waste container.
Unused Compound:
-
Do not dispose of unused this compound down the drain or in the regular trash.
-
Unused compounds should be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.
Empty Containers:
-
Empty containers that held this compound should be treated as hazardous waste until properly decontaminated.
-
Triple-rinse the container with a suitable solvent.
-
Collect the rinsate and dispose of it as hazardous waste. After rinsing, the container can typically be disposed of as regular laboratory waste.
Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wear appropriate PPE, including respiratory protection, before cleaning the spill.
-
For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a solution spill, absorb it with an inert material (e.g., vermiculite, sand).
-
Carefully scoop the contained material into a sealed, labeled waste container.
-
Decontaminate the spill area with a suitable detergent and water.
-
Report the spill to your institution's Environmental Health and Safety (EHS) department.
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
